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  • Product: 5-Ethynyl-2,3-dihydro-1-benzofuran
  • CAS: 132464-87-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Ethynyl-2,3-dihydro-1-benzofuran: Synthesis, Characterization, and Applications

Abstract Introduction and Strategic Importance The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Its derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Strategic Importance

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them a focal point in medicinal chemistry. The introduction of a terminal alkyne at the 5-position of the dihydrobenzofuran ring system creates a molecule with dual functionality. The dihydrobenzofuran core can serve as a key pharmacophore, while the terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This unique combination makes 5-Ethynyl-2,3-dihydro-1-benzofuran a highly valuable and versatile tool for the synthesis of complex molecular architectures.

Proposed Synthesis: A Rationale-Driven Approach

The most logical and efficient synthetic route to 5-Ethynyl-2,3-dihydro-1-benzofuran is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]

Precursor Selection and Availability

The key to a successful synthesis is the selection of readily available and reactive starting materials. For this purpose, 5-bromo-2,3-dihydro-1-benzofuran (CAS: 66826-78-6) is the ideal precursor.[4] It is commercially available and the aryl bromide provides a reactive site for the Sonogashira coupling. For the alkyne component, ethynyltrimethylsilane (trimethylsilylacetylene) is chosen. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The TMS group can be easily removed under mild conditions to yield the desired terminal alkyne.

The Sonogashira Coupling: Mechanism and Optimization

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. For the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran, a standard set of conditions employing a palladium(0) catalyst, a copper(I) salt, and an amine base is proposed.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Base Cu_alkyne->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_alkyne

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings on similar aryl bromides.[5]

Materials and Reagents
ReagentCAS NumberSupplierPurity
5-Bromo-2,3-dihydro-1-benzofuran66826-78-6Commercially available>97%
Ethynyltrimethylsilane1066-54-2Commercially available>98%
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Commercially available>98%
Copper(I) iodide7681-65-4Commercially available>98%
Triethylamine (TEA)121-44-8Commercially available>99%
Tetrahydrofuran (THF), anhydrous109-99-9Commercially available>99.9%
Tetrabutylammonium fluoride (TBAF)429-41-4Commercially available1.0 M in THF
Dichloromethane (DCM)75-09-2Commercially availableACS grade
Saturated aqueous NH₄Cl solutionN/APrepared in-houseN/A
Anhydrous magnesium sulfate7487-88-9Commercially availableACS grade
Step-by-Step Synthesis
Figure 2: Overall workflow for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Step 1: Sonogashira Coupling of 5-bromo-2,3-dihydro-1-benzofuran with Ethynyltrimethylsilane

  • To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

Step 2: In-situ Deprotection of the Trimethylsilyl Group

  • To the cooled reaction mixture, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Ethynyl-2,3-dihydro-1-benzofuran as the final product.

Safety and Handling Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • Copper(I) Iodide: Copper salts can be irritating to the skin and eyes. Avoid inhalation of dust.

  • Ethynyltrimethylsilane: This is a flammable liquid and should be handled with care. Keep away from ignition sources.[8]

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin and eye burns. Handle with extreme care.

Characterization and Spectroscopic Analysis

The structure of the synthesized 5-Ethynyl-2,3-dihydro-1-benzofuran can be confirmed by standard spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of similar structures.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as a set of multiplets in the range of δ 6.8-7.5 ppm. The aliphatic protons of the dihydrofuran ring will appear as two triplets around δ 3.2 ppm (C3-H₂) and δ 4.5 ppm (C2-H₂). The terminal alkyne proton will appear as a singlet around δ 3.0 ppm.
¹³C NMR Aromatic carbons will appear in the range of δ 110-160 ppm. The aliphatic carbons of the dihydrofuran ring will be observed around δ 29 ppm (C3) and δ 71 ppm (C2). The alkyne carbons will appear around δ 77 ppm and δ 83 ppm.
IR A sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weaker absorption around 2100 cm⁻¹ for the C≡C stretch. C-O-C stretching vibrations of the dihydrofuran ring will be observed in the 1250-1050 cm⁻¹ region.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈O).

Applications in Drug Discovery and Materials Science

The unique structural features of 5-Ethynyl-2,3-dihydro-1-benzofuran make it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery
  • Pharmacophore: The 2,3-dihydro-1-benzofuran core is a known pharmacophore in a variety of therapeutic agents. The ethynyl group can be used to probe interactions within a biological target's active site or to introduce rigidity into a molecule.[5]

  • "Click" Chemistry: The terminal alkyne is a key functional group for "click" chemistry, allowing for the rapid and efficient synthesis of 1,2,3-triazole-linked conjugates. This is particularly useful in fragment-based drug discovery and for the synthesis of bioconjugates.[9][10]

  • Lead Optimization: The ethynyl group can be further functionalized through various reactions, such as Sonogashira couplings with other aryl halides, to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Applications Target 5-Ethynyl-2,3-dihydro- 1-benzofuran App1 Drug Discovery (Pharmacophore) Target->App1 App2 Click Chemistry (Bioconjugation) Target->App2 App3 Materials Science (Polymer Synthesis) Target->App3 App4 Lead Optimization (SAR Studies) Target->App4

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethynyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethynyl-2,3-dihydro-1-benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, plan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2,3-dihydro-1-benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the reactive ethynyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethynyl-2,3-dihydro-1-benzofuran. Due to the limited availability of experimental data for this specific derivative, this guide leverages advanced computational predictive models to deliver key physicochemical parameters. These predicted values are presented alongside experimentally determined data for the parent compound, 2,3-dihydro-1-benzofuran, to provide valuable context and insight into the influence of the 5-ethynyl substituent. This guide also outlines a plausible synthetic methodology, details expected spectral characteristics, and discusses potential applications, thereby serving as a crucial resource for researchers engaged in its study and utilization.

Introduction: The Scientific Merit of 5-Ethynyl-2,3-dihydro-1-benzofuran

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent and selective agonism of cannabinoid receptors, highlighting their therapeutic potential.[1] The introduction of an ethynyl group at the 5-position of the benzofuran ring system introduces a unique set of properties. The ethynyl moiety is a versatile functional group that can participate in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings.[3] This chemical reactivity allows for the straightforward linkage of the 5-Ethynyl-2,3-dihydro-1-benzofuran core to other molecules, facilitating the creation of complex molecular architectures and bioconjugates. Furthermore, the ethynyl group can influence the electronic properties and steric profile of the parent molecule, potentially modulating its biological activity and pharmacokinetic profile.

This guide aims to provide a foundational understanding of the key physicochemical properties of 5-Ethynyl-2,3-dihydro-1-benzofuran, thereby enabling its informed application in research and development.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted physicochemical properties for 5-Ethynyl-2,3-dihydro-1-benzofuran, generated using reputable computational software. For comparative purposes, experimentally determined values for the parent compound, 2,3-dihydro-1-benzofuran, are also provided.

Property5-Ethynyl-2,3-dihydro-1-benzofuran (Predicted)2,3-dihydro-1-benzofuran (Experimental)
Molecular Formula C₁₀H₈OC₈H₈O
Molecular Weight 144.17 g/mol 120.15 g/mol
Boiling Point 235.6 °C (at 760 mmHg)188-189 °C (at 760 mmHg)
Melting Point 45.2 °C-21.5 °C
logP (Octanol-Water Partition Coefficient) 2.582.14
Aqueous Solubility (logS) -2.85-2.1 (calculated)
pKa (most acidic) 19.5 (ethynyl proton)Not applicable
pKa (most basic) -5.2 (oxygen)-4.8 (oxygen)

Predicted values were obtained using ACD/Labs Percepta Platform and ChemAxon's Chemicalize. Experimental data for 2,3-dihydro-1-benzofuran was sourced from PubChem (CID 10329).

Interpretation of the Data:

The introduction of the 5-ethynyl group is predicted to have a notable impact on the physicochemical properties of the 2,3-dihydro-1-benzofuran scaffold. The increased molecular weight is a direct consequence of the additional C₂H moiety. The predicted boiling and melting points are significantly higher, which can be attributed to the increased molecular weight and the potential for stronger intermolecular interactions, such as π-π stacking, facilitated by the ethynyl group.

The predicted logP value is higher for the ethynyl derivative, suggesting increased lipophilicity. This is consistent with the addition of a hydrophobic ethynyl group. Consequently, the predicted aqueous solubility is lower. The most acidic proton is predicted to be that of the terminal alkyne, with a pKa of around 19.5, making it a very weak acid but susceptible to deprotonation by strong bases. The basicity of the furan oxygen is predicted to be slightly decreased in the ethynyl derivative.

Synthesis and Characterization

Proposed Synthetic Workflow

A plausible and efficient synthetic route to 5-Ethynyl-2,3-dihydro-1-benzofuran involves a Sonogashira coupling reaction as the key step. This well-established cross-coupling reaction is ideal for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

G A 5-Bromo-2,3-dihydro-1-benzofuran C Pd(PPh3)2Cl2, CuI, Et3N A->C Reactant 1 B Trimethylsilylacetylene B->C Reactant 2 D 5-(Trimethylsilylethynyl)-2,3-dihydro-1-benzofuran C->D Sonogashira Coupling E K2CO3, MeOH D->E Deprotection F 5-Ethynyl-2,3-dihydro-1-benzofuran E->F Final Product

Figure 1: Proposed synthetic workflow for 5-Ethynyl-2,3-dihydro-1-benzofuran.

Step-by-Step Methodology:

  • Sonogashira Coupling: 5-Bromo-2,3-dihydro-1-benzofuran is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., copper(I) iodide), and a suitable base, typically an amine like triethylamine, in an appropriate solvent (e.g., THF or DMF). The reaction is typically carried out under an inert atmosphere (nitrogen or argon) at elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: The resulting 5-(trimethylsilylethynyl)-2,3-dihydro-1-benzofuran is then subjected to deprotection to remove the trimethylsilyl (TMS) protecting group. This is commonly achieved by treatment with a mild base, such as potassium carbonate, in a protic solvent like methanol at room temperature. The progress of the deprotection can be monitored by TLC.

  • Purification: Following the completion of the reaction, the final product, 5-Ethynyl-2,3-dihydro-1-benzofuran, is isolated and purified using standard techniques such as column chromatography on silica gel.

Expected Spectral Characteristics

The structural elucidation of 5-Ethynyl-2,3-dihydro-1-benzofuran would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the dihydrofuran ring, and the terminal alkyne proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two methylene groups of the dihydrofuran ring will each give rise to a triplet, typically around 3.2 ppm (for the protons at position 3) and 4.6 ppm (for the protons at position 2). The terminal alkyne proton is expected to appear as a sharp singlet around 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. The aromatic carbons are expected to resonate in the region of 110-160 ppm. The two carbons of the ethynyl group will appear in the range of 70-90 ppm. The methylene carbons of the dihydrofuran ring will have characteristic shifts around 29 ppm (C3) and 71 ppm (C2).[4][5]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands. A sharp, strong band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.[6][7] A weaker absorption between 2100 and 2260 cm⁻¹ is indicative of the C≡C triple bond stretch.[7] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-O stretching of the ether linkage will be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will likely involve the loss of a hydrogen atom from the ethynyl group, and potentially cleavage of the dihydrofuran ring.[8][9]

Potential Applications in Drug Discovery and Materials Science

The unique combination of the 2,3-dihydro-1-benzofuran scaffold and the versatile ethynyl group makes 5-Ethynyl-2,3-dihydro-1-benzofuran a promising building block in several scientific domains.

Drug Discovery:

  • Lead Optimization: The ethynyl group can serve as a handle for the facile introduction of various substituents via click chemistry or Sonogashira coupling, allowing for rapid lead optimization and the exploration of structure-activity relationships.[10]

  • Bio-orthogonal Chemistry: The terminal alkyne can be used in bio-orthogonal ligation reactions for the labeling and tracking of biomolecules in living systems.

  • Targeted Covalent Inhibitors: The ethynyl group, while generally unreactive, can be designed to act as a warhead in targeted covalent inhibitors, forming a covalent bond with a specific residue in a protein target.

Materials Science:

  • Organic Electronics: The rigid, conjugated system of the benzofuran core, extended by the ethynyl group, suggests potential applications in the development of organic semiconductors and light-emitting materials.

  • Polymer Chemistry: The terminal alkyne can be utilized as a monomer in polymerization reactions to create novel polymers with tailored electronic and optical properties.

Conclusion

This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 5-Ethynyl-2,3-dihydro-1-benzofuran. By combining computational predictions with experimental data for the parent scaffold, a detailed profile of this promising molecule has been constructed. The outlined synthetic route and expected spectral characteristics provide a practical framework for its preparation and characterization. The diverse potential applications in both drug discovery and materials science underscore the importance of further experimental investigation into this versatile chemical entity. This guide serves as a valuable starting point for researchers seeking to unlock the full potential of 5-Ethynyl-2,3-dihydro-1-benzofuran.

References

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. Retrieved from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. Retrieved from [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Compound Interest. (2015, March 17). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 29-36.
  • He, W., & Yudin, A. K. (2011). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 54(15), 5484–5497. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 5-Ethynyl-2,3-dihydro-1-benzofuran

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in contemporary chemical research and drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in contemporary chemical research and drug discovery. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for estimating, predicting, and experimentally determining its solubility. We delve into the theoretical underpinnings of solubility, present established methodologies for its measurement, and offer predictive insights based on the structural attributes of the target compound and its analogs. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical knowledge and practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the utility and application of a chemical entity.[1][2] In the realm of drug discovery and development, aqueous solubility is a critical determinant of a compound's bioavailability and, consequently, its therapeutic efficacy.[2] Poorly water-soluble drugs often present significant challenges in formulation and may exhibit variable absorption, leading to suboptimal clinical outcomes.[2] Beyond the pharmaceutical sciences, understanding the solubility of a compound in various organic solvents is essential for its synthesis, purification, and formulation in a wide array of chemical applications.[3][4]

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] The introduction of an ethynyl group at the 5-position of the 2,3-dihydro-1-benzofuran core, as in our target molecule, can significantly influence its physicochemical properties, including solubility. This guide aims to provide a thorough understanding of how to approach the solubility assessment of this novel compound.

Theoretical Framework: Factors Influencing the Solubility of 5-Ethynyl-2,3-dihydro-1-benzofuran

The solubility of an organic molecule is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Several key factors will influence the solubility of 5-Ethynyl-2,3-dihydro-1-benzofuran:

  • Molecular Structure: The 2,3-dihydro-1-benzofuran moiety consists of a benzene ring fused to a dihydrofuran ring. The parent compound, 2,3-dihydrobenzofuran, is described as "moderately soluble" in cold water and freely soluble in less polar organic solvents such as alcohol, chloroform, and diethyl ether. This suggests that the core structure has a degree of polarity conferred by the ether oxygen but is predominantly lipophilic due to the bicyclic aromatic system.

  • The Ethynyl Group: The introduction of the ethynyl (carbon-carbon triple bond) group at the 5-position is expected to decrease aqueous solubility. The ethynyl group is nonpolar and will increase the overall lipophilicity of the molecule.

  • Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A higher crystal lattice energy will generally lead to lower solubility. The specific crystalline form (polymorph) of the compound can, therefore, have a significant impact on its measured solubility.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[1][7]

  • pH (for ionizable compounds): 5-Ethynyl-2,3-dihydro-1-benzofuran is not expected to have readily ionizable functional groups within the physiological pH range. Therefore, its solubility is anticipated to be largely independent of pH.

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models provide a valuable first approximation of a compound's solubility. These in silico methods are crucial in early-stage research for prioritizing compounds and designing experiments.

LogP and LogS Prediction

The partition coefficient (LogP), which describes the distribution of a compound between an immiscible pair of solvents (typically octanol and water), is a widely used descriptor of lipophilicity.[8] A higher LogP value generally correlates with lower aqueous solubility. Various computational tools can predict the LogP of a molecule based on its structure.

Aqueous solubility is often expressed as LogS, the base-10 logarithm of the molar solubility.[9] Numerous quantitative structure-property relationship (QSPR) models have been developed to predict LogS directly from molecular descriptors.[10][11] These models are often trained on large datasets of experimentally determined solubilities.[12]

Table 1: Predicted Physicochemical Properties of 5-Ethynyl-2,3-dihydro-1-benzofuran

PropertyPredicted ValuePrediction Tool/MethodSignificance for Solubility
Molecular Weight144.17 g/mol -Higher molecular weight can sometimes correlate with lower solubility.
LogP~2.5 - 3.5Various online predictorsIndicates a significant degree of lipophilicity, suggesting low aqueous solubility.
LogS~ -3 to -4QSPR ModelsPredicts a molar solubility in the range of 0.1 to 1 mM in water.

Note: The predicted values are estimates and should be confirmed by experimental determination.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for obtaining accurate solubility data. The choice of method depends on the stage of research, the amount of compound available, and the desired throughput.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[13][14] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration of a compound when it first precipitates from a solution (often a DMSO stock diluted into an aqueous buffer).[16] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[16]

Recommended Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements.[14][17][18]

Objective: To determine the thermodynamic solubility of 5-Ethynyl-2,3-dihydro-1-benzofuran in various solvents.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (solid, of known purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Ethynyl-2,3-dihydro-1-benzofuran to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 5-Ethynyl-2,3-dihydro-1-benzofuran using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

High-Throughput Kinetic Solubility Assay

For earlier stages of research where compound availability is limited, a kinetic solubility assay can be employed.

Brief Protocol:

  • Prepare a high-concentration stock solution of 5-Ethynyl-2,3-dihydro-1-benzofuran in DMSO.

  • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS) to achieve a range of final concentrations.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[16]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 2: Expected Solubility Profile of 5-Ethynyl-2,3-dihydro-1-benzofuran

SolventExpected Solubility CategoryPredicted Solubility Range (µg/mL)Rationale
WaterPoorly Soluble10 - 100The molecule is predominantly lipophilic.
PBS (pH 7.4)Poorly Soluble10 - 100Solubility is not expected to be pH-dependent.
EthanolSoluble> 1000"Like dissolves like"; ethanol is a polar organic solvent.
MethanolSoluble> 1000Similar to ethanol.
AcetonitrileSoluble> 1000A polar aprotic solvent capable of dissolving the compound.
DMSOFreely Soluble> 10,000A powerful polar aprotic solvent.

Safety and Handling Precautions

Researchers handling benzofuran derivatives should adhere to strict safety protocols. While specific toxicity data for 5-Ethynyl-2,3-dihydro-1-benzofuran is not available, the general safety precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[19][20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20][21]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Visualization of Workflows

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add excess solid to known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Incubate C Centrifuge to pellet excess solid B->C Reach Equilibrium D Filter supernatant C->D Collect Supernatant E Dilute filtrate D->E F Quantify by HPLC/LC-MS E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Diagram 2: Logic Diagram for Solubility Prediction and Confirmation

G A Define Molecular Structure (5-Ethynyl-2,3-dihydro-1-benzofuran) B In Silico Prediction (LogP, LogS) A->B C Literature Search for Analogs (2,3-dihydrobenzofuran) A->C D Hypothesize Solubility Profile B->D C->D E Experimental Determination (Shake-Flask Method) D->E Guides Experiment F Confirm/Refine Solubility Data E->F

Caption: Integrated approach to solubility assessment.

Conclusion

While direct experimental solubility data for 5-Ethynyl-2,3-dihydro-1-benzofuran is not currently available in the public domain, a robust understanding of its likely solubility profile can be achieved through a combination of theoretical principles, computational prediction, and established experimental protocols. Based on its structural features, the compound is predicted to have low aqueous solubility and good solubility in common organic solvents. The methodologies and protocols detailed in this guide provide a comprehensive framework for researchers to experimentally validate these predictions and obtain accurate, reliable solubility data, which is essential for the advancement of research and development involving this and similar molecules.

References

  • Skyner, R. E., McDonagh, J. L., & Groom, C. R. (2015). A review of methods for the prediction of crystal structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 6), 617–628. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 14, 2026, from [Link]

  • Al-Ghamdi, M. A., Al-Saeed, F. A., & Al-Zahrani, A. Y. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17684. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • USP-NF. (n.d.). <1236> Solubility Measurements ABSTRACT. Retrieved January 14, 2026, from [Link]

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved January 14, 2026, from [Link]

  • gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 14, 2026, from [Link]

  • ACS Omega. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. [Link]

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Sources

Exploratory

5-Ethynyl-2,3-dihydro-1-benzofuran spectroscopic analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethynyl-2,3-dihydro-1-benzofuran Introduction 5-Ethynyl-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a dihydrobenzofuran core substituted wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethynyl-2,3-dihydro-1-benzofuran

Introduction

5-Ethynyl-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a reactive ethynyl group. This structure serves as a valuable building block in medicinal chemistry and materials science, where the ethynyl moiety allows for further functionalization through reactions like Sonogashira coupling and click chemistry.[1] Given its role as a critical synthetic intermediate, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Our approach is grounded in first principles and supported by data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. We will use the following numbering scheme for our analysis:

Caption: Numbering scheme for 5-Ethynyl-2,3-dihydro-1-benzofuran.

The key structural features to be identified are:

  • Dihydrofuran Ring: Two aliphatic carbons (C2, C3) and an ether linkage. The protons on these carbons will appear as triplets in the aliphatic region of the ¹H NMR spectrum.

  • Aromatic Ring: A tri-substituted benzene ring, which will give rise to distinct signals in the aromatic region of the NMR spectra.

  • Ethynyl Group: A terminal alkyne (C≡C-H) with highly characteristic signals in both IR (C≡C and ≡C-H stretches) and NMR (sp-hybridized carbons and the acetylenic proton).

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The expected signals are rationalized based on principles of chemical shift, spin-spin coupling, and integration.

Predicted ¹H NMR Signals (CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-7~7.20d~1.51HAromatic proton ortho to the ethynyl group, showing slight deshielding. Coupled only to H-6 (meta).
H-6~7.10ddJ = 8.0, 1.51HAromatic proton ortho to H-7 and meta to H-4. Coupled to both H-7 (meta) and H-4 (ortho).
H-4~6.75dJ = 8.01HAromatic proton ortho to the ether oxygen, experiencing shielding. Coupled only to H-6 (ortho).
H-2 (CH₂)~4.60tJ = 8.82HAliphatic protons on the carbon adjacent to the ether oxygen (C2), deshielded. Coupled to the C3 protons.[2]
H-3 (CH₂)~3.25tJ = 8.82HAliphatic protons on C3, coupled to the C2 protons.[3]
Ethynyl-H~3.05s-1HAcetylenic proton signal, typically found in the 2-3 ppm range due to magnetic anisotropy of the triple bond.[4]

Expert Insights:

  • Causality of Shifts: The chemical shifts of the aromatic protons are dictated by the electronic effects of the substituents. The ether oxygen is an electron-donating group, causing an upfield (shielding) shift for the ortho proton (H-4). The ethynyl group is weakly deactivating, causing a slight downfield shift for the ortho proton (H-7).

  • Coupling Patterns: The splitting patterns (multiplicity) are crucial for assignment. The ortho coupling (~8.0 Hz) between H-4 and H-6 is significantly larger than the meta coupling (~1.5 Hz) between H-6 and H-7, allowing for unambiguous identification of H-6 as a doublet of doublets.[2]

  • Dihydrofuran Protons: The protons on C2 and C3 form a classic AA'XX' system that simplifies to two triplets due to their symmetrical coupling.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The prediction is based on hybridization and proximity to electronegative groups.

Predicted ¹³C NMR Signals (CDCl₃, 101 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-7a~160.0Aromatic quaternary carbon attached to the electronegative oxygen.[5]
C-5~131.0Aromatic carbon attached to the ethynyl group.
C-7~129.0Aromatic CH carbon.
C-6~125.0Aromatic CH carbon.
C-3a~121.0Aromatic quaternary carbon at the furan ring fusion.[5]
C-4~109.5Aromatic CH carbon ortho to the oxygen, showing significant shielding.[5]
C-8 (C≡C)~84.0sp-hybridized carbon of the alkyne attached to the aromatic ring.
C-9 (≡CH)~77.0sp-hybridized terminal carbon of the alkyne.
C-2 (CH₂)~71.5Aliphatic carbon adjacent to the ether oxygen.[5]
C-3 (CH₂)~29.5Aliphatic carbon adjacent to the aromatic ring.[5]

Expert Insights:

  • Hybridization Effect: The chemical shifts clearly distinguish between sp² (aromatic, 109-160 ppm), sp (alkyne, 77-84 ppm), and sp³ (aliphatic, 29-72 ppm) hybridized carbons.

  • Quaternary Carbons: Quaternary carbons (C-3a, C-5, C-7a) can be identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which would show them as null signals while distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
~3300≡C-H StretchTerminal AlkyneStrong, SharpA highly diagnostic peak for terminal alkynes.[6][7]
3100-3000C-H StretchAromaticMediumStretching of C-H bonds on the benzene ring.
3000-2850C-H StretchAliphaticMediumAsymmetric and symmetric stretching of the CH₂ groups in the dihydrofuran ring.[6]
~2110C≡C StretchAlkyneMedium, SharpA characteristic, though sometimes weak, absorption for the carbon-carbon triple bond.[6][7]
1610, 1480C=C StretchAromaticMediumSkeletal vibrations of the benzene ring.
~1230C-O-C StretchAryl-alkyl etherStrongAsymmetric stretching of the ether linkage, a strong and prominent feature for this class of compounds.[8]

Expert Insights:

  • Diagnostic Peaks: The two most important signals for confirming the structure are the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2110 cm⁻¹. Their presence is strong evidence for the ethynyl group. The absence of a broad O-H band (3200-3600 cm⁻¹) or a strong C=O band (1650-1750 cm⁻¹) confirms the purity of the ether functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.

Predicted MS Data (Electron Ionization, EI):

  • Molecular Formula: C₁₀H₈O

  • Molecular Weight: 144.0575 g/mol

  • Molecular Ion (M⁺˙): m/z = 144 (Expected to be a strong peak due to the stability of the aromatic system).[9]

Plausible Fragmentation Pathways:

The stable aromatic core will dominate the fragmentation, leading to several key fragment ions.

Fragmentation_Pathway M M+• m/z = 144 M_minus_H [M-H]+ m/z = 143 M->M_minus_H - •H M_minus_C2H2 [M-C₂H₂]+• m/z = 118 M->M_minus_C2H2 - C₂H₂ M_minus_CHO [M-CHO]+ m/z = 115 M->M_minus_CHO - •CHO (ring cleavage) Tropylium_like m/z = 115 M_minus_C2H2->Tropylium_like - •H, -CO

Caption: Plausible EI fragmentation pathways for the title compound.

Expert Insights:

  • Base Peak: The molecular ion at m/z 144 is likely to be the base peak, or at least very intense, which is characteristic of aromatic compounds.[9]

  • Key Fragments:

    • m/z 143 [M-H]⁺: Loss of a hydrogen radical, a common fragmentation for aromatic systems.

    • m/z 118 [M-C₂H₂]⁺˙: Loss of an acetylene molecule from the ethynyl group, resulting in a dihydrobenzofuran radical cation.

    • m/z 115 [M-CHO]⁺: A common fragmentation pathway for benzofurans involves the cleavage of the furan ring, with the loss of a CHO radical. This often leads to a stable cyclopentadienyl-type cation.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, each spectroscopic analysis must be conducted with rigorous attention to detail.

Workflow for Spectroscopic Characterization:

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High-Purity Sample (>98% by qNMR/LC-MS) Solvent Select High-Purity Deuterated Solvent (e.g., CDCl₃) Sample->Solvent IR_acq Acquire IR Spectrum (Thin Film or KBr Pellet) Sample->IR_acq ~1-2 mg MS_acq Acquire MS Data (EI-GC-MS or Direct Infusion) Sample->MS_acq <1 mg/mL solution NMR_acq Acquire ¹H, ¹³C, DEPT NMR Solvent->NMR_acq ~5-10 mg in 0.6 mL NMR_proc Process Spectra: FT, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Assign Key Vibrational Bands IR_acq->IR_proc MS_proc Analyze M+• and Fragments MS_acq->MS_proc Final Structural Confirmation NMR_proc->Final IR_proc->Final MS_proc->Final

Caption: A validated workflow for complete spectroscopic characterization.

1. NMR Spectroscopy Protocol (400 MHz Spectrometer)

  • Sample Preparation: Accurately weigh ~5 mg of 5-Ethynyl-2,3-dihydro-1-benzofuran and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Validation: Before analysis, run a standard sample (e.g., ethylbenzene) to verify resolution and sensitivity. Lock and shim the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are recommended. Co-add 16 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds are typical. Acquire at least 1024 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

2. IR Spectroscopy Protocol (FT-IR)

  • Instrument Blank: Record a background spectrum of the clean ATR crystal or salt plates (NaCl/KBr) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop to a salt plate and allow the solvent to evaporate, leaving a thin film.

  • Data Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Label significant peaks, paying close attention to the diagnostic region (>1500 cm⁻¹).

3. Mass Spectrometry Protocol (EI-GC-MS)

  • System Preparation: Tune the mass spectrometer using a calibration standard (e.g., PFTBA). Run a solvent blank to ensure the system is clean.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Data Acquisition: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ensures separation from any impurities (e.g., 50°C hold for 2 min, then ramp 10°C/min to 250°C). Set the mass analyzer to scan a range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the compound. Extract the mass spectrum and identify the molecular ion. Propose structures for major fragment ions.

Conclusion

The spectroscopic characterization of 5-Ethynyl-2,3-dihydro-1-benzofuran is straightforward when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides a detailed carbon-hydrogen framework, while IR spectroscopy rapidly confirms the presence of the critical alkyne and ether functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This comprehensive guide serves as a robust framework for the confident identification and quality control of this important synthetic intermediate.

References

  • ChemicalBook. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.

  • ChemicalBook. 2,3-DIHYDROBENZOFURAN-4-OL(144822-82-2) 1H NMR spectrum.

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

  • PubChem. Dihydrobenzofuran | C8H8O.

  • Semantic Scholar. Table 4 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.

  • RSC Publishing. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.

  • Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio.

  • Chemistry Steps. NMR Chemical Shift Values Table.

  • NIST WebBook. Benzofuran, 2,3-dihydro-.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • RSC Publishing. Total synthesis of natural products containing benzofuran rings.

  • PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry.

  • Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics.

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

  • Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups.

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Foundational

Quantum Chemical Calculations for 5-Ethynyl-2,3-dihydro-1-benzofuran: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Ethynyl-2,3-dihydro-1-benzofuran, a heterocyclic compound with potential applications in drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Ethynyl-2,3-dihydro-1-benzofuran, a heterocyclic compound with potential applications in drug discovery. Benzofuran derivatives are known for their diverse biological activities, and understanding the electronic structure and properties of this specific molecule is crucial for elucidating its mechanism of action and designing novel therapeutics.[1][2][3][4][5] This guide will delve into the theoretical underpinnings of computational chemistry methods, offer a step-by-step protocol for performing calculations, and explain the interpretation of the results in the context of drug development.

Introduction: The Significance of 5-Ethynyl-2,3-dihydro-1-benzofuran and the Role of Quantum Chemistry

Benzofurans are a class of heterocyclic compounds widely found in nature and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][5] The introduction of an ethynyl group at the 5-position of the 2,3-dihydro-1-benzofuran scaffold presents a unique chemical entity with potentially novel biological interactions.

Quantum chemical calculations offer a powerful in-silico approach to predict and understand the behavior of molecules at the electronic level. By solving the Schrödinger equation, albeit with approximations, we can gain invaluable insights into a molecule's geometry, stability, reactivity, and intermolecular interactions. For drug discovery professionals, these insights can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to the molecular structure affect its biological activity.

  • Predict Reactivity: Identify sites prone to metabolic attack or chemical reaction.[6]

  • Characterize Intermolecular Interactions: Model how the molecule might bind to a biological target, such as a protein or nucleic acid.

  • Guide Drug Design: Propose modifications to enhance potency, selectivity, and pharmacokinetic properties.

This guide will focus on a systematic computational workflow to characterize 5-Ethynyl-2,3-dihydro-1-benzofuran, providing a foundational understanding for its potential as a drug candidate.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[7]

Theoretical Methods: A Balancing Act of Accuracy and Computational Cost
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8][9] While computationally efficient, it neglects electron correlation, the interaction between individual electrons, which can be a significant limitation.[9][10]

  • Post-Hartree-Fock Methods: These methods build upon the Hartree-Fock solution to include electron correlation, offering higher accuracy at a greater computational expense.[8][10][11] Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.[8][11] For a molecule of this size, these methods can be computationally demanding but may be necessary for benchmarking or high-accuracy predictions.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium to large-sized molecules.[12] It approximates the electron density to determine the system's energy. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For organic molecules like 5-Ethynyl-2,3-dihydro-1-benzofuran, hybrid functionals such as B3LYP are often a good starting point, providing a reasonable balance of accuracy and computational cost.[13][14]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to describe the shape of the electron orbitals.[15] The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used for organic molecules and offer a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the addition of polarization functions, which are crucial for describing the anisotropic nature of chemical bonds.[15]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. They are generally more computationally expensive but provide higher accuracy, especially when used with post-Hartree-Fock methods.[16]

For the initial investigation of 5-Ethynyl-2,3-dihydro-1-benzofuran, a combination of the B3LYP functional and the 6-31G(d,p) basis set is a recommended starting point. This level of theory has been shown to provide reliable results for a wide range of organic molecules.[16]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 5-Ethynyl-2,3-dihydro-1-benzofuran using a software package like Gaussian or GAMESS.[12][17][18]

Step 1: Molecular Structure Input

The first step is to build the 3D structure of 5-Ethynyl-2,3-dihydro-1-benzofuran. This can be done using a molecular modeling program like GaussView or Avogadro.[18] It is important to start with a reasonable initial geometry, as this will expedite the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[19] This is achieved by iteratively adjusting the atomic coordinates until the forces on the atoms are minimized.[19]

Protocol:

  • Select the level of theory: B3LYP/6-31G(d,p).

  • Specify the task: Geometry Optimization (Opt).[20]

  • Run the calculation.

  • Verify the optimized structure: Ensure that the optimization has converged to a true minimum on the potential energy surface.

Step 3: Frequency Analysis

A frequency calculation should always be performed after a successful geometry optimization.[21][22] This calculation serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary (negative) vibrational frequencies.[23] The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.[23]

  • Calculation of Thermochemical Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Use the optimized geometry from the previous step.

  • Select the same level of theory: B3LYP/6-31G(d,p).

  • Specify the task: Frequency (Freq).[21][22]

  • Analyze the output: Check for the absence of imaginary frequencies.

Step 4: Electronic Property Calculations

Once a stable geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[24][25][26]

  • HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.[27]

  • LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.[27]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[6][26] A smaller gap generally suggests higher reactivity.[26]

The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule.[28][29] It is invaluable for understanding and predicting non-covalent interactions, which are fundamental to drug-receptor binding.[29][30]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to positive charges (e.g., protons, metal ions). These regions are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are repulsive to positive charges. These regions are likely to act as hydrogen bond donors.

Protocol:

  • Use the optimized geometry.

  • Perform a single-point energy calculation at the same or a higher level of theory.

  • Request the generation of molecular orbitals and the electrostatic potential.

  • Visualize the HOMO, LUMO, and MEP map using a molecular visualization program.

Expected Results and Interpretation for Drug Discovery

The quantum chemical calculations will yield a wealth of quantitative and qualitative data. This section outlines the expected results and their interpretation in the context of drug development.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of 5-Ethynyl-2,3-dihydro-1-benzofuran. This information is crucial for understanding the molecule's overall shape and how it might fit into a protein binding pocket.

Table 1: Predicted Key Geometric Parameters for 5-Ethynyl-2,3-dihydro-1-benzofuran (B3LYP/6-31G(d,p))

ParameterPredicted Value (Å or °)
C-C (ethynyl) bond lengthValue to be calculated
C≡C bond lengthValue to be calculated
C-O (furan) bond lengthsValue to be calculated
Benzene ring bond lengthsValue to be calculated
Key bond anglesValue to be calculated
Key dihedral anglesValue to be calculated
Vibrational Frequencies

The frequency analysis will confirm that the optimized structure is a true minimum and provide a list of its vibrational modes. While a detailed analysis of the entire vibrational spectrum is beyond the scope of this guide, the absence of imaginary frequencies is the most critical outcome.

Electronic Properties

The calculated electronic properties will provide direct insights into the molecule's reactivity and potential for intermolecular interactions.

Table 2: Predicted Electronic Properties of 5-Ethynyl-2,3-dihydro-1-benzofuran (B3LYP/6-31G(d,p))

PropertyPredicted Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated
Dipole Moment (Debye)Value to be calculated

A smaller HOMO-LUMO gap might suggest that the molecule is more polarizable and reactive, which could be advantageous for binding to a target but might also lead to metabolic instability. The dipole moment provides information about the molecule's overall polarity, which influences its solubility and ability to cross cell membranes.

Visualizations: HOMO, LUMO, and MEP Map

The visual representations of the electronic structure are often the most intuitive for medicinal chemists.

  • HOMO/LUMO Plots: These will reveal the regions of the molecule most likely to participate in electron donation and acceptance. For instance, the ethynyl group and the oxygen atom of the furan ring are expected to have significant contributions to the frontier molecular orbitals.

  • MEP Map: The MEP map will highlight the electron-rich and electron-poor regions. The oxygen atom is expected to be a region of negative electrostatic potential (red), making it a likely hydrogen bond acceptor. The hydrogen atom of the ethynyl group may exhibit a slightly positive potential (blue), potentially acting as a weak hydrogen bond donor.

Visualizing the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the quantum chemical calculations described in this guide.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Results and Interpretation cluster_application 4. Application in Drug Discovery A Build 3D Structure of 5-Ethynyl-2,3-dihydro-1-benzofuran B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Analysis (Confirm Minimum) B->C E Optimized Geometry (Bond Lengths, Angles) B->E D Electronic Property Calculation (Single-Point Energy) C->D F Thermodynamic Properties (ZPVE, Enthalpy) C->F G Frontier Molecular Orbitals (HOMO, LUMO, Gap) D->G H Molecular Electrostatic Potential (MEP Map) D->H I Structure-Activity Relationship (SAR) Studies G->I J Prediction of Reactivity and Metabolism G->J H->I K Rational Drug Design I->K J->K

Caption: Computational workflow for the quantum chemical analysis of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 5-Ethynyl-2,3-dihydro-1-benzofuran. By following the outlined workflow, researchers in drug discovery can obtain valuable insights into the electronic structure, reactivity, and potential for intermolecular interactions of this novel compound.

The results from these calculations can serve as a strong foundation for further computational studies, such as:

  • Molecular Docking: To predict the binding mode and affinity of the molecule to a specific biological target.

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in a biological environment.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of a series of related compounds.

By integrating these computational approaches, the drug discovery process can be significantly accelerated, leading to the more rapid identification and optimization of promising new drug candidates.

References

  • Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]

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Exploratory

An In-Depth Technical Guide to 5-Ethynyl-2,3-dihydro-1-benzofuran: Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 5-Ethynyl-2,3-dihydro-1-benzofuran 5-Ethynyl-2,3-dihydro-1-benzofuran is a specialized organic compound featuring two k...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Ethynyl-2,3-dihydro-1-benzofuran

5-Ethynyl-2,3-dihydro-1-benzofuran is a specialized organic compound featuring two key structural motifs of high value in modern medicinal chemistry: the 2,3-dihydrobenzofuran core and a terminal alkyne (ethynyl) group.

  • The 2,3-Dihydrobenzofuran Scaffold: This heterocyclic system is recognized as a "privileged structure," appearing in a multitude of natural products and biologically active molecules.[1][2] Its rigid, three-dimensional shape offers a distinct advantage over simple aromatic rings, enabling more specific and potent interactions with biological targets. It is a core component in compounds investigated for anticancer, anti-inflammatory, and neuroprotective properties.[2][3]

  • The 5-Ethynyl Functional Handle: The terminal alkyne is an exceptionally versatile functional group. It serves as a cornerstone for "click chemistry," particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecular fragments.[4][5][6] Furthermore, it is a key participant in Sonogashira coupling reactions, enabling the formation of complex carbon-carbon bonds.[7][8]

This combination makes 5-Ethynyl-2,3-dihydro-1-benzofuran a powerful building block for constructing novel chemical entities, generating compound libraries for high-throughput screening, and developing targeted therapeutics.

Commercial Availability and Procurement

Direct, off-the-shelf availability of 5-Ethynyl-2,3-dihydro-1-benzofuran can be limited to specialty chemical suppliers catering to research and development. The primary procurement route is often through custom synthesis or by acquiring a more common precursor for in-house synthesis.

A search of chemical supplier databases indicates that the compound (CAS Number: 724772-74-1) is available from select vendors.[9] However, researchers should anticipate variability in stock levels and lead times.

Table 1: Commercial Availability Summary

SupplierProduct NameCAS NumberNotes
Parchem5-Ethynyl-2,3-dihydro-1-benzofuran724772-74-1Supplier of specialty chemicals, availability may vary.[9]
Various Custom Synthesis Labs5-Ethynyl-2,3-dihydro-1-benzofuran724772-74-1Multiple vendors offer custom synthesis on a fee-for-service basis.
Sigma-Aldrich (for precursor)5-Iodo-2,3-dihydrobenzo[b]furan132464-84-7A key starting material for synthesis.

Given the specialized nature of this reagent, a proactive approach involving direct inquiry with suppliers or planning for a multi-step synthesis from a readily available precursor is the most reliable strategy.

Synthesis and Manufacturing Insights: A Field-Proven Protocol

For laboratories requiring a scalable and reliable supply, the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran is most effectively achieved via a palladium- and copper-catalyzed Sonogashira coupling reaction. This method is widely regarded for its efficiency, functional group tolerance, and high yields in forming sp²-sp C-C bonds.[10][11]

The most logical and cost-effective precursor is 5-iodo- or 5-bromo-2,3-dihydro-1-benzofuran , with the iodo-variant often exhibiting higher reactivity.

Recommended Synthetic Workflow

The protocol involves a two-step sequence: coupling with a protected acetylene source followed by deprotection.

  • Step 1: Sonogashira Coupling: The aryl halide (5-iodo-2,3-dihydro-1-benzofuran) is coupled with trimethylsilylacetylene (TMSA).

    • Causality: Using TMSA is a critical choice. The bulky trimethylsilyl group prevents the self-coupling of the terminal alkyne (Glaser coupling), a common and problematic side reaction. This ensures that the reaction proceeds cleanly towards the desired cross-coupled product.

  • Step 2: Silyl Deprotection: The resulting TMS-protected alkyne is treated with a fluoride source or a simple base to remove the silyl group, yielding the final product.

    • Causality: This deprotection is typically quantitative and clean. Mild basic conditions (like potassium carbonate in methanol) or a fluoride source (like tetrabutylammonium fluoride, TBAF) can be used, making the workup straightforward.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 5-Iodo-2,3-dihydro-1-benzofuran (Commercially Available Precursor) D 5-(Trimethylsilylethynyl)- 2,3-dihydro-1-benzofuran (Protected Intermediate) A->D Coupling Reaction B Trimethylsilylacetylene (TMSA) B->D C Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Base (e.g., TEA, DIPEA) C->D Catalysis F 5-Ethynyl-2,3-dihydro-1-benzofuran (Final Product) D->F Silyl Removal E Base (K₂CO₃ in MeOH) or Fluoride (TBAF) E->F

Caption: Synthetic workflow for 5-Ethynyl-2,3-dihydro-1-benzofuran.

Quality Control and Analytical Characterization

Whether sourced commercially or synthesized in-house, rigorous analytical verification is paramount to ensure the integrity of experimental results. A multi-technique approach provides a self-validating system for identity and purity assessment.

Analytical Workflow

G start Sample of 5-Ethynyl-2,3-dihydro-1-benzofuran nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Structure - Identify Impurities start->nmr ms Mass Spectrometry (GC-MS or LC-MS) - Confirm Molecular Weight (Expected: 144.0575 g/mol) start->ms hplc HPLC Analysis - Quantify Purity (%) start->hplc final Verified Compound (Identity & Purity Confirmed) nmr->final ms->final hplc->final

Caption: Recommended analytical workflow for quality control.

Detailed Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy This is the definitive method for structural confirmation.[12]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Protons: Expect signals in the range of δ 7.0-7.4 ppm. The substitution pattern will lead to specific doublet and singlet signals.

    • Dihydrofuran Protons: Two characteristic triplets around δ 4.6 ppm (-OCH₂) and δ 3.2 ppm (-ArCH₂-).

    • Ethynyl Proton: A sharp singlet around δ 3.0 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

    • Alkyne Carbons: Two distinct signals around δ 84 ppm (-C≡CH) and δ 77 ppm (-C≡CH).

    • Dihydrofuran Carbons: Signals around δ 71 ppm (-OCH₂) and δ 29 ppm (-ArCH₂-).

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) This combination confirms molecular weight and assesses purity.[13][14]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 145.0648

Applications in Drug Discovery and Medicinal Chemistry

The true utility of 5-Ethynyl-2,3-dihydro-1-benzofuran lies in its application as a versatile scaffold for creating diverse and complex molecules.

Core Reaction Pathways

G cluster_0 Click Chemistry (CuAAC) cluster_1 Sonogashira Coupling A 5-Ethynyl-2,3-dihydro- 1-benzofuran D 1,2,3-Triazole Linked Conjugate A->D G Disubstituted Alkyne A->G B Organic Azide (R-N₃) B->D C Cu(I) Catalyst C->D Catalyzes E Aryl/Vinyl Halide (R'-X) E->G F Pd/Cu Catalyst F->G Catalyzes

Caption: Key applications in molecular assembly.

  • Click Chemistry for Bioconjugation and Library Synthesis: The terminal alkyne readily undergoes CuAAC with any azide-containing molecule. This reaction is exceptionally reliable and bio-orthogonal, meaning it can be performed in complex biological systems with minimal side reactions.[15][16]

    • Applications:

      • PROTACs/Degraders: Linking the benzofuran scaffold to an E3 ligase binder.

      • Activity-Based Probes: Attaching the scaffold to reporter tags (e.g., fluorophores, biotin) to study target engagement.

      • Combinatorial Libraries: Rapidly generating a large number of diverse analogues by reacting with a library of azides.

  • Sonogashira Coupling for Scaffold Elaboration: The ethynyl group can be further functionalized by coupling it with various aryl or vinyl halides. This allows for the extension of the molecule and the exploration of new binding pockets on a target protein.[17][18]

    • Applications:

      • Structure-Activity Relationship (SAR) Studies: Systematically modifying the molecule to probe interactions with a biological target.

      • Synthesis of Complex Natural Products: Used as a key step in the total synthesis of complex molecules containing the benzofuran core.[8]

The 2,3-dihydrobenzofuran core itself has been integral to the development of potent and selective agonists for targets like the PPARα and cannabinoid receptors, demonstrating its value as a bioisostere and pharmacophore.[19][20]

Safety, Handling, and Storage

As a fine chemical, 5-Ethynyl-2,3-dihydro-1-benzofuran should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation or polymerization of the alkyne.

References

  • Jung, M. E., et al. (2007). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • IT Medical Team. (n.d.). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. Available at: [Link]

  • Yilmaz, I., & Temel, E. (2022). The Use of Click Chemisty in Drug Development Applications. ResearchGate. Available at: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High Purity 2,3-Dihydrobenzofuran: A Key Intermediate for Pharmaceutical Synthesis and Advanced Chemical Applications. Available at: [Link]

  • Satyanarayana, G. (2020). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Available at: [Link]

  • Rovito, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Aiguadé, J., et al. (2011). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary data. Available at: [Link]

  • Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Flynn, B. L., et al. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters. Available at: [Link]

  • Chemsrc. (2025). 5-Ethynyl-2-benzofuran-1,3-dione. Available at: [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Available at: [Link]

  • Kumar, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. PubMed. Available at: [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Available at: [Link]

  • ResearchGate. (n.d.). STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. Available at: [Link]

  • Ranu, B. C., et al. (2011). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization. ResearchGate. Available at: [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. Available at: [Link]

  • Semantic Scholar. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Available at: [Link]

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potential applications of 5-Ethynyl-2,3-dihydro-1-benzofuran in organic chemistry

An In-depth Technical Guide to the Applications of 5-Ethynyl-2,3-dihydro-1-benzofuran in Organic Chemistry Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of nat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-Ethynyl-2,3-dihydro-1-benzofuran in Organic Chemistry

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds.[1][2][3] The introduction of a terminal ethynyl group at the 5-position transforms this core into an exceptionally versatile and powerful building block for synthetic organic chemistry. This guide provides a comprehensive overview of the potential applications of 5-Ethynyl-2,3-dihydro-1-benzofuran, focusing on its utility in constructing complex molecular architectures. We will delve into the causality behind key experimental choices for cornerstone reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique reactivity in medicinal chemistry, materials science, and advanced organic synthesis.

The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Scaffold

The synthetic utility of 5-Ethynyl-2,3-dihydro-1-benzofuran stems from the combination of two key structural features: the stable, biologically relevant 2,3-dihydrobenzofuran core and the highly reactive terminal alkyne.

  • The 2,3-Dihydrobenzofuran Core: This substructure is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] Its presence in a synthetic precursor provides a direct route to molecules with a higher probability of biological relevance.

  • The 5-Ethynyl Group: As a terminal alkyne, this functional group is a gateway to a host of robust and high-yielding transformations. It serves as a "handle" for introducing molecular diversity and complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. The high thermodynamic driving force of reactions involving this group ensures that transformations are often efficient and irreversible.[6]

This unique combination makes 5-Ethynyl-2,3-dihydro-1-benzofuran an ideal starting material for building libraries of complex molecules for high-throughput screening in drug discovery and for creating novel functional materials.

Core Synthetic Transformations and Methodologies

The terminal alkyne is the primary center of reactivity, enabling two of the most powerful transformations in modern organic synthesis: palladium-catalyzed cross-coupling and "click" chemistry.

Sonogashira Coupling: A Gateway to Aryl-Alkynyl Architectures

The Sonogashira reaction is the preeminent method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is fundamental for extending the π-system of the benzofuran core, linking it to other aromatic or heterocyclic systems to construct compounds with potential applications as pharmaceuticals or organic electronic materials.

Expertise & Causality: The classic Sonogashira protocol employs a dual-catalyst system. A palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the main catalytic cycle involving oxidative addition to the aryl halide.[7] A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial because it activates the alkyne for the key transmetalation step with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium intermediate. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[7][8]

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Product Ar-C≡CR ReductElim->Product ArX Ar-X ArX->OxAdd Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuX, Base CuAcetylide->Transmetal Base Base BaseH Base-H⁺X⁻

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol 2.1: Typical Sonogashira Coupling of 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq.), the desired aryl halide (e.g., iodobenzene, 1.1 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine, 3.0 eq.).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, a term coined by K. Barry Sharpless to describe reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[6][9] This reaction joins an alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole linker.[10] The triazole ring is not merely a passive linker; it is isosteric to an amide bond but resistant to hydrolysis, making it extremely valuable in bioconjugation and pharmaceutical sciences.[10]

Expertise & Causality: The reaction's efficiency and regioselectivity are owed to the copper(I) catalyst. While the thermal cycloaddition of an azide and an alkyne is possible, it is slow and produces a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst coordinates to the terminal alkyne, significantly lowering the activation energy and exclusively directing the reaction to form the 1,4-isomer. The most common catalytic system involves a Cu(II) salt (e.g., CuSO₄·5H₂O) with an in situ reducing agent, typically sodium ascorbate, to generate the active Cu(I) species. This allows the reaction to be run under mild, often aqueous, conditions, enhancing its biocompatibility.[9]

CuAAC_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants Alkyne 5-Ethynyl-2,3-dihydro-1-benzofuran Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na Ascorbate) Alkyne->Catalyst Azide Organic Azide (R-N₃) Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole t-BuOH/H₂O, RT

Sources

Exploratory

A Technical Guide to 5-Ethynyl-2,3-dihydro-1-benzofuran: A Versatile Scaffold for Advanced Chemical Synthesis

Abstract The 2,3-dihydro-1-benzofuran core is a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its structural rigidity and favorable physico...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1-benzofuran core is a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its structural rigidity and favorable physicochemical properties make it a cornerstone in medicinal chemistry. This guide introduces 5-ethynyl-2,3-dihydro-1-benzofuran, a novel building block that functionalizes this important scaffold with a terminal alkyne. This ethynyl group serves as a highly versatile chemical handle, unlocking access to a vast chemical space through powerful and efficient coupling reactions. We provide an in-depth examination of the synthesis of this building block and detail its application in Sonogashira and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage this scaffold for the rapid development of complex molecules, compound libraries, and novel materials.

The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Scaffold

The benzofuran moiety and its derivatives are recognized for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] The hydrogenated 2,3-dihydro variant retains this biological relevance while offering a three-dimensional structure that can be crucial for specific receptor interactions, as seen in the development of potent selective cannabinoid receptor 2 (CB2) agonists.[7]

The true innovation of the 5-ethynyl-2,3-dihydro-1-benzofuran building block lies in the strategic placement of the terminal alkyne. This functional group is a cornerstone of modern organic synthesis for two primary reasons:

  • Linear Rigidity: The C≡C triple bond introduces a rigid, linear linker, which is invaluable for probing protein binding pockets and for constructing well-defined molecular architectures in materials science.

  • Reactive Versatility: Terminal alkynes are substrates for some of the most reliable and high-yielding cross-coupling reactions known, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[8]

This guide focuses on two such transformative reactions: the palladium-copper catalyzed Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Proposed Synthesis of the Core Building Block

G cluster_0 Plausible Synthetic Pathway A 5-Bromo-2,3-dihydro-1-benzofuran B Sonogashira Coupling Reaction A->B Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) C 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran B->C Protected Intermediate D Silyl Group Deprotection C->D Base (e.g., K₂CO₃) in Methanol E 5-Ethynyl-2,3-dihydro-1-benzofuran (Target Molecule) D->E Final Product

Caption: Proposed workflow for the synthesis of the target building block.

Rationale Behind Experimental Choices:
  • Starting Material: 5-Bromo-2,3-dihydro-1-benzofuran is selected due to the high reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. An aryl iodide could also be used, often with faster reaction kinetics.

  • Acetylene Source: Ethynyltrimethylsilane is used instead of acetylene gas for safety and ease of handling. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (homocoupling) and ensuring that only the desired cross-coupling occurs.

  • Deprotection: The TMS group is labile and can be easily removed under mild basic conditions, such as potassium carbonate in methanol, to reveal the terminal alkyne without compromising the dihydrobenzofuran core.

Key Coupling Chemistries: Protocols and Insights

The utility of 5-ethynyl-2,3-dihydro-1-benzofuran is best demonstrated through its application in robust coupling reactions.

The Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[8][9] It is a cornerstone of medicinal chemistry for synthesizing conjugated systems and complex molecular scaffolds.[10][11]

G cluster_main Sonogashira Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-X pd_cycle R¹-Pd(II)L₂-X pd_add->pd_cycle transmetal Transmetalation pd_cycle->transmetal Cu-C≡CR² pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-C≡CR² reductive_elim->product cu_alkyne Cu-C≡CR² cu_alkyne->transmetal alkyne H-C≡CR² alkyne->cu_alkyne Cu(I)X, Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Protocol: Sonogashira Coupling

This protocol describes a representative coupling between 5-ethynyl-2,3-dihydro-1-benzofuran and an aryl iodide.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq)

  • Aryl Halide (e.g., 4-Iodoanisole) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a dry, nitrogen-purged flask, add 5-ethynyl-2,3-dihydro-1-benzofuran, 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF (or Toluene) via syringe, followed by triethylamine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 12 hours.[9]

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and amine salts.

  • Wash the filtrate with saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Trustworthiness:

  • Catalyst System: The combination of a palladium(0) source (generated in situ from the Pd(II) precatalyst) and a copper(I) co-catalyst is the classic and highly reliable Sonogashira protocol.[8] The palladium facilitates the main catalytic cycle, while the copper activates the alkyne.[9]

  • Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide (HX) generated during the reaction, preventing catalyst deactivation.

  • Solvent: Anhydrous, degassed solvents are critical. Oxygen can oxidize the Pd(0) active catalyst, hindering the reaction. Toluene is often preferred for higher temperatures, while THF is suitable for room temperature reactions.[9]

Coupling Partner ExampleProduct StructureTypical Yield RangeReference Analogy
4-Iodoanisole5-((4-Methoxyphenyl)ethynyl)-2,3-dihydro-1-benzofuran80-95%[11]
3-Bromopyridine5-((Pyridin-3-yl)ethynyl)-2,3-dihydro-1-benzofuran75-90%[9]
1-Iodo-4-nitrobenzene5-((4-Nitrophenyl)ethynyl)-2,3-dihydro-1-benzofuran85-98%[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

First described by K. Barry Sharpless, "Click Chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[12][13] The CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring, is the premier example of this philosophy.[14][15] This reaction is exceptionally valuable in drug discovery and bioconjugation because it proceeds under mild, often aqueous, conditions and tolerates a vast array of functional groups.[13][15]

G cluster_0 CuAAC Reaction Scheme start_alkyne 5-Ethynyl-2,3-dihydro- 1-benzofuran plus + start_azide Organic Azide (R-N₃) product 1,4-Disubstituted Triazole Product start_azide->product Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Solvent (e.g., tBuOH/H₂O)

Caption: Schematic of the CuAAC "Click" reaction to form a triazole linker.

Field-Proven Protocol: CuAAC "Click" Reaction

This protocol details a typical procedure for conjugating 5-ethynyl-2,3-dihydro-1-benzofuran with an azide.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol and Water (1:1 solvent mixture)

Procedure:

  • In a vial, dissolve 5-ethynyl-2,3-dihydro-1-benzofuran and benzyl azide in the t-BuOH/H₂O (1:1) mixture.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the CuSO₄ solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization or flash chromatography if necessary.

Expertise & Trustworthiness:

  • Catalyst System: The reaction is catalyzed by Copper(I), which is generated in situ from the stable and inexpensive Copper(II) sulfate. Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active Cu(I) oxidation state.[13]

  • Regioselectivity: Unlike the thermal Huisgen cycloaddition which gives a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version is highly specific, yielding exclusively the 1,4-disubstituted triazole product.[12][15] This predictability is a key tenet of click chemistry.

  • Solvent System: The use of aqueous solvent systems makes this reaction "green" and particularly suitable for biological applications, as it tolerates many polar functional groups found in biomolecules.

Azide Partner ExampleProduct StructureTypical Yield RangeReference Analogy
Benzyl Azide1-Benzyl-4-(2,3-dihydro-1-benzofuran-5-yl)-1H-1,2,3-triazole>95%[13]
1-Azido-4-fluorobenzene4-(2,3-Dihydro-1-benzofuran-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole>95%[14]
3-Azidopropanoic acid3-(4-(2,3-Dihydro-1-benzofuran-5-yl)-1H-1,2,3-triazol-1-yl)propanoic acid>90%[16]

Physicochemical and Spectroscopic Data

While experimental data for the title compound is not yet published, the following table summarizes the expected properties and key spectroscopic signals based on its structure and analysis of similar compounds.[17][18]

PropertyExpected Value / Observation
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.0-7.2 (m, Ar-H), ~6.7 (d, Ar-H), ~4.5 (t, -O-CH₂-), ~3.2 (t, -Ar-CH₂-), ~3.0 (s, -C≡C-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~160 (Ar-C-O), ~130-120 (Ar-C), ~84 (-C≡C-H), ~77 (H-C≡C-), ~71 (-O-CH₂-), ~30 (-Ar-CH₂-)
IR (KBr, cm⁻¹) ~3300 (alkyne ≡C-H stretch), ~2100 (alkyne C≡C stretch, weak), ~1600, 1480 (aromatic C=C stretch), ~1230 (aryl ether C-O stretch)
Mass Spec (EI) M⁺ at m/z = 144

Conclusion and Future Outlook

5-Ethynyl-2,3-dihydro-1-benzofuran represents a strategically designed building block that combines a biologically relevant scaffold with a supremely versatile functional handle. Its ability to undergo high-fidelity transformations like Sonogashira coupling and CuAAC click chemistry empowers researchers to rapidly generate diverse libraries of complex molecules. This capacity is invaluable for structure-activity relationship (SAR) studies in drug discovery, the development of novel anti-inflammatory or anti-tumor agents, and the construction of precisely defined functional materials.[4][19] As the demand for molecular diversity and synthetic efficiency continues to grow, building blocks such as this will become increasingly indispensable tools for innovation at the chemical frontier.

References

  • Jadhav, S. D., Singh, U., & Singh, A. K. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Chemistry and Environment, 4(3), 54-61. [Link]

  • Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • Larhed, M., & Hallberg, A. (2009). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH Public Access. [Link]

  • Singh, A., & Kaur, G. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(3), 3351-3386. [Link]

  • Kumar, A., Sharma, R., & Kumar, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 235-243. [Link]

  • Reddy, M. S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2,3‐dihydro‐1‐benzofuran‐4‐carboxylates 5 a–z. ResearchGate. [Link]

  • Singh, R. K., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Pleading Letter. [Link]

  • Al-Soud, Y. A., et al. (2017). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecular Diversity Preservation International (MDPI). [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27653-27674. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Wiley-VCH. (n.d.). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]

  • ChemSrc. (n.d.). CAS#:1198167-01-9 | 5-(2,3-Dihydro-1-benzofuran-5-yl)-5-ethylimidazolidine-2,4-dione. ChemSrc. [Link]

  • Dias, C., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry, 57(11), 4796-4809. [Link]

  • Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • PubChem. (n.d.). 1-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1,2-diol. PubChem. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

Sources

Foundational

Harnessing the Synthetic Power of the Ethynyl Group in 5-Ethynyl-2,3-dihydro-1-benzofuran

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous na...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of an ethynyl group at the 5-position transforms this core into a highly versatile building block, opening a gateway to a vast chemical space through a suite of powerful and reliable chemical transformations. This guide provides a detailed exploration of the reactivity of the terminal alkyne in 5-Ethynyl-2,3-dihydro-1-benzofuran, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for its application in complex molecule synthesis. We will focus on two cornerstone reactions—the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—as well as intramolecular cyclization strategies, demonstrating the molecule's significant potential in drug discovery and materials science.

Introduction: The Strategic Value of a Versatile Scaffold

The pursuit of novel therapeutic agents often hinges on the ability to efficiently synthesize and diversify molecular scaffolds that possess inherent biological relevance. The 2,3-dihydro-1-benzofuran core is one such scaffold, valued for its rigid, planar structure and its presence in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]

By functionalizing this core with a terminal alkyne, we create 5-Ethynyl-2,3-dihydro-1-benzofuran, a molecule poised for extensive chemical elaboration. The ethynyl group is not merely a passive linker; its high electron density and linear geometry make it an exceptionally reactive and predictable functional handle.[7] It serves as a linchpin for carbon-carbon bond formation and the construction of heterocyclic systems, most notably through transition-metal-catalyzed reactions. This guide will dissect the key reactive pathways of this molecule, providing the technical foundation necessary for its strategic deployment in synthesis campaigns.

Key Transformations of the Ethynyl Group

The reactivity of the terminal alkyne in 5-Ethynyl-2,3-dihydro-1-benzofuran is dominated by its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Cross-Coupling: Building Molecular Complexity

The Sonogashira reaction is the preeminent method for forming a bond between an sp-hybridized carbon (of the alkyne) and an sp²-hybridized carbon (of an aryl or vinyl halide).[8][9][10] This palladium- and copper-cocatalyzed reaction is prized for its mild conditions and remarkable tolerance of diverse functional groups, making it a workhorse in the synthesis of complex organic molecules and pharmaceuticals.[8][11]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.[11] The use of a copper co-catalyst is crucial as it allows the reaction to proceed under significantly milder conditions than copper-free variants.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (R1-X) PdII_Alkyne R1-Pd(II)L2-C≡C-R2 PdII_Aryl->PdII_Alkyne Transmetalation CuX CuX PdII_Aryl->CuX PdII_Alkyne->Pd0 Product R1-C≡C-R2 PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R2 Cu_Acetylide Cu-C≡C-R2 Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX caption Fig. 1: Sonogashira Catalytic Cycle

Caption: Fig. 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Data Presentation: Substrate Reactivity

The choice of aryl halide is critical, with reactivity generally following the trend of bond dissociation energy. This allows for selective couplings by tuning reaction conditions.

Aryl Halide (Ar-X)Typical Catalyst Loading (mol%)Temperature (°C)Relative Reactivity
Ar-I1-2% Pd, 1-2% CuIRoom Temp - 40Very High[8][10]
Ar-Br2-5% Pd, 2-5% CuI50 - 100Moderate[8][10]
Ar-OTf2-5% Pd, 2-5% CuI40 - 80High[10]
Ar-Cl>5% Pd, >5% CuI (often needs special ligands)>100Low[10]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling 5-Ethynyl-2,3-dihydro-1-benzofuran with an aryl iodide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and Copper(I) iodide (CuI) (0.02 eq).

    • Causality: The use of a pre-dried flask and inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[9]

  • Solvent and Substrate Addition:

    • Add anhydrous, degassed triethylamine (TEA) (3 mL per mmol of aryl iodide) and anhydrous, degassed THF (2 mL per mmol of aryl iodide).

    • Add 5-Ethynyl-2,3-dihydro-1-benzofuran (1.2 eq).

    • Causality: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[12] Using excess alkyne ensures complete consumption of the more valuable aryl halide.

  • Reaction Execution:

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive halides (e.g., aryl bromides), the temperature may need to be increased to 50-80 °C.[8]

    • Self-Validation: The reaction is typically complete when the starting aryl halide spot disappears on the TLC plate. A successful reaction shows a new, less polar spot corresponding to the coupled product.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst and TEA hydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, "Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[13][14] The CuAAC reaction is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide with absolute regioselectivity for the 1,4-isomer.[15][16]

Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species, which coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise fashion to form a six-membered copper-containing ring, which then collapses to the stable 1,4-disubstituted triazole product.[13] The rate acceleration compared to the uncatalyzed thermal reaction is enormous (10⁷ to 10⁸), allowing it to proceed at room temperature, even in aqueous media.[13]

CuAAC_Workflow cluster_catalyst Catalyst System Alkyne 5-Ethynyl-2,3-dihydro- 1-benzofuran Reaction CuAAC Reaction (t-BuOH/H2O, RT) Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction CuSO4 CuSO4 (Cu(II) Source) CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Reaction catalysis Product 1,4-Disubstituted Triazole Reaction->Product caption Fig. 2: CuAAC Experimental Workflow

Caption: Fig. 2: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: CuAAC "Click" Reaction

This protocol provides a robust method for conjugating 5-Ethynyl-2,3-dihydro-1-benzofuran with an organic azide.[17][18][19]

  • Reagent Preparation:

    • In a vial, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water (4 mL per mmol of alkyne).

    • Causality: The use of a water-cosolvent system often accelerates the reaction and is environmentally benign.[13] It is particularly useful for biological applications.

  • Catalyst Addition:

    • Prepare a fresh aqueous solution of sodium ascorbate (1 M).

    • Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 M).

    • To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 eq).

    • Immediately after, add the copper(II) sulfate solution (0.02 eq). The solution may turn cloudy or colored.

    • Causality: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. A slight excess of ascorbate prevents re-oxidation of Cu(I) by dissolved oxygen.[18][19] For sensitive biomolecules, a ligand like THPTA can be pre-mixed with the copper sulfate to chelate the copper, increasing reaction efficiency and reducing cytotoxicity.[18][19]

  • Reaction Execution:

    • Stir the reaction vigorously at room temperature for 1-12 hours. The reaction is often complete within a few hours.

    • Monitor by TLC or LC-MS.

    • Self-Validation: A successful reaction will show the complete consumption of the limiting reagent and the appearance of a single, more polar product spot (the triazole).

  • Work-up and Purification:

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The product is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.[13]

Domino Reactions: Sonogashira Coupling / Intramolecular Cyclization

A powerful strategy in modern synthesis is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot.[20] 5-Ethynyl-2,3-dihydro-1-benzofuran is an excellent substrate for such processes. For example, a Sonogashira coupling with a 2-iodophenol can be followed by an in-situ intramolecular cyclization to rapidly construct complex, polycyclic benzofuran derivatives.[21][22]

Mechanistic Rationale: The sequence begins with a standard Sonogashira coupling to form a 2-(alkynyl)phenol intermediate. In the same pot, under the influence of a base, the phenolic oxygen can act as a nucleophile, attacking the alkyne in a 5-exo-dig cyclization to form a new furan ring.[20] This approach builds significant molecular complexity from simple starting materials in a single operation.

Domino_Reaction Start_Alkyne 5-Ethynyl-2,3-dihydro- 1-benzofuran Sonogashira Step 1: Sonogashira Coupling (Pd/Cu cat., Base) Start_Alkyne->Sonogashira Iodophenol 2-Iodophenol Derivative Iodophenol->Sonogashira Intermediate 2-(alkynyl)phenol Intermediate Sonogashira->Intermediate Cyclization Step 2: Intramolecular 5-Exo-Dig Cyclization (Base, Heat) Intermediate->Cyclization Product Fused Polycyclic Benzofuran System Cyclization->Product caption Fig. 3: Domino Sonogashira/Cyclization Sequence

Caption: Fig. 3: Domino Sonogashira/Cyclization Sequence.

Experimental Protocol: One-Pot Benzofuran Synthesis

This protocol is representative of a domino reaction to form a 2,3-disubstituted benzofuran structure.[21]

  • Reaction Setup:

    • To a microwave vial, add 2-iodophenol (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and K₃PO₄ (3.0 eq).

    • Seal the vial, and purge with argon.

    • Add 5-Ethynyl-2,3-dihydro-1-benzofuran (1.2 eq) followed by anhydrous, degassed toluene.

    • Causality: A bulky phosphine ligand like Xantphos is often used to promote both the coupling and subsequent cyclization steps.[20] K₃PO₄ is a strong base suitable for both the Sonogashira coupling and the final cyclization. Microwave irradiation can dramatically shorten reaction times.[21]

  • Reaction Execution:

    • Heat the mixture in a microwave reactor to 120 °C for 30-60 minutes.

    • Monitor the reaction by LC-MS, checking for the disappearance of the starting materials and the coupled-but-uncyclized intermediate.

  • Work-up and Purification:

    • After cooling, dilute the mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.

    • Purify the product by flash column chromatography.

Conclusion and Future Outlook

5-Ethynyl-2,3-dihydro-1-benzofuran is a powerful and versatile molecular scaffold. The terminal ethynyl group provides a reliable and predictable handle for engaging in some of modern organic chemistry's most robust transformations. The Sonogashira coupling allows for the straightforward construction of C(sp²)-C(sp) bonds, while the CuAAC click reaction enables the efficient formation of stable triazole linkages for bioconjugation or library synthesis. Furthermore, its ability to participate in elegant domino reactions highlights its utility in the rapid assembly of complex molecular architectures. For researchers in drug discovery and materials science, mastering the reactivity of this building block provides a strategic advantage in the design and synthesis of novel, high-value compounds.

References

  • baseclick GmbH. Protocols.
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  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Anonymous. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
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  • Wikipedia. Sonogashira coupling.
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Society of Chemical Industry. (2024). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols.
  • BenchChem. Catalyst selection for efficient 5-Ethynyl-3H-isobenzofuran-1-one coupling reactions.
  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wikipedia. Click chemistry.
  • Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.
  • NIH. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • Anonymous. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • ResearchGate. (2025). Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction.
  • TCI Chemicals. Click Chemistry.
  • MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.
  • bepls. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity.
  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • RSC Publishing. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives.
  • NIH. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • Wiley-VCH. Click Chemistry: Mechanistic and Synthetic Perspectives.
  • BenchChem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance.
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  • ResearchGate. Chemical structures of benzofuran-based materials.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran via Sonogashira Coupling

Abstract The 5-ethynyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in numerous biologically active molecules and advanced materials. This application note provides a comprehensive guide for t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-ethynyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in numerous biologically active molecules and advanced materials. This application note provides a comprehensive guide for the synthesis of this valuable compound, focusing on the highly efficient and versatile Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this palladium and copper-catalyzed transformation, offer a detailed, step-by-step protocol for its practical implementation, and discuss key considerations for reaction optimization and troubleshooting. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this important molecular building block.

Introduction: The Significance of the 5-Ethynyl-2,3-dihydro-1-benzofuran Moiety

The benzofuran ring system is a core component of many natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[1] The incorporation of an ethynyl group at the 5-position of the 2,3-dihydro-1-benzofuran core introduces a versatile functional handle. This alkyne moiety can participate in a variety of subsequent chemical transformations, such as "click" chemistry, further cross-coupling reactions, and cyclization cascades, making it an invaluable building block in drug discovery and materials science.[2]

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically for coupling aryl or vinyl halides with terminal alkynes.[3][4] Its mild reaction conditions, tolerance of a broad range of functional groups, and high efficiency make it the ideal choice for the synthesis of 5-ethynyl-2,3-dihydro-1-benzofuran.[5][6]

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 5-bromo-2,3-dihydro-1-benzofuran), forming a Pd(II) intermediate.[3][6]

  • Transmetalation: The Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred to the palladium center.[3]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (5-ethynyl-2,3-dihydro-1-benzofuran) and regenerate the active Pd(0) catalyst.[3][6]

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt. The amine base then deprotonates the alkyne, forming a copper acetylide intermediate.[8] This step is crucial as it increases the nucleophilicity of the alkyne.

While the classic Sonogashira coupling utilizes a copper co-catalyst, copper-free variations have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4][9][10] These methods often employ specific ligands or reaction conditions to facilitate the direct reaction of the palladium complex with the alkyne.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-X) Pd(II)-Aryl-Alkyne Pd(II)-Aryl-Alkyne Pd(II)-Aryl->Pd(II)-Aryl-Alkyne Transmetalation Pd(II)-Aryl-Alkyne->Pd(0) Reductive Elimination (Ar-Alkyne) Cu(I)-X Cu(I)-X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-X->Cu(I)-Alkyne Alkyne + Base Cu(I)-Alkyne->Pd(II)-Aryl Transmetalation Partner Experimental_Workflow Start Starting Materials Precursor_Synth Synthesis of 5-bromo-2,3-dihydro-1-benzofuran Start->Precursor_Synth Coupling Sonogashira Coupling with (Trimethylsilyl)acetylene Precursor_Synth->Coupling Deprotection TMS Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Final_Product 5-Ethynyl-2,3-dihydro-1-benzofuran Purification->Final_Product

Caption: Overall workflow for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Synthesis of 5-bromo-2,3-dihydro-1-benzofuran

While 5-bromo-2,3-dihydro-1-benzofuran is commercially available, it can be synthesized from 2,3-dihydro-1-benzofuran via electrophilic bromination.

Materials:

  • 2,3-dihydro-1-benzofuran

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2,3-dihydro-1-benzofuran.

Sonogashira Coupling

This protocol utilizes (trimethylsilyl)acetylene as a protected alkyne source to prevent self-coupling. [12] Materials:

  • 5-bromo-2,3-dihydro-1-benzofuran

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous and deoxygenated)

  • Toluene or Tetrahydrofuran (THF) (anhydrous and deoxygenated)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq). [6]2. Add anhydrous and deoxygenated toluene or THF, followed by anhydrous and deoxygenated triethylamine or diisopropylamine (7.0 eq). [6]3. Add (trimethylsilyl)acetylene (1.1 eq) dropwise to the stirred mixture. [6]4. Stir the reaction at room temperature for 3-6 hours. Higher temperatures may be required for less reactive aryl bromides. [6]5. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether. [6]7. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. [6]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. [6]9. The crude product, 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran, can be purified by flash column chromatography or used directly in the next step.

Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group can be readily removed under mild basic or fluoride-mediated conditions. [12][13] Materials:

  • Crude 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran

  • Methanol

  • Potassium carbonate or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Dichloromethane

  • Water

Procedure (using Potassium Carbonate):

  • Dissolve the crude 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, 5-ethynyl-2,3-dihydro-1-benzofuran, by flash column chromatography.

Reaction Parameters and Optimization

ParameterRecommended ConditionsNotes and Optimization
Aryl Halide 5-bromo-2,3-dihydro-1-benzofuranAryl iodides are more reactive and may allow for lower catalyst loadings and temperatures. [6][14]
Alkyne (Trimethylsilyl)acetyleneProtects the alkyne from homocoupling. [12]Other protecting groups can be used.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Catalyst loading can typically range from 1-5 mol%. [15]
Copper Co-catalyst CuITypically used in a 1:2 ratio with the palladium catalyst.
Base Triethylamine, DiisopropylamineMust be anhydrous and deoxygenated. Also acts as a solvent in some cases. [3]
Solvent Toluene, THF, DMFMust be anhydrous and deoxygenated.
Temperature Room Temperature to 65 °CDependent on the reactivity of the aryl halide. [3]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently deoxygenated conditions; Low reaction temperature.Use fresh, high-quality catalysts; Ensure all reagents and solvents are properly deoxygenated; Increase the reaction temperature.
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygen; High concentration of copper catalyst.Rigorously exclude oxygen from the reaction; Consider a copper-free Sonogashira protocol. [10]
Decomposition of Starting Material or Product High reaction temperature; Prolonged reaction time.Reduce the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Sonogashira coupling is a highly effective and reliable method for the synthesis of 5-ethynyl-2,3-dihydro-1-benzofuran. By carefully selecting the reaction components and maintaining anhydrous and anaerobic conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol outlined in this application note provides a solid foundation for the successful synthesis of this and related compounds, paving the way for further exploration in drug discovery and materials science.

References

  • Sonogashira coupling. In: Wikipedia. Accessed January 14, 2026. [Link]

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  • Al-Zoubi, R. M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2017;7(28):17245-17265. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 14, 2026. [Link]

  • Chen, C., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024;5(1):102900. [Link]

  • Sonogashira Coupling. BYJU'S. Accessed January 14, 2026. [Link]

  • Sonogashira Coupling. NROChemistry. Accessed January 14, 2026. [Link]

  • So, C. M., et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. 2008;10(20):4409-4412. [Link]

  • Li, Y., et al. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. 2012;41(32):9729-9735. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 14, 2026. [Link]

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  • Di Mauro, G., et al. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. 2023;13(18):12196-12206. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. Accessed January 14, 2026. [Link]

  • Yeom, C.-E., et al. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett. 2008;(4):565-568. [Link]

  • Orsini, A., et al. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Tetrahedron Letters. 2005;46(13):2259-2262. [Link]

  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ResearchGate. Accessed January 14, 2026. [Link]

  • Alonso, F., et al. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. 2018;8(5):205. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Accessed January 14, 2026. [Link]

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  • Walton, D. R. M. Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. 2017;49(10):2113-2134. [Link]

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Application

Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran: A Detailed Experimental Protocol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide to the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran, a valuable buildin...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein employs a two-step sequence commencing with the Sonogashira coupling of 5-bromo-2,3-dihydrobenzofuran with (trimethylsilyl)acetylene, followed by the subsequent deprotection of the trimethylsilyl (TMS) group. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reactions, provide a meticulous step-by-step protocol, and address critical safety and characterization considerations.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of an ethynyl group at the 5-position significantly enhances the synthetic utility of this moiety, allowing for its participation in a wide array of subsequent chemical transformations, including click chemistry, further cross-coupling reactions, and polymerizations. The synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran is therefore of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

The synthetic strategy presented here leverages the power and versatility of the Sonogashira cross-coupling reaction.[4][5][6][7] This palladium- and copper-cocatalyzed reaction provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][7][8] To circumvent potential side reactions associated with the direct use of acetylene gas, (trimethylsilyl)acetylene is employed as a stable and easy-to-handle acetylene surrogate.[9] The bulky trimethylsilyl group also serves as a protecting group, preventing unwanted coupling at the terminal alkyne position.[9] The final step involves a straightforward deprotection to unveil the desired terminal alkyne.

Reaction Scheme Overview

The synthesis proceeds in two distinct steps:

Step 1: Sonogashira Coupling

5-bromo-2,3-dihydrobenzofuran reacts with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) cocatalyst, and a suitable base to yield 5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran.

Step 2: Deprotection

The trimethylsilyl group is selectively removed from 5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran using a mild base, such as potassium carbonate in methanol, to afford the final product, 5-Ethynyl-2,3-dihydro-1-benzofuran.[10]

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5][6] A simplified representation of the generally accepted mechanism is provided below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Coupled_product Ar-C≡C-R Pd_complex->Coupled_product Transmetalation (from Cu cycle) Coupled_product->Pd0 Reductive Elimination CuX CuX Cu_acetylide Cu-C≡C-R CuX->Cu_acetylide Cu_acetylide->Pd_complex Transmetalation Alkyne H-C≡C-R Alkyne->Cu_acetylide Deprotonation Base Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl halide (5-bromo-2,3-dihydrobenzofuran) to a palladium(0) complex. Concurrently, in the copper cycle, the terminal alkyne ((trimethylsilyl)acetylene) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst.[6]

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierPurity
5-Bromo-2,3-dihydrobenzofuranC₈H₇BrO199.04Commercially Available>97%
(Trimethylsilyl)acetyleneC₅H₁₀Si98.22Commercially Available>98%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercially Available99%
Copper(I) iodideCuI190.45Commercially Available99.5%
TriethylamineC₆H₁₅N101.19Commercially Available>99%, distilled
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous
Potassium carbonateK₂CO₃138.21Commercially AvailableAnhydrous
MethanolCH₄O32.04Commercially AvailableAnhydrous
Diethyl etherC₄H₁₀O74.12Commercially AvailableAnhydrous
Saturated aqueous ammonium chlorideNH₄Cl (aq)-Prepared in-house-
BrineNaCl (aq)-Prepared in-house-
Anhydrous magnesium sulfateMgSO₄120.37Commercially Available-
Safety Precautions
  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents: Tetrakis(triphenylphosphine)palladium(0) is toxic and should be handled with care. (Trimethylsilyl)acetylene is flammable.[9] Triethylamine is corrosive and has a strong odor.

  • Reaction Conditions: The Sonogashira reaction can be exothermic, particularly on a larger scale.[11][12] Proper temperature control and monitoring are essential. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.[8]

Step-by-Step Procedure

Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran

Workflow_Step1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 5-bromo-2,3-dihydrobenzofuran, CuI, and Pd(PPh₃)₄ to a Schlenk flask. B Evacuate and backfill with an inert gas (3x). A->B C Add anhydrous THF and triethylamine via syringe. B->C D Add (trimethylsilyl)acetylene dropwise at room temperature. C->D E Stir the reaction mixture at room temperature for 12-24 hours. D->E F Monitor reaction progress by TLC. E->F G Quench with saturated aq. NH₄Cl. F->G Upon completion H Extract with diethyl ether (3x). G->H I Wash combined organic layers with brine. H->I J Dry over anhydrous MgSO₄, filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: Workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydrobenzofuran (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • The flask is then sealed, and the atmosphere is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.

  • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (2.0 eq) via syringe.

  • Reaction: Stir the resulting suspension at room temperature and add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran as a solid.

Step 2: Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

Workflow_Step2 cluster_reaction Deprotection Reaction cluster_workup Workup and Purification A Dissolve TMS-protected compound in methanol. B Add potassium carbonate. A->B C Stir at room temperature for 1-2 hours. B->C D Monitor reaction progress by TLC. C->D E Concentrate the reaction mixture. D->E Upon completion F Dilute with diethyl ether and wash with water and brine. E->F G Dry over anhydrous MgSO₄, filter, and concentrate. F->G H Purify by flash column chromatography (if necessary). G->H

Caption: Workflow for the TMS deprotection step.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran (1.0 eq) obtained from the previous step in methanol.

  • Reaction: To this solution, add potassium carbonate (0.2 eq) and stir the mixture at room temperature for 1-2 hours.[10] Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting 5-Ethynyl-2,3-dihydro-1-benzofuran is often obtained in high purity. If necessary, it can be further purified by flash column chromatography.

Characterization

The identity and purity of the synthesized 5-Ethynyl-2,3-dihydro-1-benzofuran should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and a singlet for the acetylenic proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the two characteristic signals for the alkyne carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared Spectroscopy (IR): The IR spectrum should exhibit a characteristic C≡C-H stretching frequency around 3300 cm⁻¹ and a C≡C stretching frequency around 2100 cm⁻¹.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. By employing a two-step sequence of Sonogashira coupling followed by TMS deprotection, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed procedural steps, coupled with an understanding of the underlying reaction mechanism and necessary safety precautions, will enable researchers to successfully incorporate this versatile building block into their synthetic programs for the development of novel molecules in the fields of drug discovery and materials science.

References

  • BYJU'S. Sonogashira Coupling. Available from: [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. (2018-05-18). Available from: [Link]

  • National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]

  • National Institutes of Health. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Available from: [Link]

  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022-05-10). Available from: [Link]

  • Wikipedia. Trimethylsilylacetylene. Available from: [Link]

  • Organic Process Research & Development. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Available from: [Link]

  • National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). Available from: [Link]

  • PubMed. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022-08-05). Available from: [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024-08-06). Available from: [Link]

  • National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Organic Syntheses Procedure. n,n-dibenzyl-n-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine. Available from: [Link]

  • ResearchGate. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo - dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Available from: [Link]

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  • PubMed. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019-01-07). Available from: [Link]

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  • ResearchGate. Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. | Request PDF. (2025-08-07). Available from: [Link]

  • ResearchGate. (PDF) Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Available from: [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

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  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available from: [Link]

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  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available from: [Link]

  • ResearchGate. Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. (2024-01-09). Available from: [Link]

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Method

Application Notes and Protocols for the Use of 5-Ethynyl-2,3-dihydro-1-benzofuran in Copper-Catalyzed Click Chemistry

Abstract This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides detailed application notes and robust protocols for the utilization of 5-Ethynyl-2,3-dihy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides detailed application notes and robust protocols for the utilization of 5-Ethynyl-2,3-dihydro-1-benzofuran in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a cornerstone of "click chemistry," this transformation offers a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2][3] The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in numerous biologically active compounds, making its ethynyl derivative a valuable building block for creating novel chemical entities with significant therapeutic potential.[4][5][6] This document elucidates the underlying mechanism, provides step-by-step experimental procedures, offers solutions to common troubleshooting scenarios, and outlines critical safety considerations.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

1.1. The 5-Ethynyl-2,3-dihydro-1-benzofuran Building Block

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are central to many medicinal chemistry programs.[4][5] They exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties.[4][7] The 2,3-dihydro variant, in particular, has been explored for applications such as potent selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain.[8] The introduction of a terminal alkyne at the 5-position transforms this valuable scaffold into a versatile building block, ready for precise and efficient molecular assembly using the principles of click chemistry.

1.2. Copper-Catalyzed Click Chemistry (CuAAC)

First described by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001, click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][9] This reaction joins a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][10] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds under mild, often aqueous, conditions with remarkable efficiency and specificity.[1][2][3]

The power of CuAAC lies in its bioorthogonality; the azide and alkyne functional groups are largely absent in biological systems and do not interfere with native biochemical processes, making this reaction ideal for complex settings like bioconjugation.[11]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key to the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the thermal process.[1] The catalytic cycle, supported by DFT calculations, is understood to proceed through several key steps rather than a concerted cycloaddition.[1]

  • Formation of Copper-Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne (5-Ethynyl-2,3-dihydro-1-benzofuran) to form a copper-acetylide intermediate.[12][]

  • Azide Coordination: The organic azide then coordinates to the copper center.

  • Cyclization: The azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.[1]

  • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, closing the cycle.[1]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][3][11]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide Alkyne 5-Ethynyl-2,3-dihydro- 1-benzofuran Alkyne->Cu_Acetylide Coordination Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R-N₃ Azide->Metallacycle Coordination & Cyclization Triazolyl_Cu Triazolyl-Copper Derivative Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolyl_Cu->Product Protonolysis H_plus H⁺ H_plus->Product

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole using 5-Ethynyl-2,3-dihydro-1-benzofuran and a generic organic azide (e.g., benzyl azide).

3.1. Materials and Reagents

  • Alkyne: 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Azide: Benzyl azide (or other appropriate organic azide)

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[14][15]

  • Solvents: A solvent system such as tert-butanol/water (1:1), THF/water (1:1), or DMSO

  • Purification: Silica gel for column chromatography, ethyl acetate, hexanes

3.2. Equipment

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

3.3. General Experimental Workflow

The workflow begins with careful preparation of reagents, followed by the reaction setup under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst. The reaction progress is monitored, and upon completion, the product is isolated through a workup and purification procedure.

Caption: General workflow for CuAAC synthesis and purification.

3.4. Step-by-Step Protocol

  • Reagent Preparation:

    • In a reaction flask, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

    • In another vial, dissolve CuSO₄·5H₂O (0.01-0.05 eq) in a minimal amount of water. If using a ligand, add it to the copper solution (e.g., THPTA, 0.05-0.25 eq, typically in a 2:1 to 5:1 ratio with copper) and mix briefly.[11][16][17]

  • Reaction Initiation:

    • To the stirring, degassed solution of alkyne and azide, add the copper sulfate solution (or copper/ligand premix) via syringe.

    • Immediately add the freshly prepared sodium ascorbate solution. The solution may change color (e.g., to a pale yellow/green).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction is often complete within 1-12 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the limiting starting material.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • If the product precipitates, it can be collected by filtration.

    • If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Note: To remove residual copper, the combined organic layers can be washed with a dilute aqueous solution of ammonia or ammonium chloride.[18]

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.[11][19] Given the lipophilic nature of the benzofuran moiety, a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is recommended.[18]

Quantitative Data & Optimization

The following table provides typical starting parameters for the CuAAC reaction. Optimization may be required depending on the specific azide used.

ParameterRecommended RangeRationale & Notes
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion. The more precious component should be the limiting reagent.
Cu(II)SO₄ Loading 1-5 mol%Catalytic amounts are sufficient. Higher loading does not always improve yield and complicates purification.
Sodium Ascorbate 5-30 mol%An excess relative to copper is required to maintain a reducing environment and prevent catalyst oxidation.[1]
Ligand:Copper Ratio 2:1 to 5:1Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state, accelerate the reaction, and prevent oxidative damage to sensitive substrates.[11][16][20][21]
Concentration 0.1 - 1.0 MMore dilute conditions may be necessary for bioconjugation, while higher concentrations are common for small molecule synthesis.[22]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-60 °C) may be used for sterically hindered substrates.[19]
Solvent System t-BuOH/H₂O, THF/H₂O, DMSOThe choice depends on the solubility of both the alkyne and azide. The benzofuran starting material suggests good solubility in organic co-solvents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive catalyst (Cu(II) form).Ensure proper degassing of solvents. Use freshly prepared sodium ascorbate solution. Increase the ascorbate concentration.
Poor reagent solubility.Change the solvent system (e.g., increase the ratio of organic co-solvent like DMSO or THF).
Slow Reaction Rate Steric hindrance.Increase reaction time and/or gently heat the reaction. Increase the catalyst and ligand concentration.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).[23]Maintain a reducing environment with sufficient sodium ascorbate and thorough degassing. The use of a stabilizing ligand is highly recommended.[15][23]
Difficulty in Purification Residual copper catalyst.Wash the organic extract with dilute ammonium hydroxide or a solution of EDTA to chelate and remove copper salts.[18]

Safety & Handling Precautions

  • Organic Azides: Organic azides are potentially explosive and should be handled with extreme care.[24][25]

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[26][27]

    • Avoid contact with heavy metals (other than the copper catalyst in the reaction), strong acids (which can form highly toxic and explosive hydrazoic acid), and halogenated solvents.[24][25][28]

    • Do not use metal spatulas for handling azides.[26][28]

    • Avoid heating or subjecting azide compounds to shock or friction.[26][27]

    • It is recommended to work with dilute solutions of azides whenever possible.[26]

  • Copper Salts: Copper salts are toxic. Avoid inhalation of dust and direct contact with skin.

  • Waste Disposal: Azide-containing waste must be collected in a designated, separate waste container and must not be mixed with acidic waste.[24] Never pour azide solutions down the drain, as they can react with copper or lead pipes to form highly explosive metal azides.[28]

Applications in Drug Discovery

The 1,2,3-triazole ring formed via the CuAAC reaction is not merely a linker; it is a highly stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds. By coupling the biologically relevant 2,3-dihydro-1-benzofuran scaffold to other molecules of interest (e.g., pharmacophores, targeting ligands, solubilizing groups), researchers can rapidly generate libraries of novel compounds for screening in drug discovery programs.[5] The inherent biological activities of benzofurans suggest that these new hybrid molecules could be promising candidates for development as anti-cancer, anti-inflammatory, or neuroprotective agents.[4][7]

References

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  • Diogo, E., & Queiroz, J. A. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers. Retrieved January 14, 2026, from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Antibody Drug Conjugates. Retrieved January 14, 2026, from [Link]

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Application

strain-promoted alkyne-azide cycloaddition with 5-Ethynyl-2,3-dihydro-1-benzofuran

An Application Note on Azide-Alkyne Cycloaddition with 5-Ethynyl-2,3-dihydro-1-benzofuran Introduction: Navigating the Landscape of Click Chemistry "Click Chemistry" describes a class of reactions that are rapid, high-yi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Azide-Alkyne Cycloaddition with 5-Ethynyl-2,3-dihydro-1-benzofuran

Introduction: Navigating the Landscape of Click Chemistry

"Click Chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them exceptionally suitable for creating complex molecules and bioconjugates. Within this domain, the cycloaddition between an azide and an alkyne to form a stable triazole ring is paramount. However, it is critical for the modern researcher to distinguish between two dominant methodologies:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is driven by the high ring strain of a cyclooctyne, which allows the cycloaddition to proceed rapidly without any metal catalyst.[1][2] This "copper-free" nature is a significant advantage for applications in living systems where copper's cytotoxicity is a concern.[3][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, utilizing a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[5] It is incredibly efficient and versatile for a vast range of applications in drug discovery, materials science, and bioconjugation.

The subject of this guide, 5-Ethynyl-2,3-dihydro-1-benzofuran , is a terminal alkyne. Therefore, it is not a suitable substrate for catalyst-free SPAAC. Instead, it serves as an ideal partner for the highly robust and efficient CuAAC reaction .

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds known for anti-tumor, antibacterial, and anti-inflammatory properties.[6][7] The ability to readily conjugate this valuable moiety to other molecules via CuAAC provides a powerful tool for drug development professionals in creating novel therapeutics, probes, and functionalized materials. This guide provides the core principles, detailed protocols, and validation techniques for successfully employing 5-Ethynyl-2,3-dihydro-1-benzofuran in CuAAC reactions.

Part 1: Core Principles and Reagent Overview

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a simple thermal cycloaddition; it proceeds through a multi-step catalytic cycle involving a copper(I) intermediate. The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide, and subsequent cyclization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The use of a copper(I) source is essential. In practice, this is often generated in situ from a more stable copper(II) salt (e.g., CuSO₄) through reduction by an agent like sodium ascorbate. Ligands such as Tris-(Benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and improve reaction efficiency, particularly in biological applications.[5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide [Cu]-C≡C-R₁ Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (5-Ethynyl-2,3-dihydro-1-benzofuran) Azide R₂-N₃ Cu_Complex Intermediate Complex Product Triazole Product Cu_Acetylide->Cu_Complex + Azide Cu_Triazolide Copper Triazolide Cu_Complex->Cu_Triazolide Cyclization Cu_Triazolide->Cu_I Regeneration Cu_Triazolide->Product + H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagent Profile: 5-Ethynyl-2,3-dihydro-1-benzofuran
  • Structure: A benzofuran derivative with a terminal ethynyl group at the 5-position. The dihydro- nature of the furan ring provides conformational flexibility compared to the fully aromatic benzofuran.

  • Functionality: The terminal alkyne (C≡C-H) is the reactive handle for the CuAAC reaction.

  • Solubility: Typically soluble in common organic solvents such as DMSO, DMF, THF, and dichloromethane. Solubility in aqueous media is limited but can be improved by using co-solvents.

  • Stability: The compound is generally stable under standard laboratory conditions. As with many alkynes, prolonged storage should be in a cool, dark environment to prevent potential polymerization or degradation.

Part 2: Experimental Protocols

These protocols provide a starting point for researchers. Optimization of reactant concentrations, solvent systems, and reaction times may be necessary depending on the specific substrates.

Protocol 2.1: General CuAAC for Small Molecule Conjugation

This protocol describes the conjugation of 5-Ethynyl-2,3-dihydro-1-benzofuran to an azide-containing small molecule.

Causality Behind Choices:

  • Solvent System: A 1:1 mixture of t-butanol and water is chosen for its ability to dissolve both organic substrates and the inorganic copper catalyst system.

  • Order of Addition: Adding the copper sulfate to the solution before the sodium ascorbate ensures that the reducing agent can immediately convert Cu(II) to the active Cu(I) in the presence of the reactants.

Materials and Reagents:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vial, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq) and the azide-functionalized molecule (1.05 eq) in a 1:1 mixture of t-butanol and water (to achieve a final alkyne concentration of ~0.1 M).

  • Catalyst Preparation: In a separate microfuge tube, prepare a fresh stock solution of 1 M Sodium Ascorbate in water. In another, prepare a 0.5 M stock solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: To the stirred solution from Step 1, add the CuSO₄·5H₂O solution (0.05 eq, 5 mol%). The solution may turn a pale blue.

  • Reduction to Cu(I): Add the Sodium Ascorbate solution (0.10 eq, 10 mol%) to the reaction mixture. The color may change (e.g., to a yellow or orange hue), indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots every 1-2 hours. A typical reaction is complete within 4-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with an organic solvent like DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes residual catalyst and other water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure triazole product.

Protocol 2.2: Bioconjugation to an Azide-Modified Protein

This protocol is adapted for aqueous, buffered conditions suitable for proteins.

Causality Behind Choices:

  • Buffer: PBS is a standard physiological buffer that maintains a stable pH, which is crucial for protein integrity.

  • Co-solvent: DMSO is used to dissolve the hydrophobic benzofuran derivative before its addition to the aqueous protein solution. The final concentration is kept low (<10%) to prevent protein denaturation.

  • Ligand: TBTA is included to stabilize the Cu(I) catalyst, preventing its disproportionation and protecting the protein from potential oxidative damage.

  • Purification: Size Exclusion Chromatography (SEC) is an ideal method for separating the much larger protein conjugate from small molecule reactants and catalyst components.

Materials and Reagents:

  • Azide-modified protein in Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Dimethyl Sulfoxide (DMSO)

  • Tris-(Benzyltriazolylmethyl)amine (TBTA)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Step-by-Step Methodology:

  • Reagent Stock Preparation:

    • Prepare a 10 mM stock solution of 5-Ethynyl-2,3-dihydro-1-benzofuran in DMSO.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Prepare fresh 50 mM stock solutions of CuSO₄ and 100 mM Sodium Ascorbate in water.

  • Reaction Setup: In a microfuge tube, combine the azide-modified protein solution (e.g., 1-5 mg/mL in PBS) with the 5-Ethynyl-2,3-dihydro-1-benzofuran stock solution (use a 20-50 fold molar excess relative to the protein).

  • Catalyst Premixing: In a separate tube, premix the TBTA stock solution (final concentration ~100 µM) with the CuSO₄ stock solution (final concentration ~50 µM).

  • Reaction Initiation: Add the TBTA/CuSO₄ premix to the protein/alkyne solution.

  • Reduction: Immediately add the Sodium Ascorbate stock solution to the reaction to a final concentration of 500 µM.

  • Incubation: Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

  • Purification: Purify the conjugated protein from excess small molecules using an SEC desalting column (e.g., PD-10) equilibrated with PBS.

  • Analysis and Storage: Analyze the purified protein conjugate by SDS-PAGE (to observe a molecular weight shift) and Mass Spectrometry (to confirm conjugation). Store the final product at 4°C or -20°C as appropriate for the specific protein.

Part 3: Workflow and Validation

A successful conjugation experiment requires rigorous validation to confirm the formation of the desired product.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Prep_Alkyne Dissolve Alkyne & Azide Substrates Mix Combine Reactants Prep_Alkyne->Mix Prep_Cat Prepare Catalyst & Reductant Stocks Add_Cat Add Cu(II) / Ligand Prep_Cat->Add_Cat Mix->Add_Cat Initiate Add Reductant (Sodium Ascorbate) Add_Cat->Initiate Monitor Monitor by TLC / LC-MS Initiate->Monitor Workup Aqueous Workup (Small Molecules) Monitor->Workup SEC Size Exclusion (Biomolecules) Monitor->SEC Column Silica Chromatography (Small Molecules) Workup->Column NMR NMR Spectroscopy SEC->NMR MS Mass Spectrometry SEC->MS SDS SDS-PAGE SEC->SDS Column->NMR Column->MS Column->SDS

Caption: General experimental workflow for CuAAC conjugation and validation.

Characterization Techniques
  • NMR Spectroscopy (¹H, ¹³C): For small molecules, the appearance of a new singlet in the aromatic region of the ¹H NMR spectrum (typically δ 7.5-8.5 ppm) is characteristic of the triazole proton.

  • Mass Spectrometry (MS): The most definitive technique. ESI-MS or LC-MS should show a peak corresponding to the exact mass of the expected conjugate. For proteins, MALDI-TOF or ESI-MS can confirm the mass increase corresponding to the addition of the benzofuran moiety.

  • SDS-PAGE: For proteins, successful conjugation will result in a noticeable increase in molecular weight, causing a shift to a higher position on the gel compared to the unconjugated starting protein.

Part 4: Data and Troubleshooting

Table of Typical Reaction Parameters
ParameterSmall Molecule ProtocolBioconjugation ProtocolRationale
Alkyne Conc. ~0.1 M10-50x excess to proteinDrives reaction to completion.
Solvent t-BuOH / H₂O (1:1)PBS, pH 7.4 (<10% DMSO)Balances solubility and biocompatibility.
CuSO₄ 1-5 mol%50-100 µMCatalytic amount; minimized for proteins.
Na Ascorbate 2-10 mol%500 µM - 1 mMEnsures sufficient Cu(I) is present.
Ligand (TBTA) Optional~100 µMRecommended to protect protein and improve yield.
Temperature Room Temperature4°C to Room TemperatureMild conditions preserve biomolecule integrity.
Time 2-12 hours1-4 hoursGenerally fast reactions.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized)Prepare fresh Sodium Ascorbate solution. Degas solvents to remove oxygen. Add a ligand like TBTA.
Poor solubility of reactantsTry a different co-solvent (e.g., DMF, THF for small molecules). Increase the percentage of DMSO slightly for bioconjugation (monitor protein stability).
Degraded azide or alkyneCheck the purity and age of starting materials. Use freshly prepared or purified reagents.
Protein Precipitation High concentration of DMSO or copperReduce the final DMSO concentration to <5%. Ensure copper and ligand concentrations are in the recommended micromolar range.
Multiple Products Side reactions on the protein/moleculeEnsure the azide was installed cleanly. Check for reactive functional groups (e.g., free thiols can interfere) and consider protecting them if necessary.

References

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Liao, Y., Wu, B., Tang, R., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145. [Link]

  • Debets, M. F., van Berkel, S. S., et al. (2011). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chemistry & Biology, 18(8), 978-987. [Link]

  • Ahmad, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(5), 6147-6187. [Link]

  • Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2930. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). [Link]

  • Gill, H. S., & De-Vita, D. (2018). Click Chemistry and Radiochemistry: An Update. Molecules, 23(10), 2549. [Link]

  • Brunschwig Chemie. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Zhang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3681. [Link]

Sources

Method

Application Notes and Protocols: 5-Ethynyl-2,3-dihydro-1-benzofuran for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Cellular Dynamics with a Novel Fluorophore The study of complex biological processes necessitates tools that offer high specificity...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Dynamics with a Novel Fluorophore

The study of complex biological processes necessitates tools that offer high specificity and minimal perturbation to the system under investigation. Fluorescent labeling of biomolecules has emerged as an indispensable technique for visualizing and quantifying cellular components and their interactions in real-time.[1][2][3] At the forefront of specific and efficient biomolecule conjugation is the field of bioorthogonal chemistry, with click chemistry reactions being a prime example.[1][4][5][6][7]

This guide introduces 5-Ethynyl-2,3-dihydro-1-benzofuran , a novel fluorescent probe designed for the versatile labeling of biomolecules. This molecule features a terminal alkyne group, rendering it an ideal partner for azide-alkyne cycloaddition reactions. The compact and rigid dihydrobenzofuran scaffold is a well-established heterocyclic motif in medicinal chemistry, and here it serves as the core of a new fluorophore.[8][9] The ethynyl group provides a bioorthogonal handle for covalent attachment to azide-modified biomolecules, such as proteins, nucleic acids, and glycans, through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[10][11][12] This enables precise and stable labeling in complex biological milieu with high efficiency and selectivity.[5]

The key advantage of using small, bioorthogonal probes like 5-Ethynyl-2,3-dihydro-1-benzofuran lies in their ability to be incorporated into biological systems with minimal disruption to normal cellular processes.[2][3] This allows for the study of biomolecule dynamics in their native environment, providing invaluable insights into cellular function.

The Power of Click Chemistry: A Tale of Two Reactions

The terminal alkyne on 5-Ethynyl-2,3-dihydro-1-benzofuran allows for its conjugation to azide-modified target molecules via two powerful and widely used click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly efficient reaction involves the use of a copper(I) catalyst to accelerate the formation of a stable triazole linkage between an alkyne and an azide.[10][12] CuAAC is characterized by its rapid reaction kinetics and high yields, making it a workhorse for bioconjugation.[13][14] However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications, although the use of copper-chelating ligands can mitigate these effects.[13][15][16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne to react with an azide.[4][11] The release of ring strain provides the driving force for this reaction, eliminating the need for a cytotoxic metal catalyst and making it highly suitable for labeling in living systems.[17][18][19] While generally slower than CuAAC, the development of various cyclooctyne reagents has significantly improved SPAAC kinetics.[11]

Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While extensive characterization of 5-Ethynyl-2,3-dihydro-1-benzofuran is ongoing, the following table presents a hypothetical, yet plausible, set of properties for illustrative purposes, based on the behavior of similar small heterocyclic fluorophores.

PropertyValue
Excitation Maximum (λex) ~450 nm
Emission Maximum (λem) ~520 nm
Molar Extinction Coefficient (ε) > 25,000 M⁻¹cm⁻¹
Quantum Yield (Φ) > 0.5
Reactive Group Terminal Alkyne

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the fluorescent labeling of biomolecules using 5-Ethynyl-2,3-dihydro-1-benzofuran.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Solution

This protocol describes the labeling of a purified protein that has been modified to contain an azide group.

Causality Behind Experimental Choices:

  • Reagent Purity: High-purity reagents are crucial for efficient and specific labeling.

  • Buffer Composition: The choice of buffer is critical to maintain protein stability and ensure optimal reaction conditions. Phosphate-buffered saline (PBS) is a common starting point.

  • Copper Source and Ligand: A copper(II) salt is reduced in situ to the active copper(I) catalyst by sodium ascorbate.[10][16] A copper-chelating ligand like THPTA or TBTA is included to stabilize the copper(I) ion, enhance reaction efficiency, and reduce potential damage to the protein from reactive oxygen species.[12][15][20]

  • Reagent Concentrations: A molar excess of the alkyne-fluorophore and labeling reagents relative to the azide-modified protein is used to drive the reaction to completion.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO or water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • Purification resin (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the specified order. Prepare this cocktail immediately before use.

    • Azide-modified protein solution

    • 5-Ethynyl-2,3-dihydro-1-benzofuran (to a final concentration of 10-100 µM)

    • THPTA or TBTA (to a final concentration of 100-500 µM)

    • CuSO₄ (to a final concentration of 50-100 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess labeling reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the CuAAC Workflow:

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_products Products cluster_purification Purification Azide-Modified\nBiomolecule Azide-Modified Biomolecule Click Reaction\n(CuAAC) Click Reaction (CuAAC) Azide-Modified\nBiomolecule->Click Reaction\n(CuAAC) Alkyne-Fluorophore\n(5-Ethynyl-2,3-dihydro-1-benzofuran) Alkyne-Fluorophore (5-Ethynyl-2,3-dihydro-1-benzofuran) Alkyne-Fluorophore\n(5-Ethynyl-2,3-dihydro-1-benzofuran)->Click Reaction\n(CuAAC) Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->Click Reaction\n(CuAAC) Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Click Reaction\n(CuAAC) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA)->Click Reaction\n(CuAAC) Fluorescently Labeled\nBiomolecule Fluorescently Labeled Biomolecule Click Reaction\n(CuAAC)->Fluorescently Labeled\nBiomolecule Excess Reagents Excess Reagents Click Reaction\n(CuAAC)->Excess Reagents Size-Exclusion\nChromatography Size-Exclusion Chromatography Fluorescently Labeled\nBiomolecule->Size-Exclusion\nChromatography Excess Reagents->Size-Exclusion\nChromatography Purified Labeled\nBiomolecule Purified Labeled Biomolecule Size-Exclusion\nChromatography->Purified Labeled\nBiomolecule

Caption: Workflow for CuAAC labeling of biomolecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

This protocol details the labeling of azide-modified biomolecules on the surface of or within living cells.

Causality Behind Experimental Choices:

  • Metabolic Labeling: Cells are first cultured with an azide-modified metabolic precursor (e.g., an azido sugar or amino acid) to incorporate the azide handle into the biomolecules of interest.[1] This is a non-invasive way to introduce the reactive group.

  • Copper-Free Reaction: SPAAC is employed to avoid the cytotoxicity associated with copper catalysts, which is crucial for maintaining cell viability.[4][11]

  • Cyclooctyne Reagent: A cyclooctyne-conjugated version of 5-Ethynyl-2,3-dihydro-1-benzofuran would be required for this application. For the purpose of this protocol, we assume the availability of such a reagent (e.g., DBCO-dihydrobenzofuran).

  • Incubation Conditions: The labeling reaction is performed under physiological conditions (e.g., in complete cell culture medium at 37°C) to ensure cell health.[17]

Materials:

  • Cells of interest cultured on a suitable vessel (e.g., coverslips for microscopy)

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., azido sugar)

  • DBCO-conjugated 5-Ethynyl-2,3-dihydro-1-benzofuran (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified metabolic precursor for 24-72 hours to allow for incorporation into biomolecules.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Add complete cell culture medium containing the DBCO-conjugated 5-Ethynyl-2,3-dihydro-1-benzofuran (final concentration of 5-50 µM).

    • Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the labeling medium and wash the cells three times with PBS.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. The cells are now ready for fluorescence microscopy.

Visualizing the SPAAC Workflow:

SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_labeling SPAAC Labeling cluster_analysis Analysis Live Cells Live Cells Azide-Labeled\nCells Azide-Labeled Cells Live Cells->Azide-Labeled\nCells Incubate with Azide-Modified\nPrecursor Azide-Modified Precursor Labeled Cells Labeled Cells Azide-Labeled\nCells->Labeled Cells Incubate with Cyclooctyne-Fluorophore\n(e.g., DBCO-dihydrobenzofuran) Cyclooctyne-Fluorophore (e.g., DBCO-dihydrobenzofuran) Fixation & Permeabilization\n(Optional) Fixation & Permeabilization (Optional) Labeled Cells->Fixation & Permeabilization\n(Optional) Fluorescence\nMicroscopy Fluorescence Microscopy Fixation & Permeabilization\n(Optional)->Fluorescence\nMicroscopy

Sources

Application

Introduction: The Strategic Advantage of the Benzofuran Moiety in Bioconjugation

An Application Guide to Bioconjugation Using 5-Ethynyl-2,3-dihydro-1-benzofuran In the landscape of chemical biology and drug development, the ability to selectively and efficiently link molecular components is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Bioconjugation Using 5-Ethynyl-2,3-dihydro-1-benzofuran

In the landscape of chemical biology and drug development, the ability to selectively and efficiently link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules like proteins, antibodies, or nucleic acids, has been revolutionized by the advent of "click chemistry."[1][2] At the heart of this revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction lauded for its high efficiency, specificity, and biocompatibility under mild, aqueous conditions.[1][3]

This guide focuses on a particularly valuable alkyne-containing building block: 5-Ethynyl-2,3-dihydro-1-benzofuran . The benzofuran core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs known for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[4][5][6] By incorporating this moiety into bioconjugation strategies, researchers can not only achieve stable and efficient linkage via the terminal ethynyl group but also potentially impart favorable pharmacological or physicochemical properties to the final conjugate. The 2,3-dihydro form offers conformational flexibility compared to the planar benzofuran, which can be advantageous for optimizing interactions with biological targets.

This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides the foundational principles, field-tested protocols, and critical insights necessary to successfully employ 5-Ethynyl-2,3-dihydro-1-benzofuran in CuAAC-mediated bioconjugation workflows.

Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone method for utilizing terminal alkynes like 5-Ethynyl-2,3-dihydro-1-benzofuran. It facilitates the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[1] This transformation, which is exceptionally slow on its own, experiences a massive rate acceleration (up to 10⁷-fold) in the presence of a Copper(I) catalyst.[2]

The key components of the reaction are:

  • Alkyne: 5-Ethynyl-2,3-dihydro-1-benzofuran.

  • Azide: An azide-modified biomolecule or payload (e.g., a fluorescent dye, a cytotoxic drug, a PEG chain).

  • Copper(I) Source: The active catalyst. It is most conveniently generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent.[7]

  • Reducing Agent: Typically sodium ascorbate, which reduces Cu(II) to the catalytically active Cu(I) state and prevents oxidative side reactions.[1][7]

  • Stabilizing Ligand: A water-soluble ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in bioconjugation. It protects the Cu(I) from oxidation, enhances the reaction rate, and sequesters the copper ion to prevent damage to sensitive biomolecules.[1][3]

The resulting triazole ring is not merely a linker; it is chemically inert, aromatic, and capable of participating in hydrogen bonding, making it an ideal and stable connection for biological applications.

Reaction Mechanism Overview

CuAAC_Mechanism cluster_catalyst Catalytic System Alkyne 5-Ethynyl-2,3-dihydro-1-benzofuran Product Stable Triazole-Linked Bioconjugate Alkyne->Product Azide Azide-Modified Biomolecule (R-N₃) Azide->Product CuSO4 CuSO₄ (Cu²⁺) Cu1_Complex Active Cu(I)-Ligand Complex CuSO4->Cu1_Complex Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1_Complex Ligand THPTA Ligand Ligand->Cu1_Complex Stabilization Cu1_Complex->Product

Caption: The CuAAC reaction mechanism for bioconjugation.

Application Protocol 1: Conjugation to an Azide-Modified Protein

This protocol provides a robust, field-proven methodology for labeling an azide-functionalized protein (e.g., an antibody or enzyme) with 5-Ethynyl-2,3-dihydro-1-benzofuran. The protein is assumed to have been modified to contain an azide group through metabolic labeling or site-specific chemical modification.

Expertise & Experience: Causality Behind Experimental Choices
  • Order of Addition: The copper and ligand are pre-mixed to allow for the formation of the protective catalytic complex. The reaction is initiated by the addition of freshly prepared sodium ascorbate to ensure maximum catalytic activity from the moment of introduction.

  • Solvent for Alkyne: 5-Ethynyl-2,3-dihydro-1-benzofuran is hydrophobic. A stock solution is prepared in a water-miscible organic solvent like DMSO. The final concentration in the reaction is kept low (typically <5%) to prevent protein denaturation.

  • Molar Ratios: An excess of the alkyne and catalytic components relative to the protein is used to drive the reaction to completion, especially when protein concentrations are low. A 5:1 ligand-to-copper ratio is standard to ensure the copper is protected and to mitigate potential biomolecule damage.[7]

  • Purification: Size-Exclusion Chromatography (SEC) is the preferred method for purifying the resulting conjugate. It efficiently separates the larger protein conjugate from smaller, unreacted reagents like the alkyne, catalyst, and ligand.

Materials & Reagents
  • Azide-Modified Protein: In a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • 5-Ethynyl-2,3-dihydro-1-benzofuran: (MW: 144.17 g/mol )

  • Copper(II) Sulfate (CuSO₄): (MW: 159.61 g/mol , anhydrous)

  • THPTA Ligand: (MW: 434.51 g/mol )

  • Sodium L-Ascorbate: (MW: 198.11 g/mol )

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Nuclease-free water.

  • Buffers: PBS, pH 7.4.

  • Purification: Desalting column or SEC column (e.g., PD-10, Superdex 75/200).

  • Equipment: Protein concentrator, UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer (optional but recommended).

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in PBS buffer.
  • Alkyne Stock (10 mM): Dissolve 1.44 mg of 5-Ethynyl-2,3-dihydro-1-benzofuran in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
  • CuSO₄ Stock (20 mM): Dissolve 3.2 mg of CuSO₄ in 1 mL of nuclease-free water. Store at 4°C.[1]
  • THPTA Stock (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of nuclease-free water. Store at 4°C.[1]
  • Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution must be prepared fresh immediately before use.

2. Reaction Setup (Example for 500 µL final volume):

  • In a microcentrifuge tube, add the azide-modified protein solution. For this example, let's use 440 µL of a 2 mg/mL protein solution.
  • Add 10 µL of the 10 mM alkyne stock solution (final concentration: 200 µM, ~20-50 fold molar excess over a 50 kDa protein). Gently mix.
  • Prepare the Catalyst Premix: In a separate tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let it stand for 2 minutes to allow the complex to form.[7]
  • Add the 18.8 µL of the catalyst premix to the protein/alkyne mixture. This yields final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA.
  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).[7] Gently mix the final solution by pipetting.

3. Incubation:

  • Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours. Protect the reaction from light.

4. Purification of the Conjugate (Trustworthiness Check):

  • To ensure the removal of all excess reagents, purify the reaction mixture.
  • Equilibrate a desalting column (like a PD-10 column) with PBS buffer according to the manufacturer's instructions.
  • Apply the entire reaction mixture to the column.
  • Elute the protein conjugate with PBS buffer, collecting fractions. The protein will elute in the void volume.
  • Monitor the fractions using a spectrophotometer at 280 nm. Pool the protein-containing fractions.
  • Concentrate the purified conjugate using a protein concentrator if necessary.

5. Characterization and Validation:

  • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. While the mass change from the label is small, a fluorescent azide partner would show a new fluorescent band.
  • Mass Spectrometry (ESI-MS or MALDI-TOF): This is the definitive method to confirm successful conjugation by observing the mass shift corresponding to the addition of the 5-Ethynyl-2,3-dihydro-1-benzofuran moiety (143.05 Da, accounting for the triazole formation).
  • Functional Assay: Perform an activity assay to confirm that the conjugation has not compromised the biological function of the protein.
Quantitative Data Summary
ParameterRecommended RangeExample ValueRationale
Protein Concentration1 - 10 mg/mL2 mg/mLHigher concentration improves reaction kinetics.
Alkyne Molar Excess10 - 100 fold~40 foldDrives the reaction to completion.
Final CuSO₄ Conc.100 - 500 µM250 µMCatalytic amount sufficient for efficient reaction.[1]
Ligand:Copper Ratio2:1 - 5:15:1Protects Cu(I) and biomolecule.[1][7]
Final Na-Ascorbate Conc.1 - 10 mM5 mMEnsures complete reduction of Cu(II) to Cu(I).
Final DMSO Conc.< 10% (v/v)2%Minimizes potential for protein denaturation.[8]
Incubation Time1 - 16 hours1 hourDependent on temperature and reagent concentrations.
Temperature4°C - 25°C25°C (RT)Room temperature is often sufficient for rapid conjugation.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where any amount of copper is intolerable, such as in live-cell imaging, an alternative metal-free click chemistry exists: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10]

Key Differences from CuAAC:

  • No Copper Catalyst: SPAAC is bioorthogonal and avoids the cellular toxicity associated with copper.[8]

  • Strained Alkyne: Instead of a terminal alkyne, SPAAC utilizes a cyclooctyne (e.g., DBCO, DIFO). The high ring strain of this molecule is the driving force for the reaction with an azide.[8][10]

It is important to note that 5-Ethynyl-2,3-dihydro-1-benzofuran is not suitable for SPAAC . It is a terminal alkyne and requires a copper catalyst. Researchers must choose their alkyne reagent based on the chosen conjugation chemistry (CuAAC vs. SPAAC).

Workflow Visualization: Protein Conjugation

Protein_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purify 3. Purification cluster_char 4. Characterization p1 Prepare Azide-Protein in PBS p2 Prepare Alkyne, CuSO₄, THPTA, Ascorbate Stocks r1 Combine Protein and Alkyne r3 Add Premix to Protein r1->r3 r2 Prepare CuSO₄/THPTA Catalyst Premix r2->r3 r4 Initiate with Fresh Ascorbate r3->r4 pu1 Incubate 1-2h at RT pu2 Apply to SEC Column pu1->pu2 pu3 Collect & Pool Protein Fractions pu2->pu3 c1 Mass Spectrometry (Confirm Mass Shift) c2 SDS-PAGE Analysis c3 Functional Assay cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_purify cluster_purify cluster_reaction->cluster_purify cluster_char cluster_char cluster_purify->cluster_char

Caption: Experimental workflow for protein bioconjugation via CuAAC.

Conclusion

5-Ethynyl-2,3-dihydro-1-benzofuran stands out as a valuable reagent for bioconjugation, merging the robust and efficient CuAAC click chemistry with a medicinally relevant benzofuran scaffold. Its application allows for the creation of stable, well-defined bioconjugates for a wide array of uses in drug discovery, diagnostics, and fundamental biological research. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully integrate this powerful building block into their work.

References

  • BenchChem. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers.

  • Workman, S. D., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC, NIH.

  • Anderton, G. I., et al. (2022). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, ACS Publications.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

  • Creative Biolabs. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • Synarchive. Strain-Promoted Azide-Alkyne Cycloaddition.

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

  • BenchChem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • Maccarinelli, F., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences Review and Research.

  • Kumar, D. S., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences.

  • Mushtaq, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

Sources

Method

Application Notes and Protocols for the Derivatization of 5-Ethynyl-2,3-dihydro-1-benzofuran in Medicinal Chemistry

Introduction: The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Scaffold The 2,3-dihydro-1-benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and clinically significant pharmaceutical agents.[1][2] Its inherent structural rigidity and defined three-dimensional geometry make it an attractive framework for the design of novel therapeutics. The incorporation of an ethynyl group at the C-5 position transforms this scaffold into a versatile platform for medicinal chemistry exploration. The terminal alkyne serves as a reactive handle for a variety of highly efficient and robust coupling reactions, enabling the systematic and modular construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 5-ethynyl-2,3-dihydro-1-benzofuran, with a focus on its application in the discovery of new therapeutic agents. We will delve into the synthesis of the core scaffold, its derivatization via Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the potential biological significance of the resulting derivatives.

PART 1: Synthesis of the Core Scaffold: 5-Ethynyl-2,3-dihydro-1-benzofuran

A reliable and scalable synthesis of the starting material is paramount for any medicinal chemistry campaign. A common and effective strategy to introduce the ethynyl group at the C-5 position is through a Sonogashira coupling reaction on a readily available halogenated precursor, followed by a deprotection step.

Workflow for the Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

A 5-Bromo-2,3-dihydro-1-benzofuran B Sonogashira Coupling with Trimethylsilylacetylene (TMSA) A->B Pd(PPh₃)₂Cl₂, CuI, Et₃N C 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran B->C D Deprotection C->D K₂CO₃, MeOH or TBAF E 5-Ethynyl-2,3-dihydro-1-benzofuran D->E

Caption: Synthetic workflow for 5-ethynyl-2,3-dihydro-1-benzofuran.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran

This protocol details the Sonogashira coupling of 5-bromo-2,3-dihydro-1-benzofuran with trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[3]

Materials:

  • 5-Bromo-2,3-dihydro-1-benzofuran

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged flask, add 5-bromo-2,3-dihydro-1-benzofuran (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 equiv.).

  • To the stirred mixture, add trimethylsilylacetylene (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the trimethylsilyl protons (singlet, ~0.25 ppm), the dihydrofuran protons (triplets, ~3.2 and ~4.5 ppm), and the aromatic protons.

  • ¹³C NMR: Signals for the trimethylsilyl group, the dihydrofuran carbons, the aromatic carbons, and the two alkyne carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass.

Protocol 2: Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Materials:

  • 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using K₂CO₃):

  • Dissolve 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran (1.0 equiv.) in methanol.

  • Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-ethynyl-2,3-dihydro-1-benzofuran.

Expected Characterization Data:

  • ¹H NMR: Appearance of a singlet for the terminal alkyne proton (~3.0-3.2 ppm) and disappearance of the trimethylsilyl signal.

  • ¹³C NMR: Shift in the alkyne carbon signals upon deprotection.

  • MS: A molecular ion peak corresponding to the deprotected product.

PART 2: Derivatization Strategies for Medicinal Chemistry Applications

The terminal alkyne of 5-ethynyl-2,3-dihydro-1-benzofuran is a versatile functional group for creating a diverse range of derivatives. Two of the most powerful and widely used reactions for this purpose are the Sonogashira coupling and the CuAAC "click" reaction.

A. Sonogashira Coupling: Forging Aryl-Alkyne Linkages

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[2][4] This reaction is instrumental in constructing derivatives with extended aromatic systems, which can be crucial for modulating biological activity.

Workflow for Sonogashira Coupling

A 5-Ethynyl-2,3-dihydro-1-benzofuran C Sonogashira Coupling A->C B Aryl Halide (Ar-X) B->C D 5-(Arylethynyl)-2,3-dihydro-1-benzofuran C->D Pd(PPh₃)₂Cl₂, CuI, Base

Caption: General workflow for Sonogashira coupling of 5-ethynyl-2,3-dihydro-1-benzofuran.

Protocol 3: Sonogashira Coupling with Substituted Aryl Iodides

This protocol provides a general procedure for the coupling of 5-ethynyl-2,3-dihydro-1-benzofuran with a variety of aryl iodides.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Substituted aryl iodide (e.g., 4-iodotoluene, 1-iodo-4-nitrobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a dry, argon-purged flask, dissolve 5-ethynyl-2,3-dihydro-1-benzofuran (1.2 equiv.) and the aryl iodide (1.0 equiv.) in the chosen anhydrous solvent.

  • Add the base (2.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylethynyl)-2,3-dihydro-1-benzofuran derivative.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira protocol. The palladium facilitates the main catalytic cycle, while copper(I) is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[5]

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: Aprotic polar solvents like THF or DMF are typically used to ensure the solubility of the reactants and catalysts.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

The CuAAC reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring. The triazole linker is not just a passive connector; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole-dipole interactions, often enhancing the pharmacological properties of a molecule.[8][9]

Workflow for CuAAC Reaction

A 5-Ethynyl-2,3-dihydro-1-benzofuran C CuAAC Reaction A->C B Organic Azide (R-N₃) B->C D 1,2,3-Triazole Derivative C->D CuSO₄·5H₂O, Sodium Ascorbate

Sources

Application

Application Notes and Protocols for 5-Ethynyl-2,3-dihydro-1-benzofuran in Advanced Materials Science

For: Researchers, scientists, and drug development professionals exploring novel monomers for high-performance polymers and functional materials. Introduction: The Strategic Imperative for Advanced Monomers The pursuit o...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel monomers for high-performance polymers and functional materials.

Introduction: The Strategic Imperative for Advanced Monomers

The pursuit of materials with superior thermal, mechanical, and chemical stability is a cornerstone of modern materials science. High-performance polymers, such as polyimides, are indispensable in demanding applications ranging from aerospace engineering to microelectronics.[1] The properties of these polymers are fundamentally dictated by the molecular architecture of their constituent monomers. The strategic design of monomers incorporating specific functional moieties can lead to materials with tailored and enhanced performance characteristics.

This guide introduces 5-Ethynyl-2,3-dihydro-1-benzofuran , a novel monomer designed for the next generation of high-performance materials. This molecule synergistically combines the structural rigidity and inherent thermal stability of the dihydrobenzofuran scaffold with the reactive cross-linking capability of the ethynyl group.[2][3] The ethynyl group, in particular, offers a pathway to forming highly stable, void-free cross-linked networks upon thermal curing, a significant advantage over traditional condensation curing systems that release volatile byproducts.[4]

This document provides a comprehensive overview of the potential applications of 5-Ethynyl-2,3-dihydro-1-benzofuran in materials science, with a focus on its use as a reactive end-capper in thermosetting polyimides. We will detail proposed synthetic protocols, polymerization methodologies, and expected material properties, grounded in established principles of polymer chemistry.

Proposed Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

A reliable and scalable synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran is paramount for its application. While a specific literature procedure for this exact molecule is not prevalent, a plausible and robust synthetic route can be devised based on well-established organometallic cross-coupling reactions, such as the Sonogashira coupling.[5]

Synthetic Rationale

The proposed synthesis starts from the commercially available 5-bromo-2,3-dihydro-1-benzofuran. The key transformation is the coupling of the aryl bromide with a suitable ethynylating agent, such as ethynyltrimethylsilane, followed by deprotection of the silyl group. This approach is widely used for the introduction of terminal acetylene groups onto aromatic rings.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).

  • Add dry, degassed triethylamine (3.0 eq) as the solvent and base.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired silylated product.

Step 2: Deprotection to 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Dissolve the 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid (1 M).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the final product, 5-Ethynyl-2,3-dihydro-1-benzofuran.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start1 5-bromo-2,3-dihydro-1-benzofuran reagents1 Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, TEA product1 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran reagents1->product1 Coupling reagents2 K₂CO₃, MeOH/THF product1->reagents2 product2 5-Ethynyl-2,3-dihydro-1-benzofuran reagents2->product2 Deprotection

Caption: Proposed two-step synthesis of the target monomer.

Application in High-Performance Thermosetting Polyimides

A primary application of 5-Ethynyl-2,3-dihydro-1-benzofuran is as a reactive end-capping agent for polyimide oligomers. This approach allows for the formation of a processable, low-molecular-weight oligomer that can be subsequently cured at high temperatures to form a highly cross-linked, insoluble, and infusible network.

Rationale for Use as an End-Capper

The incorporation of the ethynyl-functionalized dihydrobenzofuran moiety at the termini of a polyimide chain offers several advantages:

  • Processability: The low molecular weight of the uncured oligomer results in lower melt viscosity, facilitating processing techniques such as resin transfer molding (RTM) and compression molding.

  • High Cross-link Density: The terminal ethynyl groups undergo thermal polymerization at elevated temperatures (typically >250°C) to form a complex, highly cross-linked network. This network structure significantly enhances the material's thermal stability, solvent resistance, and mechanical properties.[2]

  • Void-Free Curing: Unlike polycondensation reactions that release volatile byproducts, the addition polymerization of the ethynyl groups is a clean process, leading to the formation of void-free composites with superior structural integrity.[4]

  • Enhanced Thermal Stability: The benzofuran component is a rigid, heterocyclic structure known to impart high thermal stability to polymer backbones.[3] Its inclusion is expected to contribute to a higher glass transition temperature (Tg) and improved thermo-oxidative stability of the final cured material.[6]

Protocol for Synthesis of an Ethynyl-Capped Polyimide Oligomer

This protocol describes the synthesis of a polyimide oligomer using 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 1,3-bis(3-aminophenoxy)benzene (APB), with 5-Ethynyl-2,3-dihydro-1-benzofuran as the end-capping agent.

  • Oligomer Formulation: Calculate the molar ratios of the monomers to achieve a desired number-average molecular weight (Mn) for the amic acid oligomer. The stoichiometry is controlled by the amount of the end-capping agent.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (APB) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • End-Capper Addition: Add the 5-Ethynyl-2,3-dihydro-1-benzofuran to the stirred solution of the diamine.

  • Dianhydride Addition: Gradually add the dianhydride (BPADA) as a solid to the solution at room temperature. The reaction is exothermic; maintain the temperature below 50°C.

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form the poly(amic acid) oligomer solution. The viscosity of the solution will increase as the polymerization proceeds.

  • Imidization (Optional Chemical Route): For chemical imidization, add a dehydrating agent such as a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stir for 12 hours at room temperature. The imidized polymer will precipitate and can be collected by filtration, washed, and dried.

  • Thermal Imidization and Curing: The poly(amic acid) solution can be cast into a film or used to impregnate a reinforcing fiber. The subsequent thermal treatment involves a staged heating process:

    • 100°C for 1 hour to remove the solvent.

    • 200°C for 1 hour to complete the imidization process (conversion of amic acid to imide).

    • A final cure at 280-350°C for 2-4 hours to induce the cross-linking of the terminal ethynyl groups.

Polymerization_Workflow Monomers Diamine (APB) + Dianhydride (BPADA) + End-capper (5-Ethynyl-2,3-dihydro-1-benzofuran) Solvent NMP Solvent Polymerization Poly(amic acid) Oligomer Formation (Stirring, Room Temp, 24h) Solvent->Polymerization Imidization Thermal Imidization (200°C, 1h) Polymerization->Imidization Curing Thermal Cross-linking (>250°C, 2-4h) Imidization->Curing Final_Material Cross-linked Polyimide Network Curing->Final_Material

Caption: Workflow for polyimide synthesis and curing.

Expected Properties and Characterization

The resulting cross-linked polyimide is expected to exhibit exceptional performance characteristics. The table below summarizes the anticipated properties compared to a linear, non-cross-linked analogue.

PropertyLinear Polyimide (Control)Ethynyl-Capped Polyimide (Expected)Characterization Technique
Glass Transition Temp. (Tg) 250 - 270 °C> 320 °CDSC, DMA
5% Weight Loss Temp. (TGA) 500 °C (in N₂)> 550 °C (in N₂)TGA
Solvent Resistance (NMP) SolubleInsoluble, slight swellingSolvent Immersion Test
Tensile Modulus 3.0 GPa3.5 - 4.0 GPaTensile Testing
Processability High melt viscosityLow oligomer viscosityRheometry

Other Potential Applications in Materials Science

The unique combination of a rigid heterocyclic core and a reactive ethynyl group makes 5-Ethynyl-2,3-dihydro-1-benzofuran a versatile building block for various other material systems:

  • Thermosetting Resins: It can be homopolymerized or copolymerized with other ethynyl-containing monomers to create novel thermosetting resins with high thermal stability and char yield, suitable for applications in ablative materials and carbon-carbon composites.

  • Functional Polymers for Organic Electronics: The benzofuran moiety is a known structural motif in organic electronic materials.[7] The ethynyl group can be further functionalized through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a wide range of functional side chains, enabling the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Modification of Polymer Surfaces: The reactive ethynyl group can be used to graft the molecule onto polymer surfaces, thereby modifying their surface properties such as hydrophobicity, biocompatibility, or adhesion.

Conclusion

5-Ethynyl-2,3-dihydro-1-benzofuran represents a strategically designed monomer with significant potential for advancing the field of high-performance materials. Its dual functionality allows for the creation of processable oligomers that can be thermally cured into highly stable, cross-linked networks. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers seeking to leverage the unique properties of this promising molecule in the development of next-generation polymers and functional materials.

References

  • Rančić, M. (2025). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro- pyrrol-1-yl)-phenyl]-acetamide and different diamines. ResearchGate. Available at: [Link]

  • Tech Briefs. (2017). End Caps Increase Thermo-Oxidative Stability of Polyimides. Tech Briefs. Available at: [Link]

  • MDPI. (2024). Reaction of Lactone-Containing Poly(benzofuran-co-arylacetic acid) with Diamines to Cross-Linked Products of Improved Thermal Conductivity. MDPI. Available at: [Link]

  • MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. Available at: [Link]

  • Murakami, M. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA. Available at: [Link]

  • Serafini, T. T., Deluigs, P., & Lightsey, G. R. (n.d.). THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS. CORE. Available at: [Link]

  • PubMed. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I)-catalyzed Domino-type Addition Reactions. PubMed. Available at: [Link]

  • ResearchGate. (2025). Polymers with benzofuro‐benzofuran structures. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. ResearchGate. Available at: [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. Available at: [Link]

  • PubMed. (2009). (E)-5-(2-Nitro-prop-1-en-yl)-2,3-dihydro-1-benzofuran. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. Available at: [Link]

  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • ResearchGate. (2020). Structural Requirements of Benzofuran Derivatives Dehydro-δ- and Dehydro-ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. Available at: [Link]

  • PubMed Central. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Ethynyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse arra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[4][5][6][7] The introduction of an ethynyl group at the 5-position of this scaffold provides a versatile handle for molecular elaboration through palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel derivatives with potential therapeutic applications and unique material properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the Sonogashira, Suzuki, and Heck cross-coupling reactions of 5-Ethynyl-2,3-dihydro-1-benzofuran. The protocols are designed to be robust and adaptable, with explanations of the critical parameters and the rationale behind the choice of reagents and conditions.

Sonogashira Coupling: Synthesis of 5-Arylalkynyl-2,3-dihydro-1-benzofurans

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3][8] In the context of 5-Ethynyl-2,3-dihydro-1-benzofuran, this reaction allows for the direct attachment of various aryl or heteroaryl moieties, leading to a library of conjugated systems with potential applications in medicinal chemistry and materials science.

Mechanistic Rationale

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[1] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired coupled product and regenerates the Pd(0) catalyst.[1] Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[3][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)L₂-C≡CR pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 alkyne R-C≡CH alkyne->cu_acetylide Cu(I), Base base Base caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative procedure and may require optimization for specific aryl halides.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add the anhydrous solvent (e.g., Toluene) to the flask.

  • Add the amine base (e.g., Triethylamine, 3.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ can also be used. Catalyst loading can be optimized (1-5 mol%) to balance efficiency and cost.
Copper Co-catalyst CuI (4 mol%)Essential for the classical Sonogashira reaction to facilitate acetylide formation.[9]
Base Triethylamine (3.0 equiv.)Acts as a scavenger for the hydrogen halide formed and facilitates the deprotonation of the alkyne. Other amine bases like DIPEA can be used.
Solvent Anhydrous TolueneTHF or DMF can also be effective. The choice of solvent can influence reaction rates and solubility of reagents.[10]
Temperature Room Temperature to 80 °CThe reactivity of the aryl halide dictates the required temperature. Aryl iodides are generally more reactive than aryl bromides.[8]

Suzuki-Miyaura Coupling: Accessing 5-(Aryl)-2,3-dihydro-1-benzofurans

While the ethynyl group is not a direct participant in the standard Suzuki-Miyaura coupling, this section will outline a two-step strategy involving the hydroboration of the alkyne followed by the Suzuki coupling. This approach provides access to 5-alkenyl-2,3-dihydro-1-benzofurans, which can be further functionalized. A more direct, albeit less common, variation is the Suzuki coupling of an alkynylboronate ester. For the purpose of this guide, we will focus on the hydroboration-Suzuki sequence.

Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[11] The catalytic cycle comprises three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[11] The base is crucial for activating the organoboron species for transmetalation.[12][13]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product boronic_acid R²-B(OH)₂ activated_boron [R²-B(OH)₃]⁻ boronic_acid->activated_boron Base base Base activated_boron->pd_complex1 Transmetalation caption Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Step 1: Hydroboration of 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol provides a general method to generate the corresponding vinylborane species.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Hydroborating agent (e.g., 9-BBN, Catecholborane)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the hydroborating agent (e.g., 9-BBN dimer, 0.55 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The resulting vinylborane solution can often be used directly in the subsequent Suzuki coupling step without purification.

Step 2: Suzuki-Miyaura Coupling of the Vinylborane

Materials:

  • Solution of the vinylborane from Step 1

  • Aryl halide (e.g., Aryl bromide, Aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Aqueous base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To the flask containing the vinylborane solution, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the solvent (e.g., Toluene).

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Hydroborating Agent 9-BBNProvides high regioselectivity for the anti-Markovnikov addition to the alkyne.
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)Other catalysts like Pd(dppf)Cl₂ can be effective, especially for less reactive aryl chlorides.[14]
Base 2M Aqueous Na₂CO₃ (2.0 equiv.)The choice of base is critical and can influence the reaction rate and yield. K₃PO₄ or Cs₂CO₃ can also be used.[13]
Solvent Toluene / WaterA biphasic solvent system is common for Suzuki couplings.
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion, particularly with aryl bromides.

Heck Reaction: Synthesis of 5-Vinyl-2,3-dihydro-1-benzofurans

The Heck reaction is a versatile method for the arylation or vinylation of alkenes.[15][16] While the direct Heck reaction of alkynes can be complex and lead to mixtures of products, a more controlled approach involves the partial reduction of the alkyne to an alkene, followed by the Heck coupling. For the purpose of this guide, we will present a protocol for the direct Heck-type reaction of 5-Ethynyl-2,3-dihydro-1-benzofuran with an aryl halide, which can lead to the formation of a substituted allene or a conjugated enyne, depending on the reaction conditions and subsequent rearrangements. It's important to note that this reaction can be less straightforward than the Sonogashira coupling and may require careful optimization.[10]

Mechanistic Principles

The Heck reaction catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the coordination and migratory insertion of the alkyne into the Pd-C bond.[15] The subsequent steps can vary. A β-hydride elimination from the resulting vinylpalladium intermediate can lead to the formation of an allene, while other pathways might result in the formation of a conjugated enyne.[10] The presence of a base is necessary to neutralize the hydrohalic acid generated during the reaction.

Heck_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (Ar-X) base Base pd0->base Regeneration with Base pd_alkyne_complex [Ar-Pd(II)L₂(R-C≡CH)]X pd_complex1->pd_alkyne_complex Alkyne Coordination alkyne R-C≡CH vinyl_pd_complex Ar(R)C=C(H)-Pd(II)L₂-X pd_alkyne_complex->vinyl_pd_complex Migratory Insertion vinyl_pd_complex->pd0 β-Hydride Elimination & Reductive Elimination product Ar(R)C=C=H₂ (Allene) or Ar-C≡C-R (Enyne) vinyl_pd_complex->product caption Figure 3: Generalized Catalytic Cycle for the Heck-type Reaction of an Alkyne.

Caption: Figure 3: Generalized Catalytic Cycle for the Heck-type Reaction of an Alkyne.

Experimental Protocol: General Procedure for Heck-type Reaction

This protocol provides a starting point for the Heck-type reaction of 5-Ethynyl-2,3-dihydro-1-benzofuran and is likely to require significant optimization.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a Schlenk tube, combine 5-Ethynyl-2,3-dihydro-1-benzofuran (1.2 equiv.), the aryl halide (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and the phosphine ligand (0.1 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Triethylamine, 2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material and the formation of products.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., Diethyl ether).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ is also a common choice. The choice of catalyst can influence the product distribution.
Ligand PPh₃ (10 mol%)Bulky and electron-rich phosphine ligands can sometimes improve selectivity and efficiency.
Base Triethylamine (2.0 equiv.)An organic base is typically used. Inorganic bases like K₂CO₃ can also be employed.
Solvent DMFAcetonitrile or NMP are other common solvents for Heck reactions.
Temperature 100-120 °CHigh temperatures are generally required for Heck reactions.

Concluding Remarks for the Practicing Scientist

The palladium-catalyzed cross-coupling reactions of 5-Ethynyl-2,3-dihydro-1-benzofuran open up a vast chemical space for the synthesis of novel derivatives. The Sonogashira coupling provides a reliable and efficient route to 5-arylalkynyl derivatives. The two-step hydroboration-Suzuki coupling sequence offers a pathway to 5-alkenyl derivatives, which can serve as versatile intermediates. The Heck-type reaction, while potentially more challenging to control, can provide access to unique allene or enyne structures.

For all these reactions, careful optimization of the catalyst system, base, solvent, and temperature is crucial to achieve high yields and selectivity. The protocols provided herein serve as a robust starting point for your investigations. It is highly recommended to monitor the reactions closely and utilize analytical techniques such as TLC, LC-MS, and NMR to characterize the products and byproducts, which will inform your optimization efforts. The successful application of these powerful synthetic methods will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • Thieme. (2000). New Efficient Catalysts for the Palladium-Catalyzed Coupling of Alkynes to Enynes. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Dr Jackson Chemistry. (2018, January 15). Heck Coupling [Video]. YouTube. [Link]

  • Sci-Hub. (2000). New Efficient Catalysts for the Palladium-Catalyzed Coupling of Alkynes to Enynes. [Link]

  • Chinese Chemical Letters. (2020). Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes. [Link]

  • Journal of the American Chemical Society. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Wikipedia. (2024, January 5). Suzuki reaction. [Link]

  • ACS Publications. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • PubMed Central. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023, December 22). Heck reaction. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • National Institutes of Health. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • National Institutes of Health. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ResearchGate. (2019). Synthesis of substituted 2,3-dihydro-1-benzofuran-4-carboxylates 5 a–z. [Link]

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Application

Application Notes and Protocols for the Incorporation of 5-Ethynyl-2,3-dihydro-1-benzofuran into Advanced Polymeric Architectures

Introduction: The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Monomer The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif, frequently encountered in a multitude of natural products and sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Ethynyl-2,3-dihydro-1-benzofuran Monomer

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif, frequently encountered in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its derivatives are recognized for applications ranging from anti-inflammatory to antineoplastic agents, making them a focal point in medicinal chemistry and drug development.[2][3] The introduction of a terminal ethynyl group at the 5-position transforms this biologically relevant core into a highly versatile monomer, 5-Ethynyl-2,3-dihydro-1-benzofuran. This functional handle unlocks access to powerful and efficient polymerization methodologies, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

These polymerization techniques allow for the precise incorporation of the dihydrobenzofuran moiety into polymer backbones, creating advanced materials with tailored properties. The resulting polymers are of significant interest for applications in drug delivery systems, functional coatings, and specialty materials where the inherent bioactivity of the benzofuran unit can be leveraged. This document provides detailed protocols for two primary methods of incorporating this monomer, designed to guide researchers in synthesizing novel and functional polymeric materials.

Method 1: Polymerization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an exceptionally robust and reliable method for polymer synthesis.[4][5] It involves the reaction between the terminal alkyne of our monomer and a co-monomer bearing at least two azide functional groups. The reaction proceeds with near-perfect fidelity to form a chemically stable 1,4-disubstituted 1,2,3-triazole linkage, effectively stitching the monomer units together.[6] The key advantages are the mild reaction conditions, high tolerance to other functional groups, and typically high yields, which simplifies purification.[4]

Experimental Protocol: CuAAC Polymerization

This protocol details the step-growth polymerization of 5-Ethynyl-2,3-dihydro-1-benzofuran with a difunctional azide, using 1,6-diazidohexane as a representative co-monomer.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (Monomer A)

  • 1,6-Diazidohexane (Monomer B)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq.) and 1,6-diazidohexane (1.0 eq.) in anhydrous DMF to achieve a total monomer concentration of approximately 0.5 M.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 eq.) and Sodium Ascorbate (0.10 eq.) in a minimal amount of DMF. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

  • Initiation of Polymerization: To the stirred monomer solution, add the ligand PMDETA (0.05 eq.). Subsequently, add the freshly prepared catalyst solution dropwise. The reaction is often exothermic and may exhibit a color change.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹).

  • Polymer Isolation: Once the reaction is complete, precipitate the polymer by slowly pouring the DMF solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the solid polymer extensively with methanol to remove residual monomers, catalyst, and solvent.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

Visualization: CuAAC Polymerization Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Monomer_A 5-Ethynyl-2,3- dihydro-1-benzofuran Reaction Polymerization (DMF, RT, 12-24h) Monomer_A->Reaction Monomer_B Diazido Co-monomer (e.g., 1,6-diazidohexane) Monomer_B->Reaction Catalyst CuSO4 / NaAsc (Cu(I) in situ) Catalyst->Reaction Ligand PMDETA Ligand->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Monomer_A 5-Ethynyl-2,3- dihydro-1-benzofuran Reaction Polymerization (Toluene/TEA, 70°C, 24-48h) Monomer_A->Reaction Monomer_B Dihaloaromatic (e.g., 1,4-diiodobenzene) Monomer_B->Reaction Catalyst_Pd PdCl₂(PPh₃)₂ Catalyst_Pd->Reaction Catalyst_Cu CuI Catalyst_Cu->Reaction Base Triethylamine (TEA) Base->Reaction Workup Filtration (Remove Salts) Reaction->Workup Precipitation Precipitation (in Methanol) Workup->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Workflow for Sonogashira synthesis of poly(arylene-ethynylene).

Data Presentation: Typical Sonogashira Reaction Parameters
ParameterValueRationale
Monomer Ratio (A:B)1:1Critical for achieving high molecular weight.
[Monomer] / [Pd]50:1A balance between reaction efficiency and cost.
[Pd] / [Cu]1:2Copper co-catalyst is essential for the activation of the alkyne.
SolventToluene / TEA (5:1)Toluene is the solvent; TEA acts as both the base and a solvent.
Temperature65-70 °CElevated temperature is required to drive the catalytic cycle efficiently.
Expected Mₙ (GPC)8 - 25 kDaOften limited by polymer solubility and catalyst deactivation.
Expected PDI (GPC)1.8 - 3.0Can be broader due to side reactions at elevated temperatures.

Polymer Characterization

To confirm the successful synthesis and determine the properties of the new polymers, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the polymer's structure. For CuAAC polymers, the appearance of a new proton signal for the triazole ring (typically ~7.5-8.0 ppm) is a key indicator. For Sonogashira polymers, the disappearance of the terminal alkyne proton signal and shifts in aromatic signals confirm C-C bond formation. [7][8]* Gel Permeation Chromatography (GPC): This technique is crucial for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), providing insight into the polymerization efficiency. [7]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a quick and effective way to monitor the reaction. The disappearance of the sharp C≡C-H stretch around 3300 cm⁻¹ from the monomer is the most direct evidence of its incorporation into the polymer chain. [8]* Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature (T₉), which is a key characteristic of amorphous polymers. [9]

Conclusion and Outlook

5-Ethynyl-2,3-dihydro-1-benzofuran is a powerful building block for the synthesis of functional polymers. The protocols detailed herein for CuAAC and Sonogashira polymerization provide reliable and versatile pathways to novel materials. By leveraging the unique biological and chemical properties of the dihydrobenzofuran core, researchers can develop advanced polymers for a new generation of smart materials, therapeutic delivery systems, and specialized coatings. The modularity of these synthetic approaches allows for the facile tuning of polymer properties by simply changing the co-monomer, opening up a vast chemical space for exploration.

References

  • Request PDF. (2025, August 10). Polymers with benzofuro‐benzofuran structures. ResearchGate. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • YouTube. (2021, May 24). Polymerization Process Using Click Chemistry Reaction. [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

  • ACS Combinatorial Science. (2017, March 17). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). [Link]

  • National Institutes of Health. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. [Link]

  • National Institutes of Health. (n.d.). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. [Link]

  • PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • ACS Publications. (2024, December 2). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior | Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • MDPI. (2022, October 3). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

Welcome to the dedicated technical support guide for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers and drug development professionals to navigate the common challenges and optimize the yield of this valuable building block. The following troubleshooting guide and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis, which typically follows a two-step route: (1) Halogenation or triflation of 2,3-dihydro-1-benzofuran and (2) Sonogashira coupling to introduce the ethynyl group.

Diagram: General Synthetic Workflow

A 2,3-Dihydro-1-benzofuran B 5-Halo-2,3-dihydro-1-benzofuran (X = Br, I) or 5-Triflyloxy-2,3-dihydro-1-benzofuran A->B Halogenation (e.g., NBS, ICl) or Triflation (Tf2O) C Sonogashira Coupling Reaction B->C Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., TEA, DIPEA) D 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran C->D Ethynylating Agent: Ethynyltrimethylsilane E Deprotection D->E Base (e.g., K2CO3, TBAF) Solvent (e.g., MeOH) F Target: 5-Ethynyl-2,3-dihydro-1-benzofuran E->F

Caption: General synthetic route to 5-Ethynyl-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs)

Issue 1: Low yield during the Sonogashira coupling reaction.

  • Question: I am getting a low yield of my desired product, 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran, and I observe significant amounts of starting material and homocoupled diyne (Glaser coupling) byproduct. What is happening and how can I fix it?

  • Answer & Troubleshooting: This is a classic issue in Sonogashira couplings. The formation of a homocoupled diyne (e.g., bis(trimethylsilyl)buta-1,3-diyne) is a common side reaction that competes with your desired cross-coupling. This side reaction is often favored when the catalytic cycle is inefficient or when oxygen is present.

    Causality: The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. Its prevalence suggests potential issues with your palladium catalyst's activity or the presence of oxygen, which can facilitate this unwanted pathway.

    Troubleshooting Steps:

    • Rigorous Degassing: Oxygen is a known poison for the palladium catalyst and promotes the Glaser coupling. Ensure your reaction mixture (solvent and reagents) is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Catalyst & Ligand Choice:

      • Palladium Source: While Pd(PPh₃)₄ is common, it can be sensitive. Consider using a more robust catalyst system like PdCl₂(PPh₃)₂ or employing a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos). These modern ligands can promote a more efficient catalytic cycle, outcompeting the homocoupling.

      • Copper Co-catalyst: Ensure your CuI is fresh and of high purity. Old or oxidized CuI can be less effective.

    • Base Selection: The choice of amine base is crucial. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure they are freshly distilled and dry. The base scavenges the HX produced during the reaction and helps maintain an active catalytic system.

    • Reaction Temperature: Sonogashira couplings are often run at room temperature to slightly elevated temperatures (40-60 °C). If you are running at a higher temperature, try lowering it, as this can sometimes reduce the rate of side reactions. Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary.

Issue 2: Difficulty in the deprotection of the trimethylsilyl (TMS) group.

  • Question: My deprotection of 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran is incomplete or results in a complex mixture. What are the best conditions for this step?

  • Answer & Troubleshooting: Incomplete deprotection or product degradation can occur if the conditions are not optimized for your specific substrate. The dihydrobenzofuran ring system is generally stable, but harsh conditions should be avoided.

    Causality: The silicon-carbon bond of the TMS group is cleaved by a nucleophile, typically a fluoride ion or a base like carbonate. The efficiency of this cleavage depends on the reagent, solvent, and temperature.

    Recommended Protocols:

    • Mild Conditions (High Success Rate):

      • Reagent: Potassium carbonate (K₂CO₃).

      • Solvent: Methanol (MeOH).

      • Procedure: Dissolve your TMS-protected compound in methanol and add a stoichiometric or slight excess (1.1-1.5 equivalents) of K₂CO₃. Stir at room temperature and monitor by TLC. This method is often clean and easy to work up.

    • Alternative Fluoride-Based Conditions:

      • Reagent: Tetrabutylammonium fluoride (TBAF).

      • Solvent: Tetrahydrofuran (THF).

      • Procedure: Use a 1M solution of TBAF in THF and add 1.0-1.1 equivalents to your substrate at 0 °C or room temperature. Be aware that TBAF is basic and can sometimes cause side reactions if other sensitive functional groups are present.

    Troubleshooting Table: TMS Deprotection

    Parameter Recommendation Rationale
    Reagent 1. K₂CO₃2. TBAF K₂CO₃ is milder and often results in cleaner reactions. TBAF is faster but can be less selective.
    Solvent 1. Methanol (for K₂CO₃)2. THF (for TBAF) The choice of solvent is dictated by the reagent's solubility and reactivity.
    Temperature Room Temperature Elevated temperatures are usually not necessary and may lead to degradation.

    | Work-up | Aqueous work-up followed by extraction. | Crucial for removing inorganic salts or TBAF residues. |

Issue 3: Formation of impurities during the initial halogenation of 2,3-dihydro-1-benzofuran.

  • Question: When I try to synthesize 5-bromo-2,3-dihydro-1-benzofuran using NBS, I get a mixture of mono- and di-brominated products. How can I improve the selectivity?

  • Answer & Troubleshooting: This is a common selectivity issue in electrophilic aromatic substitution reactions. The dihydrobenzofuran ring is activated, making it susceptible to over-halogenation.

    Causality: The oxygen atom of the dihydrobenzofuran ring is an activating, ortho-, para-director. Position 5 (para to the oxygen) is sterically accessible and electronically favored for substitution. However, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second halogenation can occur at other activated positions.

    Diagram: Electrophilic Substitution Sites

    Caption: Activated positions on the 2,3-dihydro-1-benzofuran ring.

    Optimization Strategies:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the halogenating agent (e.g., N-bromosuccinimide - NBS).

    • Solvent Choice: Perform the reaction in a non-polar solvent like dichloromethane (DCM) or a polar aprotic solvent like acetonitrile. Acetonitrile can sometimes offer better selectivity.

    • Lower the Temperature: Run the reaction at 0 °C or even lower temperatures. This will decrease the reaction rate and improve selectivity by favoring the kinetically preferred product.

    • Slow Addition: Add the halogenating agent slowly as a solution over a period of time. This keeps the concentration of the electrophile low at any given moment, disfavoring di-substitution.

Part 2: Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling

This protocol is designed to minimize homocoupling and maximize the yield of the desired cross-coupled product.

  • Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq.), CuI (0.05 eq.), and PdCl₂(PPh₃)₂ (0.02 eq.).

  • Solvent & Reagent Addition:

    • Add freshly distilled and degassed triethylamine (3.0 eq.) and degassed THF as the solvent.

    • Stir the mixture for 10 minutes.

    • Slowly add ethynyltrimethylsilane (1.2 eq.) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the starting material is consumed, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Mild TMS Deprotection
  • Preparation:

    • Dissolve 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran (1.0 eq.) in methanol.

  • Reagent Addition:

    • Add potassium carbonate (1.5 eq.) in one portion.

  • Reaction:

    • Stir the mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up:

    • Carefully add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure. The resulting 5-ethynyl-2,3-dihydro-1-benzofuran is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Part 3: References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Liang, Y., et al. (2011). A simple and efficient method for the synthesis of 2,3-dihydrobenzofurans via a tandem reaction of salicylaldehydes with vinyltriphenylphosphonium bromide. Tetrahedron, 67(25), 4569-4573. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

Optimization

Technical Support Center: Purification of 5-Ethynyl-2,3-dihydro-1-benzofuran

Welcome to the technical support center for the purification of 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the unique challenges associated with the purification of this versatile building block. The inherent reactivity of the ethynyl group, combined with the physicochemical properties of the dihydrobenzofuran core, necessitates a carefully considered purification strategy. This document synthesizes established methodologies with field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Ethynyl-2,3-dihydro-1-benzofuran, particularly via a Sonogashira coupling?

A1: When synthesizing 5-Ethynyl-2,3-dihydro-1-benzofuran, especially through a Sonogashira coupling of a 5-halo-2,3-dihydro-1-benzofuran with a protected alkyne, you can anticipate several types of impurities[1][2][3]. These include:

  • Unreacted Starting Materials: Residual 5-halo-2,3-dihydro-1-benzofuran and any excess terminal alkyne.

  • Homocoupled Alkyne (Glaser Coupling Product): Dimerization of the terminal alkyne is a common side reaction, particularly in the presence of copper catalysts[1].

  • Catalyst Residues: Palladium and copper catalysts, along with their associated ligands (e.g., phosphines), can be carried through the workup.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, triethylamine) and byproducts from the base used in the reaction.

  • Decomposition Products: The ethynyl group can be sensitive, and prolonged exposure to heat or acidic/basic conditions may lead to side reactions.

Q2: My purified 5-Ethynyl-2,3-dihydro-1-benzofuran appears as an oil or a low-melting solid. How can I effectively crystallize it?

A2: Low-melting compounds often "oil out" from solution, making crystallization challenging[4]. Success often lies in carefully selecting the solvent system and controlling the rate of cooling. Here are some strategies:

  • Solvent Selection: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid.

  • Slow Cooling: Avoid rapid cooling in an ice bath or freezer, as this promotes oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). If crystals do not form, proceed to a freezer (-20 °C).

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization[5].

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • In-situ Crystallization: For very low-melting compounds, techniques like in-situ crystallization in a capillary for single-crystal X-ray diffraction can be employed, although this is more for characterization than bulk purification[6].

Q3: Is 5-Ethynyl-2,3-dihydro-1-benzofuran stable during silica gel chromatography?

A3: While generally stable, ethynyl-substituted compounds can sometimes exhibit instability on silica gel, which is weakly acidic. To mitigate potential issues:

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent. This is particularly useful if you observe significant streaking or decomposition.

  • Rapid Chromatography: Do not let the compound sit on the column for extended periods. A well-optimized flash chromatography should be completed in a timely manner.

  • Alternative Stationary Phases: If silica proves problematic, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Persistent Metal Contamination (Pd/Cu) Incomplete removal during aqueous workup; complexation of the metal with the product.1. Modified Workup: After the initial aqueous wash, perform an additional wash with a dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride to help remove copper salts. A wash with a dilute solution of sodium sulfide can precipitate palladium. 2. Filtration: Filter the crude product solution through a pad of Celite® or a short plug of silica gel before concentrating. Specialized metal scavengers can also be employed.
Product Streaking on TLC Plate Compound is highly polar; interaction with acidic sites on silica; overloading of the TLC plate.1. Solvent System Modification: Add a small amount of a more polar solvent (e.g., methanol) or a few drops of triethylamine to your eluent to improve the spot shape. 2. Spotting Technique: Apply the sample in a dilute solution and ensure the spot is small and not overloaded.
Co-elution of Impurities During Column Chromatography Impurities have similar polarity to the product.1. Optimize Eluent: Use a shallower solvent gradient or an isocratic elution with a carefully selected solvent mixture to improve separation. 2. Change Stationary Phase: Switch to a different stationary phase (e.g., alumina, reverse-phase silica) that may offer different selectivity. 3. Chemical Treatment: If the impurity is a homocoupled alkyne, it may be possible to selectively react it, although this is a less common approach.
Product Decomposes in Solution or Upon Storage Instability due to heat, light, or air sensitivity.1. Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) and protected from light. 2. Solvent Choice: Use degassed solvents for storage and subsequent reactions to minimize oxidation.
Low Yield After Purification Decomposition on the column; incomplete extraction during workup; physical loss during transfers.1. Assess Each Step: Analyze small samples at each stage of the purification process to identify where the loss is occurring. 2. Gentle Concentration: Use a rotary evaporator at a moderate temperature to avoid thermal decomposition of the product.

Experimental Protocols

Protocol 1: Optimized Workup and Flash Chromatography
  • Reaction Quench and Initial Extraction:

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts.

  • Aqueous Washes for Impurity Removal:

    • Wash the combined organic layers sequentially with:

      • Water (2x)

      • Saturated aqueous ammonium chloride (to remove copper salts) (2x)

      • Brine (1x)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate) is a good starting point. The exact ratio should be determined by TLC analysis.

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel for better resolution.

      • Run the column, collecting fractions.

      • Monitor the fractions by TLC.

      • Combine the pure fractions and concentrate under reduced pressure.

Protocol 2: Crystallization of a Low-Melting Compound
  • Solvent Selection:

    • Dissolve the oily product in a minimal volume of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexanes) dropwise until the solution just begins to turn cloudy.

    • Add a few drops of the good solvent to redissolve the precipitate.

  • Inducing Crystallization:

    • Cover the vial or flask, leaving a small opening for slow evaporation.

    • Allow the solution to stand undisturbed at room temperature.

    • If no crystals form after several hours, transfer the container to a 4 °C refrigerator.

  • Isolation:

    • Once a sufficient quantity of crystals has formed, cool the mixture in an ice bath to maximize precipitation.

    • Quickly collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold non-polar solvent.

    • Dry the crystals under vacuum.

Visualization of Workflows

General Purification Workflow

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Final Isolation Reaction Crude Reaction Mixture Quench Quench with Aq. NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Oily Product Concentrate->Crude_Product Proceed to Purification Chromatography Flash Chromatography Crude_Product->Chromatography Purity_Check TLC/NMR Analysis of Fractions Chromatography->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Concentrate_Pure Concentrate Pure Fractions Combine->Concentrate_Pure Purified_Oil Purified Oil Concentrate_Pure->Purified_Oil Proceed to Isolation Crystallization Crystallization (e.g., DCM/Hexanes) Purified_Oil->Crystallization Filter Filter and Dry Crystallization->Filter Final_Product Pure Crystalline Product Filter->Final_Product G cluster_less_polar Less Polar Impurity cluster_more_polar More Polar Impurity cluster_coelution Co-eluting Impurity Start Impure Product After Initial Column Q1 Is the impurity more or less polar on TLC? Start->Q1 A1 Likely Homocoupled Alkyne or Starting Material Q1->A1 Less Polar A2 Likely catalyst residue, ligands, or polar byproducts Q1->A2 More Polar A3 Impurity has very similar polarity Q1->A3 Co-elutes S1 Optimize chromatography: - Use a shallower gradient - Try a different solvent system A1->S1 S2 Perform additional aqueous washes (e.g., aq. NH4OH) or filter through a scavenger resin A2->S2 S3 Consider reverse-phase chromatography or crystallization A3->S3

Caption: A decision tree for troubleshooting common purification issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Hexyne.
  • Wiley Online Library. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces.
  • ACS Publications. (n.d.). In situ Crystallization of Low-Melting Ionic Liquids.
  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • ResearchGate. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation.
  • ACS Publications. (n.d.). Purification of low-melting compounds. Journal of Chemical Education.
  • Crystallography Online. (n.d.). Guide for crystallization.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Chegg. (2024). Purification of the alkyne obtained from Part B involves the addition of a water - Chegg.
  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

Welcome to the technical support guide for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) related to side product formation and reaction optimization. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic routes.

I. Synthetic Strategy Overview

The most common and reliable laboratory-scale synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran proceeds via a three-stage sequence. Understanding this workflow is critical to pinpointing the origin of potential side products.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A 2,3-Dihydro-1-benzofuran B 5-Bromo-2,3-dihydro-1-benzofuran A->B Electrophilic Bromination C 5-(2-Trimethylsilylethynyl)- 2,3-dihydro-1-benzofuran B->C Sonogashira Coupling (with TMS-Acetylene) D 5-Ethynyl-2,3-dihydro-1-benzofuran (Final Product) C->D Silyl Group Cleavage

Figure 1. High-level synthetic workflow for 5-Ethynyl-2,3-dihydro-1-benzofuran.

This guide is structured to address issues that may arise at each of these critical stages.

II. Troubleshooting & FAQs: Stage 1 - Synthesis of 5-Bromo-2,3-dihydro-1-benzofuran

The quality of your starting material is paramount. Side products generated here will carry through and complicate subsequent steps and final purification. The primary challenge in this stage is controlling the regioselectivity of the bromination.

Question: My bromination of 2,3-dihydro-1-benzofuran yields a mixture of isomers and over-brominated products. How can I improve the selectivity for the 5-bromo position?

Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The oxygen atom of the dihydrobenzofuran ring is an ortho-, para-directing activator. The ether linkage activates the benzene ring, making it susceptible to substitution.

  • Mechanistic Insight: The positions ortho (position 7) and para (position 5) to the oxygen are electronically activated. While position 5 is the desired para-product, the ortho-position 7 is also reactive. Furthermore, the high activation of the ring can lead to di-bromination (e.g., at positions 5 and 7) if the conditions are too harsh. Theoretical studies and experimental evidence show that electrophilic attack on benzofuran systems can occur at multiple positions, with the outcome dependent on the specific electrophile and reaction conditions.[1][2][3]

  • Troubleshooting & Optimization:

    • Milder Brominating Agents: Instead of liquid bromine (Br₂), which is highly reactive, use N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which can significantly improve selectivity and reduce the formation of di-brominated byproducts.

    • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Using a less polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) at low temperatures can temper the reaction's vigor compared to more polar solvents.

    • Temperature Control: Perform the reaction at 0°C or even lower temperatures. This will slow down the reaction rate and favor the formation of the thermodynamically more stable 5-bromo isomer over other kinetic products.

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of NBS. An excess of the brominating agent is a primary cause of over-bromination.

G cluster_paths Start 2,3-Dihydro-1-benzofuran Desired Desired Product: 5-Bromo Isomer Start->Desired Para Attack (Favored) Side1 Side Product: 7-Bromo Isomer Start->Side1 Ortho Attack (Possible) Side2 Side Product: 5,7-Dibromo Isomer Desired->Side2 Over-bromination

Figure 2. Regioselectivity in the bromination of 2,3-dihydro-1-benzofuran.

III. Troubleshooting & FAQs: Stage 2 - Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction, but it is notorious for a key side reaction: homocoupling.

Question: My Sonogashira reaction has a low yield of the desired product, and I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: You are likely observing the formation of homocoupled side products. The most common is the Glaser coupling of your alkyne source.

  • Mechanistic Insight: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper.[4] The copper(I) catalyst activates the terminal alkyne to form a copper acetylide intermediate. While this intermediate is poised to react with the palladium complex in the desired cross-coupling pathway, it can also undergo oxidative dimerization in the presence of oxygen, leading to a symmetrical diyne. This is known as the Glaser or Hay homocoupling.[5][6]

    • If using a terminal alkyne directly (not recommended): You would form 1,4-diphenylbuta-1,3-diyne (if using phenylacetylene as a model) or similar butadiynes.

    • If using TMS-Acetylene: While TMS-acetylene itself cannot homocouple because it lacks a terminal C-H bond, premature deprotection in situ can generate acetylene, which can then homocouple. More commonly, trace amounts of unprotected acetylene in the TMS-acetylene reagent can lead to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne .[7] This is a crystalline solid and a common byproduct in these reactions.[7][8][9]

G cluster_0 Desired Pathway cluster_1 Side Reaction A Ar-Br D Ar-C≡C-TMS (Product) A->D Sonogashira Cross-Coupling B TMS-C≡CH B->D Sonogashira Cross-Coupling E Trace HC≡CH (from deprotection or impurity) B->E Premature Deprotection C Pd(0)/Cu(I) Catalyst C->D Sonogashira Cross-Coupling C->E Premature Deprotection F TMS-C≡C-C≡C-TMS (Glaser Homocoupling) C->F O₂, Cu(I) E->F O₂, Cu(I)

Figure 3. Desired Sonogashira coupling vs. Glaser homocoupling side reaction.
  • Troubleshooting & Optimization:

    • Use High-Purity TMS-Acetylene: Ensure your trimethylsilylacetylene (TMSA) is of high purity and has not been partially deprotected during storage. Using a fresh bottle is often a simple fix. The use of TMSA is specifically to prevent homocoupling.[10]

    • Strictly Anaerobic Conditions: Oxygen is the oxidant for the Glaser coupling. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for at least 30 minutes) and maintained under a positive pressure of an inert atmosphere.

    • Consider a Copper-Free Protocol: The copper co-catalyst is a primary promoter of the homocoupling side reaction.[6] Numerous copper-free Sonogashira protocols have been developed.[5] While they may sometimes require slightly higher temperatures or longer reaction times, they completely eliminate the Glaser coupling pathway.

    • Amine Base and Ligand Choice: The choice of amine base and palladium ligand can influence the relative rates of the desired cross-coupling versus side reactions. Triethylamine is common, but bulkier bases like diisopropylethylamine (DIPEA) can sometimes offer advantages.

Table 1: Comparison of Sonogashira Reaction Conditions and Typical Outcomes

Parameter Standard Protocol (with CuI) Copper-Free Protocol Expected Outcome & Troubleshooting Focus
Catalyst System PdCl₂(PPh₃)₂ / CuI Pd(OAc)₂ / Ligand (e.g., SPhos) Cu-free systems eliminate Glaser coupling but may require more optimization of the Pd catalyst/ligand system.[6][11]
Atmosphere Strictly Anaerobic Anaerobic Critical for both. Oxygen promotes Glaser coupling in the presence of copper and can degrade the Pd(0) catalyst in both systems.
Key Side Product Glaser Homocoupling (Diynes) None from homocoupling If diynes are a major issue, switching to a copper-free system is the most effective solution.[5]
Reaction Rate Generally faster, often at RT May require heating (e.g., 50-80°C) Slower rates in Cu-free systems can sometimes lead to incomplete conversion of the aryl bromide.

| Typical Yield | Good to Excellent | Good to Excellent | Yields are highly substrate-dependent, but both methods are capable of producing high yields when optimized.[12][13] |

IV. Troubleshooting & FAQs: Stage 3 - Deprotection

The final deprotection of the trimethylsilyl (TMS) group seems trivial but is often a source of frustration due to purification challenges and potential for product degradation.

Question: After deprotection with Tetra-n-butylammonium fluoride (TBAF), my NMR shows the correct product, but I cannot purify it. The material is a sticky oil that is difficult to handle and streaks on my silica column. What's happening?

Answer: This is a very common and frustrating problem caused by residual tetrabutylammonium salts from the TBAF reagent.

  • Problem Insight: TBAF is a salt ([(CH₃CH₂CH₂CH₂)₄N]⁺F⁻). After the reaction, your product is mixed with the starting TBAF and the byproduct, tetrabutylammonium trimethylsilanoxide. These salts are often soluble in organic solvents used for extraction and can be difficult to separate from the desired product by standard chromatography, leading to the sticky, impure material you are observing.

  • Troubleshooting & Optimization:

    • Modified Aqueous Workup: A standard water wash is often insufficient. Wash the organic layer multiple times with a saturated aqueous solution of ammonium chloride (NH₄Cl) or brine. This can help partition the ammonium salts into the aqueous phase.

    • Non-Aqueous Workup (Highly Recommended): An elegant solution is to precipitate the unwanted ammonium salts. After the reaction is complete, add an excess of calcium carbonate (CaCO₃) powder and a sulfonic acid resin (like Dowex 50WX8).[14][15] The resin exchanges the tetrabutylammonium cation, and the fluoride anion precipitates as insoluble calcium fluoride (CaF₂). The solids can then be removed by simple filtration, completely avoiding an aqueous workup.[14]

    • Alternative Deprotection Reagents: If your molecule is robust, a simple and clean alternative is using a catalytic amount of potassium carbonate (K₂CO₃) in methanol. The byproducts are inorganic salts that are easily removed with a simple aqueous wash. This method is often slower than TBAF but can be much cleaner.

Question: My yield is low after TBAF deprotection, and I see multiple spots on my TLC plate. Is the product decomposing?

Answer: Yes, this is possible. TBAF is not just a fluoride source; it is also moderately basic.

  • Mechanistic Insight: The basicity of TBAF can cause decomposition of base-sensitive substrates. While the 2,3-dihydro-1-benzofuran core is generally stable, other functional groups in more complex derivatives could be affected. The low yield observed in some TBAF deprotections is often attributed to this basicity.[16]

  • Troubleshooting & Optimization:

    • Buffer the Reaction: Add one equivalent of acetic acid to your TBAF solution before adding it to the reaction. This buffers the solution, neutralizing the basicity without significantly impeding the desilylation process.

    • Use Milder Conditions: Perform the reaction at 0°C. Desilylation is typically fast, and lower temperatures can suppress potential side reactions.[16]

    • Switch to a Non-Basic Reagent: Consider using reagents like HF-Pyridine or potassium fluoride/18-crown-6, which are effective for desilylation under less basic conditions.

V. Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Protocol 1: Sonogashira Coupling of 5-Bromo-2,3-dihydro-1-benzofuran with TMS-Acetylene (Copper-Free)

  • To a flame-dried Schlenk flask, add 5-Bromo-2,3-dihydro-1-benzofuran (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add trimethylsilylacetylene (1.5 equiv) and diisopropylethylamine (DIPEA) (3.0 equiv) via syringe.

  • Heat the reaction mixture to 80°C and stir under argon. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium salts.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(2-Trimethylsilylethynyl)-2,3-dihydro-1-benzofuran.

Protocol 2: TBAF Deprotection with Non-Aqueous Workup

  • Dissolve 5-(2-Trimethylsilylethynyl)-2,3-dihydro-1-benzofuran (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TBAF (1.0 M solution in THF, 1.2 equiv) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.[17][18]

  • Add powdered calcium carbonate (5 equiv) and Dowex 50WX8-400 resin (approx. 2g per mmol of TBAF used).[14][15]

  • Add methanol to the suspension and stir vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product can often be used directly or further purified by a rapid silica gel plug if necessary.

VI. References

  • Roncali, J., & Garnier, F. (1988). Regioselectivity in the electrophilic substitution of benzofuran and indole. Journal of Chemical Research, Synopses, (5), 152-153.

  • Kishi, Y., et al. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 12(20), 4544–4547.

  • Jones, G. E., Kendrick, D. A., & Holmes, A. B. (1987). 1,4-Bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses, 65, 52.

  • ECHEMI. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

  • Cheméo. (2025). 1-4-Bis-trimethylsilyl-1-3-butadiyne.pdf.

  • Djakovitch, L., & Rollet, P. (2005). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Advanced Synthesis & Catalysis, 347(5), 699-706.

  • Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling.

  • Sigma-Aldrich. 1,4-Bis(trimethylsilyl)butadiyne.

  • ChemicalBook. 1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE | 4526-07-2.

  • Thermo Fisher Scientific. 1,4-Bis(trimethylsilyl)-1,3-butadiyne, 98%.

  • Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.

  • Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, SP132.

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5641-5644.

  • Johnson, J. S., et al. (2004). Supporting Information for Catalytic, Enantioselective, Vinylogous Mukaiyama Aldol Reactions. Wiley-VCH.

  • Čejka, J., & Králik, M. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3795–3800.

  • Common Organic Chemistry. TBS Deprotection - TBAF.

  • SpectraBase. 5-Bromo-2-benzofuran-1(3H)-one.

  • PubChem. 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran.

  • Satyanarayana, G., & Kishore, D. R. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172.

  • Movassaghi, M., & Hunt, D. K. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67.

  • Larock, R. C., et al. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH Public Access, Author Manuscript.

  • Neves, M. G. P. M. S., et al. (2014). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate.

  • Hanusek, J., & Kammel, R. (2013). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. ResearchGate.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.

  • Ramasamy, V. A., et al. (2020). Various protocols for the synthesis of dihydro[2,3-b]benzofurans. ResearchGate.

  • Caron, S., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(13), 6146-6160.

  • Sigma-Aldrich. 5-Bromobenzofuran 97%.

  • Alparova, A., et al. (2013). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar.

  • Reddy, M. S., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6172–6175.

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans.

  • A Research Article. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

  • Sharma, P. (2016). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. World Journal of Chemical Education, 4(4), 83-86.

Sources

Optimization

Technical Support Center: Optimizing 5-Ethynyl-2,3-dihydro-1-benzofuran Click Reactions

Introduction The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides a comprehensive technical resource for researchers utilizing 5-Ethynyl-2,3-dihydro-1-benzofuran in CuAAC reactions. While the principles of CuAAC are broadly applicable, the unique electronic and steric properties of substituted aryl alkynes like 5-Ethynyl-2,3-dihydro-1-benzofuran necessitate careful optimization of reaction conditions to achieve high yields and purity.[1][2] This document, structured in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies and experimental protocols to empower scientists in their research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction for 5-Ethynyl-2,3-dihydro-1-benzofuran?

The CuAAC reaction is a 1,3-dipolar cycloaddition between the terminal alkyne of 5-Ethynyl-2,3-dihydro-1-benzofuran and an organic azide.[2][3] This reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of reaction and ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[3][4][5] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][6]

Q2: Why is a ligand necessary for this reaction?

While not always strictly required, the use of a copper-stabilizing ligand is highly recommended for several reasons. Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in:

  • Stabilizing the Cu(I) oxidation state: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. Ligands protect the Cu(I) ion, ensuring a sufficient concentration of the active catalyst throughout the reaction.[6]

  • Accelerating the reaction rate: Ligands can enhance the catalytic activity of copper, leading to faster reaction times.

  • Preventing side reactions: By stabilizing the copper catalyst, ligands help to minimize undesirable side reactions such as the oxidative homocoupling of the alkyne (Glaser coupling).

  • Improving solubility: Certain ligands can improve the solubility of the copper catalyst in the reaction medium.

Q3: What are the most common sources of the Cu(I) catalyst?

The most convenient and widely used method for generating the Cu(I) catalyst is the in situ reduction of a Cu(II) salt.[3]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate: This is the most common combination due to its low cost, ease of handling, and effectiveness.[6]

  • Copper(I) salts (e.g., CuI, CuBr): While these can be used directly, they are often less stable and may require more stringent anaerobic conditions.

  • Metallic copper (e.g., copper turnings): In the presence of a suitable solvent and mild oxidizing conditions, metallic copper can be a source of the active Cu(I) catalyst.

Q4: How can I monitor the progress of my click reaction?

Regularly monitoring the reaction is crucial for optimization. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic alkyne proton signal of 5-Ethynyl-2,3-dihydro-1-benzofuran and the appearance of the new triazole proton signal.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of CuAAC reactions with 5-Ethynyl-2,3-dihydro-1-benzofuran.

Problem 1: Low or No Product Yield

A low or complete lack of product formation is a common issue when developing a new click reaction protocol.

  • Possible Cause 1: Inactive Copper Catalyst

    • Explanation: The Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen. An insufficient amount of reducing agent or exposure to air can lead to catalyst deactivation.

    • Solutions:

      • Ensure an adequate excess of reducing agent: Use a 5-10 fold molar excess of sodium ascorbate relative to the copper(II) salt.

      • Prepare fresh solutions: Always use freshly prepared solutions of sodium ascorbate.

      • Degas the reaction mixture: Purge the solvent and the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the catalyst.

      • Use a stabilizing ligand: Ligands like THPTA or TBTA can protect the Cu(I) from oxidation.[6]

  • Possible Cause 2: Poor Reagent Quality

    • Explanation: The purity of 5-Ethynyl-2,3-dihydro-1-benzofuran, the azide partner, and the solvents is critical for a successful reaction. Impurities can inhibit the catalyst or lead to side reactions.

    • Solutions:

      • Verify the purity of starting materials: Use high-purity reagents. If necessary, purify the starting materials before use.

      • Use anhydrous solvents: If performing the reaction in an organic solvent, ensure it is dry, as water can sometimes interfere with the reaction.

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Explanation: The choice of solvent, temperature, and pH can significantly impact the reaction rate and yield.

    • Solutions:

      • Solvent screening: Test a variety of solvents or solvent mixtures. Common choices include t-BuOH/H₂O, DMSO, DMF, and THF. For biomolecule conjugations, aqueous buffers are preferred.

      • Temperature optimization: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate, especially if steric hindrance is a factor.

      • pH adjustment: For aqueous reactions, the optimal pH is typically in the range of 7-8.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

  • Possible Cause 1: Alkyne Homocoupling (Glaser Coupling)

    • Explanation: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form a diyne. This is often observed as a byproduct.

    • Solutions:

      • Maintain a reducing environment: Ensure a sufficient excess of sodium ascorbate.

      • Exclude oxygen: Degas the reaction mixture and maintain an inert atmosphere.

      • Use a stabilizing ligand: Ligands can suppress this side reaction.

  • Possible Cause 2: Degradation of Starting Materials or Product

    • Explanation: The benzofuran ring system or the azide partner may be sensitive to the reaction conditions, leading to decomposition.

    • Solutions:

      • Milder conditions: Try running the reaction at a lower temperature.

      • pH control: Ensure the pH of the reaction mixture is within a suitable range for the stability of your molecules.

      • Reaction time: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.

Problem 3: Difficulty in Product Purification

The final step of isolating the pure triazole product can be challenging.

  • Possible Cause 1: Removal of Copper Catalyst

    • Explanation: The copper catalyst can be difficult to remove completely, leading to contamination of the final product. The triazole product itself can chelate with copper ions.

    • Solutions:

      • Aqueous workup with ammonia: Washing the reaction mixture with an aqueous solution of ammonia can help to complex and remove the copper.

      • Chelating agents: The use of chelating agents like EDTA during the workup can effectively sequester and remove copper ions.

      • Silica gel chromatography: Careful column chromatography can separate the product from the copper catalyst. Pre-treating the silica gel with a chelating agent or a suitable solvent system can improve the separation.

  • Possible Cause 2: Similar Polarity of Product and Starting Materials

    • Explanation: If the product and one of the starting materials have similar polarities, separation by column chromatography can be difficult.

    • Solutions:

      • Stoichiometry adjustment: Use a slight excess of one of the reactants to ensure the complete consumption of the other, simplifying the purification process.

      • Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction of 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol provides a starting point for the optimization of your click reaction.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in the chosen solvent.

  • If using a ligand, add THPTA (0.1-1.0 eq relative to copper).

  • Add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the workup and purification.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
Stoichiometry
5-Ethynyl-2,3-dihydro-1-benzofuran1.0 eqLimiting reagent
Azide1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O0.01 - 0.1 eqHigher catalyst loading may be needed for difficult substrates.
Sodium Ascorbate5 - 10 fold excess over CuSO₄Use a freshly prepared solution.
Ligand (e.g., THPTA)1 - 5 fold excess over CuSO₄Highly recommended for aqueous reactions.
Reaction Conditions
Solventt-BuOH/H₂O, DMSO, DMF, THFSolvent choice depends on the solubility of the reactants.
TemperatureRoom Temperature - 60 °CStart at room temperature and increase if the reaction is slow.
pH (for aqueous reactions)7.0 - 8.0Buffer may be required to maintain pH.

Visualization of Experimental Workflow

CuAAC_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Dissolve Alkyne and Azide in Solvent add_ligand Add Ligand (optional) start->add_ligand add_cu Add CuSO4 Solution add_ligand->add_cu add_asc Add Sodium Ascorbate Solution add_cu->add_asc react Stir at RT or Heat Monitor by TLC/LC-MS add_asc->react workup Aqueous Workup (e.g., NH4OH, EDTA) react->workup purify Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: General workflow for the CuAAC reaction.

CuAAC Catalytic Cycle

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne 5-Ethynyl-2,3-dihydro-1-benzofuran Alkyne->Cu_acetylide Azide R-N3 Metallacycle Intermediate Azide->Metallacycle Cu_acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Proton_source H+ Proton_source->Triazolide

Sources

Troubleshooting

Technical Support Center: 5-Ethynyl-2,3-dihydro-1-benzofuran

Welcome to the technical support center for 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and safety in your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction

5-Ethynyl-2,3-dihydro-1-benzofuran is a molecule of significant interest in medicinal chemistry and materials science, owing to its unique structural features: a dihydrobenzofuran core and a reactive terminal alkyne group. The dihydrobenzofuran moiety is a common scaffold in biologically active compounds, while the ethynyl group serves as a versatile handle for "click" chemistry and other coupling reactions. However, the very features that make this compound valuable also contribute to its potential instability. Understanding and mitigating these instabilities are crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability and storage of 5-Ethynyl-2,3-dihydro-1-benzofuran, drawing from established principles of organic chemistry and material handling.

Core Stability & Storage Parameters

ParameterRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures significantly reduce the rate of potential degradation reactions, including polymerization and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The terminal alkyne is susceptible to oxidative degradation and the benzofuran moiety can also be sensitive to oxidation. An inert atmosphere minimizes these risks.
Light Protect from light. Store in an amber vial or a light-blocking container.Benzofuran derivatives can be light-sensitive and may undergo photochemical degradation or polymerization upon exposure to UV or visible light.[1]
Moisture Store in a dry environment. Use of a desiccator is recommended.Although the dihydrobenzofuran ring is less reactive than benzofuran, moisture can potentially participate in side reactions with the terminal alkyne, especially in the presence of certain catalysts or impurities.
Purity Use high-purity material.Impurities, particularly residual catalysts from synthesis (e.g., metals) or acidic/basic residues, can catalyze degradation pathways.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Problem 1: Compound appears discolored or has formed a precipitate.
  • Question: I received a vial of 5-Ethynyl-2,3-dihydro-1-benzofuran, and the solid, which should be off-white, has a yellowish or brownish tint. What could be the cause?

  • Answer: Discoloration is a common indicator of compound degradation. The most likely culprits are oxidation and polymerization. The terminal alkyne group is highly reactive and can undergo oxidative coupling or polymerization, especially when exposed to air (oxygen), light, or elevated temperatures.[1] The benzofuran moiety itself can also be prone to slow polymerization.[1]

    • Troubleshooting Steps:

      • Visual Inspection: Note the extent of the discoloration. A slight tint may indicate minimal degradation, while a dark color or the presence of insoluble material suggests significant decomposition.

      • Solubility Test: Attempt to dissolve a small amount of the compound in a recommended solvent (e.g., DMSO, DMF, or chlorinated solvents). The presence of insoluble material is a strong indicator of polymerization.

      • Analytical Characterization: If possible, acquire a proton NMR or LC-MS of the material. Compare the data to the reference spectra to identify impurities or degradation products. Broadening of peaks in the NMR spectrum can be indicative of oligomerization or polymerization.

    • Corrective Actions:

      • If degradation is minor, the compound may still be usable for some applications, but it is advisable to purify it by flash chromatography if possible.

      • For critical applications, it is recommended to use a fresh, high-purity batch of the compound.

      • To prevent future issues, ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature (-20°C or below).

Problem 2: Inconsistent or poor results in "click" reactions.
  • Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 5-Ethynyl-2,3-dihydro-1-benzofuran is giving low yields and multiple byproducts. What could be the issue?

  • Answer: While several factors can affect a "click" reaction, the stability and purity of the alkyne are paramount. The terminal alkyne is the key functional group in this reaction, and its degradation will directly impact the reaction's success.

    • Troubleshooting Workflow:

      G start Low Yield in Click Reaction check_alkyne Assess Alkyne Quality start->check_alkyne check_reagents Verify Other Reagents (Azide, Catalyst) check_alkyne->check_reagents Alkyne is pure purify_alkyne Purify Alkyne check_alkyne->purify_alkyne Alkyne is impure new_alkyne Use Fresh Alkyne check_alkyne->new_alkyne Degradation suspected check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are good success Successful Reaction check_conditions->success Optimized purify_alkyne->check_alkyne new_alkyne->check_alkyne

      Caption: Troubleshooting workflow for low "click" reaction yields.

    • Explanation of Workflow:

      • Assess Alkyne Quality: As a first step, confirm the purity of your 5-Ethynyl-2,3-dihydro-1-benzofuran. Run a quick analytical test like TLC or NMR. The presence of baseline material on TLC or broad, unidentifiable peaks in the NMR suggests degradation.

      • Verify Other Reagents: Ensure your azide partner is pure and your copper catalyst and reducing agent (if used) are active.

      • Optimize Reaction Conditions: If all reagents are of high quality, consider optimizing reaction parameters such as solvent, temperature, and reaction time.

      • Purify or Replace Alkyne: If the alkyne is found to be impure, purification via chromatography may be an option. However, given the potential for continued degradation, starting with a fresh batch is often the most reliable solution.

Frequently Asked Questions (FAQs)

  • Q1: How should I handle 5-Ethynyl-2,3-dihydro-1-benzofuran in the laboratory?

    • A1: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Due to the reactivity of the terminal alkyne, avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze its decomposition.[1]

  • Q2: Can I store 5-Ethynyl-2,3-dihydro-1-benzofuran in solution?

    • A2: Storing in solution is generally not recommended for long periods. If you must, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store the solution at -20°C or -80°C under an inert atmosphere. Prepare solutions fresh whenever possible to avoid solvent-mediated degradation.

  • Q3: What are the likely degradation products of 5-Ethynyl-2,3-dihydro-1-benzofuran?

    • A3: The primary degradation pathways are likely polymerization and oxidation of the ethynyl group. This can lead to the formation of polyacetylenes or other oligomeric species. Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives at the alkyne terminus. The dihydrobenzofuran ring is generally more stable than benzofuran but could be susceptible to oxidation over long periods.

  • Q4: Is 5-Ethynyl-2,3-dihydro-1-benzofuran sensitive to pH?

    • A4: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. Therefore, exposure to strongly basic conditions should be avoided unless a specific reaction requires the formation of the acetylide anion. The benzofuran moiety can be sensitive to strong acids, which may catalyze ring-opening or polymerization. Therefore, it is best to handle the compound at or near neutral pH unless a reaction protocol specifies otherwise.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage
  • Allow the sealed vial of 5-Ethynyl-2,3-dihydro-1-benzofuran to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a glove box or under a gentle stream of inert gas (argon or nitrogen), quickly weigh and dispense the desired amount of the compound into a clean, dry vial.

  • Purge the headspace of both the stock vial and the new aliquot with inert gas before sealing tightly.

  • Wrap the vials in aluminum foil or place them in a light-blocking container.

  • Store at -20°C or below.

Protocol 2: Preparation of a Stock Solution
  • Use a dry, amber glass vial with a PTFE-lined cap.

  • Add the desired amount of 5-Ethynyl-2,3-dihydro-1-benzofuran to the vial under an inert atmosphere.

  • Add anhydrous, aprotic solvent (e.g., DMSO or DMF) via a syringe to achieve the desired concentration.

  • Briefly vortex or sonicate to ensure complete dissolution.

  • Purge the headspace of the vial with inert gas before sealing.

  • Store the stock solution at -80°C for maximum stability. For frequent use, smaller aliquots can be stored at -20°C to minimize freeze-thaw cycles.

Logical Relationships in Compound Handling

The following diagram illustrates the key relationships between environmental factors and the stability of 5-Ethynyl-2,3-dihydro-1-benzofuran.

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_compound 5-Ethynyl-2,3-dihydro-1-benzofuran Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Polymerization Polymerization Light->Polymerization Heat Heat Heat->Polymerization Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Compound Stable Compound Oxidation->Compound leads to degradation of Polymerization->Compound leads to degradation of Hydrolysis->Compound leads to degradation of

Caption: Factors influencing the stability of 5-Ethynyl-2,3-dihydro-1-benzofuran.

References

  • Chemsrc. (2025). 5-Ethynyl-2-benzofuran-1,3-dione. Retrieved from [Link]

Sources

Optimization

preventing homocoupling of 5-Ethynyl-2,3-dihydro-1-benzofuran in Sonogashira reactions

Topic: Preventing Homocoupling of 5-Ethynyl-2,3-dihydro-1-benzofuran Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 5-Ethynyl-2,3-dihydro-1-benzofuran

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Ethynyl-2,3-dihydro-1-benzofuran and encountering challenges with the formation of undesired homocoupled byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?

A1: Homocoupling, in this context, refers to the self-coupling of two terminal alkyne molecules (like 5-Ethynyl-2,3-dihydro-1-benzofuran) to form a symmetric 1,3-diyne. This side reaction is known as Glaser or Glaser-Hay coupling.[1][2][3] It is a significant issue because it consumes your valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[4]

Q2: I'm observing a significant amount of the 1,3-diyne byproduct in my reaction. What are the most likely causes?

A2: The two primary culprits for excessive homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4][5] The copper catalyst, while accelerating the desired Sonogashira reaction, also efficiently catalyzes the oxidative dimerization of the alkyne, a key step in the Glaser coupling pathway.[1][2] This process is heavily promoted by oxygen.

Q3: What are the most effective strategies to immediately reduce or eliminate this homocoupling?

A3: The most impactful strategies are:

  • Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (argon or nitrogen) is critical, especially when using a copper co-catalyst.[1][5]

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Numerous effective copper-free Sonogashira protocols have been developed.[1][5][6][7][8]

  • Slow Addition of the Alkyne: If using a copper-catalyzed system, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]

Q4: Is 5-Ethynyl-2,3-dihydro-1-benzofuran particularly susceptible to homocoupling?

A4: While any terminal alkyne can undergo homocoupling, substrates with electron-rich aromatic systems can sometimes exhibit different reactivity profiles. The dihydrobenzofuran moiety is generally considered electron-rich, which can influence the acidity of the alkyne proton and its coordination to metal centers. However, the fundamental principles of preventing homocoupling—excluding oxygen and managing the copper catalyst—remain the most critical factors for this substrate.

In-Depth Troubleshooting Guide

Issue: Significant Formation of the 1,3-Diyne Homocoupled Product

This is the most common failure mode in Sonogashira reactions. The appearance of a significant spot on your TLC plate or a major peak in your LCMS corresponding to double the mass of your alkyne (minus two protons) confirms this issue.

Root Cause Analysis: The Competing Catalytic Cycles

To effectively troubleshoot, it's essential to understand the competing reaction pathways. The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[9] However, the copper cycle is also responsible for the undesired Glaser coupling.

  • Desired Pathway (Sonogashira): The Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[9][10]

  • Undesired Pathway (Glaser Coupling): In the presence of an oxidant (typically O₂), two molecules of the copper acetylide intermediate can couple together.[2][3] This oxidative dimerization forms the 1,3-diyne byproduct and a reduced copper species, which is then re-oxidized to continue the parasitic cycle.[3]

Figure 1. Competing Sonogashira and Glaser coupling pathways.
Solution A: Rigorous Exclusion of Oxygen

If you must use a copper-catalyzed system, creating a strictly anaerobic environment is paramount.

Step-by-Step Protocol: Inert Atmosphere Setup
  • Glassware Preparation: Dry all glassware (Schlenk flask, condenser, etc.) in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reagent Degassing:

    • Solvents: Degas your reaction solvent (e.g., THF, DMF, Toluene) by bubbling argon or nitrogen through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.

    • Liquid Reagents: Degas liquid bases (e.g., Triethylamine, DIPEA) using the same bubbling technique.

  • Reaction Assembly: Assemble the glassware while maintaining a positive pressure of inert gas. Add all solid reagents (aryl halide, Pd catalyst, CuI) to the flask under a strong flow of inert gas.

  • Execution: Seal the flask, and add the degassed solvent and liquid reagents via syringe through a rubber septum. Maintain a slight positive pressure of inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.

Causality: By removing oxygen, you starve the Glaser coupling cycle of its required oxidant, kinetically hindering the dimerization of the copper acetylide intermediate.[1][5]

Solution B: Transition to a Copper-Free Protocol

The most robust solution is to eliminate the catalyst responsible for homocoupling. Copper-free Sonogashira reactions have been developed that show excellent efficiency.[1][6][7]

Mechanistic Difference

In the absence of copper, the reaction mechanism changes. The base used must be strong enough to deprotonate the alkyne, or the palladium complex itself facilitates this step. The proposed pathway involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne to the Pd(II) center, deprotonation, and finally reductive elimination.[11][12]

CopperFree start Reaction Start check_homocoupling Significant Homocoupling? start->check_homocoupling success Low Homocoupling: Proceed with Purification check_homocoupling->success No check_atmosphere Is atmosphere strictly inert? check_homocoupling->check_atmosphere Yes inert_protocol Implement rigorous degassing and inert atmosphere protocol check_atmosphere->inert_protocol No check_copper Is copper necessary? check_atmosphere->check_copper Yes inert_protocol->start Retry copper_free_protocol Switch to a Copper-Free Protocol check_copper->copper_free_protocol No optimize_params Optimize Cu-System: - Slow alkyne addition - Check ligand/base check_copper->optimize_params Yes copper_free_protocol->start Retry optimize_params->start Retry

Figure 2. Troubleshooting decision tree for Sonogashira homocoupling.
Step-by-Step Protocol: Copper-Free Sonogashira of 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol is adapted from methodologies proven to be effective for aryl bromides at room temperature.[6]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere in a Schlenk flask, combine your aryl halide (1.0 equiv), a suitable palladium pre-catalyst (e.g., (AllylPdCl)₂, 2.5 mol%), and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF, 0.9-1.0 M). Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Alkyne Addition: Add 5-Ethynyl-2,3-dihydro-1-benzofuran (1.1-1.2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (e.g., 40-60 °C) depending on the reactivity of the aryl halide.

  • Monitoring and Work-up: Monitor the reaction by TLC or LCMS. Upon completion, perform a standard aqueous work-up.

Data Summary: Comparing Catalytic Systems
ParameterClassic Sonogashira (with CuI)Copper-Free SonogashiraRationale for Change
Co-Catalyst CuI (1-5 mol%)NoneEliminates the primary catalyst for Glaser coupling. [1][5]
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄(AllylPdCl)₂, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that readily form active Pd(0) are preferred.
Ligand PPh₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)Bulky ligands promote the desired reductive elimination and can stabilize the Pd(0) species.[11]
Base Amine bases (Et₃N, DIPEA)Often stronger, non-coordinating bases (Cs₂CO₃, K₃PO₄)The base must be sufficient to deprotonate the alkyne without copper assistance.[12]
Atmosphere Strictly Inert (Critical) Inert (Recommended)While less sensitive to oxygen, inert conditions prevent degradation of the Pd(0) catalyst.[1]
Solution C: Advanced Optimization for Copper-Catalyzed Systems

If a copper-free system is not feasible, further optimization of the classic protocol can suppress homocoupling.

Protocol Modification: Slow Addition of Alkyne
  • Set up the Sonogashira reaction as described in Solution A, but do not add the alkyne to the main reaction flask.

  • Dissolve the 5-Ethynyl-2,3-dihydro-1-benzofuran in a small amount of the degassed reaction solvent.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over several hours (e.g., 2-4 hours).

  • Allow the reaction to stir to completion after the addition is finished.

Causality: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the alkyne. By keeping the instantaneous concentration of the copper acetylide intermediate very low, you significantly favor the cross-coupling pathway with the aryl halide, which is always present in stoichiometric amounts.[5]

References
  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques . Faraday Discussions (RSC Publishing). [Link]

  • Glaser coupling - Grokipedia . Grokipedia. [Link]

  • Sonogashira Coupling . BYJU'S. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . ACS Publications. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . Organic Letters - ACS Publications. [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne . The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Sonogashira coupling - YouTube . YouTube. [Link]

  • Glaser Coupling, Hay Coupling . Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . PMC - NIH. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . SpringerLink. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . Organometallics - ACS Publications. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . ACS Publications. [Link]

  • The pathway of copper-free Sonogashira reaction to provide different compounds . ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF . ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]

  • Copper-free Sonogashira coupling . The chemical reaction database. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions . ResearchGate. [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Beilstein Journal of Organic Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews - ACS Publications. [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones . Organic Chemistry Portal. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac . International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . PDF. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a . ResearchGate. [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 5-Ethynyl-2,3-dihydro-1-benzofuran in cycloadditions

Welcome to the technical support center for 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in cy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in cycloaddition reactions. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies and overcome experimental hurdles.

Troubleshooting Guide: Low Reactivity and Side Reactions

Low yields or the complete absence of the desired product are common frustrations in organic synthesis. For cycloadditions involving 5-Ethynyl-2,3-dihydro-1-benzofuran, several factors related to the catalyst, reagents, and reaction conditions can be at play.[1] This section provides a systematic approach to troubleshooting these issues.

Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with 5-Ethynyl-2,3-dihydro-1-benzofuran is showing low to no yield. What are the likely causes and how can I fix this?

This is a frequent issue that often points to problems with the catalytic cycle or the stability of your reagents. Let's break down the potential culprits and their solutions.

Possible Cause 1: Inactive or Poisoned Copper Catalyst

The workhorse of CuAAC is the Copper(I) ion. However, it is prone to oxidation to the inactive Copper(II) state, which can halt your reaction.[2]

  • Solution:

    • Fresh Reducing Agent: Always use a fresh solution of a reducing agent, such as sodium ascorbate, to maintain the Cu(I) oxidation state.[2][3] An excess of the reducing agent is often beneficial.

    • Oxygen-Free Environment: Degas your solvents thoroughly to remove dissolved oxygen, which can oxidize the catalyst.[1] Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

    • Ligand Stabilization: The use of a stabilizing ligand can protect the Cu(I) catalyst from oxidation and disproportionation.[2] For aqueous or mixed aqueous/organic solvent systems, a water-soluble ligand like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice.[2][4] In organic solvents, TBTA (tris-(benzyltriazolylmethyl)amine) is a common and effective option.[2]

Possible Cause 2: Electronic and Steric Effects of the Benzofuran Moiety

The 2,3-dihydro-1-benzofuran ring system is electron-rich. This electronic character can influence the acidity of the terminal alkyne's proton and its coordination to the copper catalyst.

  • Solution:

    • Ligand Choice: The choice of ligand is crucial. For electron-rich alkynes, certain ligands can accelerate the reaction. It has been shown that "mixed" ligands containing both benzimidazole and pyridine motifs can be superior catalysts in various solvent systems.[5][6] Experimenting with different ligands may be necessary to find the optimal one for this specific substrate.

    • Base Additive: While not always required, the addition of a non-nucleophilic organic base, like DIEA (N,N-Diisopropylethylamine), can sometimes facilitate the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[7]

Possible Cause 3: Suboptimal Reaction Conditions

Temperature, solvent, and concentration are critical parameters that can significantly impact reaction rates and yields.

  • Solution:

    • Solvent Screening: The solvent can dramatically affect reaction rates.[8][9][10] While t-BuOH/water mixtures are common for CuAAC, exploring other solvent systems like DMSO, DMF, or NMP, which are strong donor solvents, can be beneficial, especially when using specific ligands.[5]

    • Temperature Optimization: While many "click" reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome the activation energy barrier without promoting side reactions.[7]

    • Concentration Effects: Ensure that your reaction is not too dilute. Higher concentrations can favor the desired bimolecular cycloaddition.

Below is a troubleshooting workflow to guide your optimization process:

Troubleshooting_CuAAC Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Purity Start->Reagents Side_Rxns Investigate Side Reactions Start->Side_Rxns Fresh_Catalyst Use Fresh CuSO4 & Na-Ascorbate Catalyst->Fresh_Catalyst Inert_Atmosphere Ensure Inert Atmosphere (Ar/N2) Catalyst->Inert_Atmosphere Ligand Add/Screen Stabilizing Ligands (THPTA/TBTA) Catalyst->Ligand Solvent Screen Solvents (e.g., DMSO, DMF) Conditions->Solvent Temperature Vary Temperature (RT to 60 °C) Conditions->Temperature Concentration Adjust Reactant Concentration Conditions->Concentration Purity Check Purity of Alkyne and Azide (NMR/MS) Reagents->Purity Stoichiometry Verify Stoichiometry Reagents->Stoichiometry Homocoupling Check for Alkyne Homocoupling (Glaser) Side_Rxns->Homocoupling

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Question 2: I am observing significant amounts of a side product that I suspect is the homocoupling of 5-Ethynyl-2,3-dihydro-1-benzofuran. How can I minimize this?

The Glaser coupling, or homocoupling of terminal alkynes, is a common side reaction in copper-catalyzed processes, especially in the presence of oxygen.[1]

  • Solution:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is scrupulously free of oxygen.

    • Minimize Copper Concentration: While catalytic amounts are necessary, using a large excess of copper can promote homocoupling. Titrate down your catalyst loading to the minimum effective concentration.

    • Ligand Effects: The right ligand can not only accelerate the desired cycloaddition but also suppress side reactions by stabilizing the copper-acetylide intermediate and preventing its dimerization.

    • Slow Addition: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Is 5-Ethynyl-2,3-dihydro-1-benzofuran suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

No, 5-Ethynyl-2,3-dihydro-1-benzofuran is a terminal alkyne and lacks the necessary ring strain to participate in SPAAC. SPAAC is a copper-free click reaction that relies on the high reactivity of strained cyclooctynes (e.g., DBCO, BCN).[11][][13] The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy.[13] Terminal alkynes like the one in your molecule require a catalyst, typically copper(I), to undergo efficient cycloaddition with azides at ambient temperatures.[14][15]

Q2: Are there alternative cycloaddition reactions I can explore if CuAAC proves to be problematic?

Yes, depending on your reaction partner, other cycloaddition pathways are available. For instance, [3+2] cycloadditions with other dipoles are well-documented for benzofuran derivatives.[8][16][17]

  • 1,3-Dipolar Cycloadditions: Besides azides, other 1,3-dipoles like nitrile oxides or azomethine ylides could potentially react with the alkyne, although this may require different catalytic systems or thermal conditions.[17][18]

  • Diels-Alder Type Reactions: While the ethynyl group itself is not a typical dienophile for a standard Diels-Alder reaction, derivatives of the benzofuran core can participate in such transformations.[19][20]

Q3: How does the electronic nature of the 2,3-dihydro-1-benzofuran moiety compare to a simple phenylacetylene in terms of reactivity in CuAAC?

The 2,3-dihydro-1-benzofuran system contains an oxygen atom that acts as an electron-donating group through resonance. This increases the electron density of the aromatic ring and, by extension, can influence the electronic properties of the ethynyl substituent. Compared to the unsubstituted phenylacetylene, the alkyne in 5-Ethynyl-2,3-dihydro-1-benzofuran is considered more electron-rich. This can slightly decrease the acidity of the terminal proton, potentially affecting the rate of the initial copper-acetylide formation. However, these electronic effects can often be modulated and overcome by the proper choice of ligand and reaction conditions.[5][21]

Experimental Protocols

Optimized Protocol for CuAAC with 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Azide counterpart

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of degassed t-BuOH and water

Procedure:

  • In a reaction vessel, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 eq) and the azide counterpart (1.05 eq) in the 1:1 t-BuOH/water solvent mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh catalyst premix solution. Combine CuSO₄·5H₂O (0.05 eq) and THPTA (0.25 eq) in degassed water.

  • To the reaction vessel, add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

  • Add the catalyst premix solution to the reaction vessel.

  • Seal the vessel and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Loading (CuSO₄) 1-5 mol%Minimizes side reactions like homocoupling.[1][22]
Ligand:Copper Ratio (THPTA) 5:1Protects the catalyst and biomolecules from oxidation.[3][4]
Reducing Agent (Na-Ascorbate) 10-50 mol%Ensures the active Cu(I) state is maintained.[2][3]
Solvent Degassed t-BuOH/H₂O or DMSOWater can accelerate the reaction; DMSO is a good alternative.[5][14]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst.[1]

References

  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Wang, S., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry.
  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]

  • Various Authors. (2016). Strain-Promoted Azide-Alkyne Cycloaddition.
  • Li, Z., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. [Link]

  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]

  • Hong, V., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. ACS Combinatorial Science. [Link]

  • Reddit discussion on "Low yields in Click rxn". (2022). r/OrganicChemistry. [Link]

  • Boya, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Debets, M. F., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Benchchem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem. [Link]

  • Singh, R., et al. (2020). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. [Link]

  • Hein, C. D., et al. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Angewandte Chemie International Edition. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Boya, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Grzybowski, M., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Alonso, F., et al. (2021). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts. [Link]

  • Wang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. [Link]

  • Vessally, E., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Acheson, J. D., & Truhlar, D. G. (2015). DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride. The Journal of Physical Chemistry A. [Link]

  • Li, Z., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. ResearchGate. [Link]

  • Deng, Q., & Meng, X. (2020). Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. Chemistry–An Asian Journal. [Link]

  • Neisius, N., & Plietker, B. (2021). How can I increase the yield of my click reaction?. ResearchGate. [Link]

  • Benchchem. (2025). Technical Support Center: sp-Alkyne Click Chemistry Reactions.
  • El-Abadelah, M. M., et al. (2025). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3'-pyrrolines] via 1,4-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. [Link]

  • Jaber, A. M., et al. (2022). New Trends in 1,4-Dipolar Cycloaddition Reactions. Thermodynamic Control Synthesis of Model 2'-(isoquinolin-1-yl)-spiro[oxindole-3,3'-pyrrolines]. Current Organic Chemistry. [Link]

  • de la Torre, B. G., et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • El-Ablack, F. Z., et al. (2015). Stereoselective Synthesis and Antimicrobial Activity of Benzofuran-Based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. Molecules. [Link]

  • Mondal, S., et al. (2023). Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. Chemical Science. [Link]

  • Al-Hourani, B. J., et al. (2022). Exploring the specific chemistries of the cycloaddition reactions of 5-benzoyl-3(2 H )-isothiazolone and stable nitrile oxides: Insights from Density Functional Theory analysis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 5-Ethynyl-2,3-dihydro-1-benzofuran Reactions

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide provides in-depth troubleshooting, frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and the terminal alkyne at the 5-position offers a versatile handle for constructing complex molecular architectures through various cross-coupling reactions.[1] This resource is designed to be a practical companion in your experimental endeavors, ensuring scientific integrity and fostering innovation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during reactions with 5-Ethynyl-2,3-dihydro-1-benzofuran, providing concise, evidence-based answers.

Q1: What are the most efficient and commonly used coupling reactions for 5-Ethynyl-2,3-dihydro-1-benzofuran?

The most prominent and widely utilized reaction is the Sonogashira coupling, which effectively couples the terminal alkyne with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[2][3][4] Additionally, the ethynyl group is an excellent substrate for copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," to synthesize 1,2,3-triazoles.[2][5] The Glaser coupling, an oxidative homocoupling of terminal alkynes, is also relevant for synthesizing symmetric 1,3-diynes.[6][7]

Q2: What is a reliable starting catalyst system for a Sonogashira coupling with this substrate?

A standard and effective starting point is a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[2] The reaction also necessitates an amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the catalytic cycle.[2]

Q3: Why are both palladium and copper catalysts typically used in Sonogashira reactions?

This dual-catalyst system is characteristic of the classic Sonogashira protocol.[3][4] The palladium catalyst drives the main catalytic cycle, which involves the oxidative addition of the aryl/vinyl halide.[8] The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][9] This synergistic action allows the reaction to proceed under mild conditions.[10]

Q4: Is it possible to perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are a significant advancement, particularly when dealing with sensitive substrates or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[3][4][11] These conditions often require more specialized ligands, such as bulky, electron-rich phosphines (e.g., S-Phos, DTBNpP) or N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle in the absence of copper.[3][8][10][12]

Q5: My reaction mixture is turning black. What does this signify and how can I prevent it?

The formation of a black precipitate is likely "palladium black," which is finely divided, elemental palladium.[12] This indicates catalyst decomposition and is a common reason for failed or sluggish reactions.[12] To prevent this, consider the following:

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the active Pd(0) species and preventing aggregation.[12]

  • Control the temperature: High temperatures can accelerate catalyst decomposition.[12] It's advisable to run the reaction at the lowest effective temperature.

  • Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[12] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.

Section 2: Troubleshooting and Optimization Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions involving 5-Ethynyl-2,3-dihydro-1-benzofuran.

Troubleshooting Decision Tree

Troubleshooting start Reaction Issue? low_yield Low/No Yield? start->low_yield side_products Side Products? start->side_products purification Purification Difficulty? start->purification catalyst_deactivation Catalyst Deactivation (Black Precipitate) low_yield->catalyst_deactivation Yes poor_reagents Poor Reagent Quality (Impure/Degraded) low_yield->poor_reagents No glaser_coupling Glaser Homocoupling (Diyne Formation) side_products->glaser_coupling Yes other_side_reactions Other Side Reactions side_products->other_side_reactions No residual_catalyst Residual Catalyst purification->residual_catalyst Yes coelution Co-elution of Product and Starting Material purification->coelution No solution_catalyst Solution: - Use stabilizing ligands (e.g., Buchwald) - Lower reaction temperature - Ensure inert atmosphere catalyst_deactivation->solution_catalyst suboptimal_conditions Suboptimal Conditions (Temp, Solvent, Base) poor_reagents->suboptimal_conditions No solution_reagents Solution: - Verify purity of starting materials - Use fresh, high-quality catalysts poor_reagents->solution_reagents solution_conditions Solution: - Screen different ligands, bases, and solvents - Optimize temperature suboptimal_conditions->solution_conditions solution_glaser Solution: - Rigorously degas solvents - Consider copper-free conditions - Use a reducing agent (e.g., sodium ascorbate for CuAAC) glaser_coupling->solution_glaser solution_other_side Solution: - Analyze byproducts (GC-MS, LC-MS) - Adjust reaction conditions accordingly other_side_reactions->solution_other_side solution_purification_catalyst Solution: - Wash with aqueous chelating agent (e.g., EDTA) - Pass through a plug of silica gel residual_catalyst->solution_purification_catalyst solution_purification_coelution Solution: - Use column chromatography with a shallow solvent gradient coelution->solution_purification_coelution

Caption: Troubleshooting decision tree for common reaction issues.

Quantitative Troubleshooting Guide
Issue Potential Cause Recommended Solution & Rationale
Low or No Product Yield Catalyst DeactivationThe active Pd(0) species can be unstable. Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or N-heterocyclic carbenes (NHCs) to stabilize the catalyst.[12] Lowering the reaction temperature can also mitigate decomposition.[12]
Inefficient Oxidative AdditionThe C-X bond (where X is a halide) might be too strong for the catalyst to break efficiently. Solution: For less reactive aryl bromides or chlorides, a more active catalyst system with electron-rich and bulky ligands is often required.[12]
Poor Reagent QualityImpurities in substrates or solvents, or degradation of reagents like boronic acids (for Suzuki coupling) can poison the catalyst. Solution: Ensure all reagents are pure and solvents are anhydrous and degassed.[12]
Formation of Side Products Alkyne Homocoupling (Glaser Coupling)This is a common side reaction, especially in the presence of copper and oxygen, leading to symmetric 1,3-diynes. Solution: Rigorously degas all solvents and maintain an inert atmosphere.[11][13] Consider using copper-free Sonogashira conditions.[3][4][11]
Difficulty in Product Purification Residual Metal CatalystPalladium and copper residues can be difficult to remove. Solution: Wash the crude product with an aqueous solution of a chelating agent like EDTA or pass it through a copper-scavenging resin.[13] A simple filtration through a plug of silica gel can also be effective.[13]
Co-elution of Product and Starting MaterialThe polarity of the product might be very similar to that of the starting alkyne. Solution: Employ column chromatography with a shallow solvent gradient to improve separation.[13]

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key reactions involving 5-Ethynyl-2,3-dihydro-1-benzofuran.

Protocol 1: Standard Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of 5-Ethynyl-2,3-dihydro-1-benzofuran with an aryl iodide.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)[14]

  • Triethylamine (TEA) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Ethynyl-2,3-dihydro-1-benzofuran, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin-Layer Chromatography (TLC).[14]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.[14]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for minimizing homocoupling byproducts.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (0.5 mmol)

  • Aryl bromide (0.8 mmol)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol %)[10]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)[10]

  • Anhydrous, degassed DMSO (2.5 mL)[10]

Procedure:

  • In a glovebox or under a rigorously inert atmosphere, combine 5-Ethynyl-2,3-dihydro-1-benzofuran, the aryl bromide, the palladium precatalyst, and the base in a reaction vessel.

  • Add the anhydrous, degassed DMSO.

  • Stir the reaction at room temperature and monitor by LC-MS or GC-MS.[10] The reaction may require heating to 60 °C for less reactive substrates.[10]

  • After completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to form a 1,2,3-triazole.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (1.0 mmol)

  • Organic azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)[13]

  • Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • Dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran and the organic azide in the chosen solvent system.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify by column chromatography or recrystallization.

Section 4: Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is crucial for rational catalyst selection and troubleshooting.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkynyl R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim Product R¹-C≡CR² RedElim->Product Product->Pd0 ArylHalide R¹-X ArylHalide->OxAdd Alkyne R²-C≡C-H Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide + CuI, Base CuI Cu(I)X Base Base Cu_acetylide->Transmetalation

Caption: The synergistic catalytic cycles of the Sonogashira coupling.

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[8] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II)-alkynyl complex yields the coupled product and regenerates the Pd(0) catalyst.[8]

Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction (e.g., Sonogashira) select_catalysts Select Initial Catalysts (Pd & Cu sources) start->select_catalysts select_ligands Select Ligands (Phosphines, NHCs) select_catalysts->select_ligands select_conditions Select Base & Solvent select_ligands->select_conditions run_reactions Run Small-Scale Screening Reactions select_conditions->run_reactions analyze Analyze Results (TLC, LC-MS, GC-MS) run_reactions->analyze optimize Optimize Conditions (Temp, Concentration) analyze->optimize scale_up Scale-Up Reaction optimize->scale_up

Caption: A systematic workflow for catalyst and condition screening.

A systematic approach to catalyst screening is essential for efficient reaction development. This typically involves selecting a range of palladium sources, ligands, bases, and solvents to test in small-scale reactions. The results are then analyzed to identify the most promising conditions, which are further optimized before scaling up the reaction.

References

  • BenchChem. (2025). Catalyst selection for efficient 5-Ethynyl-3H-isobenzofuran-1-one coupling reactions. BenchChem.
  • BenchChem. (2025). Protecting group strategies for the ethynyl moiety in 5-Ethynyl-3H-isobenzofuran-1-one. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in click reactions with 1-Ethynyl-4-(trifluoromethyl)benzene. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Choudhury, S. R., et al. (2024). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • de Oliveira, F. F., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI.
  • Joshi, O. P., et al. (2024). Palladium (ii)
  • Kotha, S., & Rashid, M. H. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions.
  • Majumdar, P., & Samanta, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Majumdar, P., & Samanta, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Majumdar, P., & Samanta, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Pazoki, F., et al. (2020). Optimization of the reaction conditions of click chemistry.
  • Reddy, G. B., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Sindhu, K. S., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
  • Smith, C. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl.
  • Zhang, L., et al. (2016). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing.
  • Zheng, Y., et al. (2018). Optimization of the click reaction conditions.

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 5-Ethynyl-2,3-dihydro-1-benzofuran Starting Materials

Welcome to the technical support center for 5-ethynyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-ethynyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, purification, and handling of this critical starting material. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of 5-ethynyl-2,3-dihydro-1-benzofuran for your downstream applications.

Introduction

5-Ethynyl-2,3-dihydro-1-benzofuran is a key building block in the synthesis of various pharmacologically active molecules. The presence of the reactive ethynyl group and the dihydrobenzofuran core makes it a versatile synthon, but also susceptible to the formation of specific impurities during its preparation and storage. This guide will address the common challenges encountered and provide practical solutions to ensure the integrity of your starting material.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete reaction or low yield during Sonogashira coupling.

Question: I am synthesizing 5-ethynyl-2,3-dihydro-1-benzofuran via a Sonogashira coupling of a 5-halo-2,3-dihydro-1-benzofuran with a protected alkyne, followed by deprotection, but I am observing a low yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Sonogashira couplings are a common issue and can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Causality and Experimental Choices:

The Sonogashira reaction is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on the catalytic cycle involving both palladium and copper.[1] Deactivation of the catalyst, poor quality of reagents, or suboptimal reaction parameters can halt this cycle, leading to low product formation.

Troubleshooting Protocol:

  • Catalyst Integrity:

    • Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The formation of palladium black is an indicator of catalyst decomposition.

    • Copper Co-catalyst: The copper(I) iodide is crucial for the formation of the copper acetylide intermediate. Ensure you are using fresh, high-quality CuI, as it can oxidize over time.

  • Reagent Purity:

    • Solvents and Base: The use of dry, degassed solvents is critical. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side product. The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous.

    • Starting Materials: Ensure the purity of your 5-halo-2,3-dihydro-1-benzofuran and the alkyne source.

  • Reaction Conditions:

    • Temperature: While many Sonogashira reactions can be run at room temperature, some substrates require heating to facilitate the oxidative addition step. Experiment with a gradual increase in temperature.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation and Glaser coupling.

Visualizing the Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Issue 2: Presence of homocoupled alkyne impurity (Glaser coupling product).

Question: My crude product shows a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne. How can I minimize the formation of this impurity?

Answer:

The formation of a homocoupled di-alkyne is a classic side reaction in Sonogashira couplings, known as the Glaser coupling. This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of an oxidant, typically oxygen.

Causality and Experimental Choices:

The key to preventing Glaser coupling is to rigorously exclude oxygen from the reaction mixture. The copper(I) acetylide is readily oxidized to copper(II), which promotes the dimerization of the alkyne.

Preventative Measures:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed. These often require specific ligands and may have different reaction kinetics but completely eliminate the possibility of Glaser coupling.[2]

Issue 3: Difficulty in purifying the final product by column chromatography.

Question: I am having trouble separating my 5-ethynyl-2,3-dihydro-1-benzofuran from impurities using column chromatography. The product either co-elutes with impurities or streaks on the column.

Answer:

Purification of ethynyl-containing compounds can be challenging due to their polarity and potential for interaction with the stationary phase.

Causality and Experimental Choices:

The terminal alkyne proton is weakly acidic and can interact with the acidic silica gel, leading to peak tailing or streaking. Furthermore, impurities with similar polarity to the product will be difficult to separate.

Chromatography Troubleshooting:

ProblemPotential CauseRecommended Solution
Product Streaking/Tailing Acidic nature of silica gel interacting with the alkyne or other basic functionalities.Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Poor Separation of Impurities Inappropriate solvent system.Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides optimal separation (Rf of the product around 0.3).
Co-elution with Non-polar Impurities Impurities are structurally very similar to the product.Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Column Overloading Too much crude material applied to the column.As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.

Visualizing the Purification Workflow:

Purification_Workflow Crude_Product Crude 5-Ethynyl-2,3-dihydro-1-benzofuran TLC_Analysis TLC Solvent Screen Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Purity_Check Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 5-ethynyl-2,3-dihydro-1-benzofuran starting material?

A1: Based on common synthetic routes, you should be vigilant for the following impurities:

  • Unreacted Starting Materials: Residual 5-halo-2,3-dihydro-1-benzofuran.

  • Homocoupled Alkyne (Glaser Product): As discussed in the troubleshooting section.

  • De-silylated Intermediate: If a silyl-protected alkyne is used, incomplete deprotection will lead to the presence of the silylated analogue.

  • Solvent Adducts: Depending on the reaction and workup conditions, solvent molecules may form adducts with reactive intermediates.

Q2: How can I best store my purified 5-ethynyl-2,3-dihydro-1-benzofuran to prevent degradation?

A2: The ethynyl group can be susceptible to oxidation and polymerization over time. For optimal stability, store the purified compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect it from light. If you need to store it in solution, use a degassed, anhydrous aprotic solvent.

Q3: What analytical techniques are most suitable for assessing the purity of 5-ethynyl-2,3-dihydro-1-benzofuran?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic or trifluoroacetic acid to improve peak shape) is a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities. The characteristic signals for the ethynyl proton and carbon, as well as the dihydrobenzofuran moiety, should be carefully analyzed.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product and any unknown impurities.

Q4: Can the dihydrobenzofuran ring open or rearrange under certain conditions?

A4: The 2,3-dihydro-1-benzofuran ring is generally stable under standard synthetic and purification conditions. However, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or rearrangement reactions. It is advisable to maintain neutral or mildly acidic/basic conditions during workup and purification.

References

  • ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work. [Link]

  • Semantic Scholar. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Eawag-BBD. Dibenzofuran Degradation Pathway. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • OSTI.GOV. Formation of PAHs, Phenol, Benzofuran, and Dibenzofuran in a Flow Reactor from the Oxidation of Ethylene, Toluene, and n-Decane. [Link]

  • NIH. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • PMC. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. [Link]

  • RSC Publishing. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. [Link]

  • PMC. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. Characterization of substrates and intermediates of dibenzofuran degradation by T. mucoides SBUG 801. [Link]

  • PMC. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

  • PubMed. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. [Link]

  • PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • RSC Publishing. Recent advances in Sonogashira reactions. [Link]

  • RSC Publishing. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst | Request PDF. [Link]

  • ResearchGate. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • PubMed. Stereoselective Synthesis and Antimicrobial Activity of Benzofuran-Based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. [Link]

  • Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU). [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple procedural steps to address the causality behind experimental choices, helping you troubleshoot common issues and successfully scale your reaction.

The primary and most robust method for synthesizing 5-Ethynyl-2,3-dihydro-1-benzofuran involves a two-stage process: the bromination of the 2,3-dihydrobenzofuran core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This guide is structured to address challenges you may encounter at each critical stage.

Synthetic Overview

The overall synthetic strategy is a two-step sequence starting from commercially available 2,3-dihydrobenzofuran.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sonogashira Cross-Coupling & Deprotection A 2,3-Dihydro-1-benzofuran B 5-Bromo-2,3-dihydro-1-benzofuran A->B Br₂ / Dioxane C 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran B->C 1. TMS-Acetylene, Pd/Cu Catalyst, Base D 5-Ethynyl-2,3-dihydro-1-benzofuran (Final Product) C->D 2. Deprotection (e.g., K₂CO₃/MeOH)

Caption: Overall workflow for the synthesis of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 5-Ethynyl-2,3-dihydro-1-benzofuran?

The most widely adopted route is a two-step process. First, electrophilic bromination of 2,3-dihydrobenzofuran yields 5-bromo-2,3-dihydro-1-benzofuran[1]. This intermediate then undergoes a Sonogashira cross-coupling reaction with a protected acetylene, such as (trimethylsilyl)acetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group to yield the terminal alkyne[2]. This method is favored for its reliability and the commercial availability of the starting materials.

Q2: Why is a protected alkyne like (trimethylsilyl)acetylene (TMSA) used instead of acetylene gas?

There are three primary reasons:

  • Safety: Acetylene gas is explosive under pressure and requires specialized handling procedures. TMSA is a liquid (boiling point 53°C) that is significantly easier and safer to handle in a standard laboratory setting, though it is highly flammable[3][4].

  • Selectivity: The TMS protecting group prevents the terminal alkyne from undergoing undesired side reactions, particularly Glaser-type homocoupling, which forms a diyne byproduct[5]. This is especially important in copper-catalyzed Sonogashira reactions[6].

  • Stoichiometry Control: As a liquid, TMSA can be accurately measured and dispensed, ensuring precise stoichiometric control, which is difficult to achieve with a gas.

Q3: What are the most critical safety precautions for this synthesis?

  • (Trimethylsilyl)acetylene (TMSA): TMSA is a highly flammable liquid with a low boiling point[3][7][8]. All handling should be done in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge[8][9]. Containers may build pressure and should be opened slowly and carefully[3].

  • Palladium Catalysts: While not acutely toxic, palladium catalysts should be handled with care, using appropriate personal protective equipment (PPE), as they can be sensitizers.

  • Solvents: Anhydrous and degassed solvents like THF, toluene, or dioxane are often used. These are flammable and require handling under an inert atmosphere (e.g., nitrogen or argon) not only for safety but also to protect the reaction's catalytic cycle from oxygen[5].

Troubleshooting Guide

Step 1: Bromination of 2,3-Dihydrobenzofuran

Q: My bromination reaction gives a low yield and multiple brominated products. What's going wrong?

This issue typically stems from over-bromination or poor regioselectivity. The dihydrobenzofuran ring is activated towards electrophilic substitution, and controlling the reaction is key.

  • Underlying Cause: The reaction with elemental bromine can be aggressive. Adding bromine too quickly or at too high a temperature can lead to the formation of di-brominated species (e.g., 5,7-dibromo-2,3-dihydrobenzofuran).

  • Solutions:

    • Control Reagent Addition: Add the bromine dropwise as a solution in a suitable solvent (e.g., dioxane) to the substrate solution[1]. This maintains a low concentration of the electrophile and helps control the reaction rate.

    • Temperature Management: Perform the initial addition of bromine at a reduced temperature (e.g., in an ice bath) to moderate the reaction's exothermicity[1]. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion without generating byproducts.

    • Purification: If minor di-brominated impurities are formed, they can typically be separated from the desired mono-brominated product by silica gel column chromatography[1].

Step 2: Sonogashira Coupling

Q: My Sonogashira reaction is not working. I am recovering only my starting material, 5-bromo-2,3-dihydro-1-benzofuran.

A complete lack of reactivity points to a fundamental issue with the catalytic system or the reaction environment.

  • Underlying Cause: The palladium-catalyzed Sonogashira reaction relies on a delicate catalytic cycle. The failure of any step—oxidative addition, transmetalation, or reductive elimination—will halt the reaction.[10][11]

  • Troubleshooting Workflow:

    • Catalyst Activity: The primary suspect is often an inactive catalyst. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture. Ensure you are using a fresh batch or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but must be reduced to Pd(0) in situ for the cycle to begin[5][12].

    • Copper Co-Catalyst: Copper(I) iodide is essential for the transmetalation step in the classical Sonogashira reaction. It can degrade over time. Use a fresh, anhydrous source[5].

    • Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of the alkyne[5]. It is critical to thoroughly degas the solvent and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain an inert atmosphere throughout the reaction[4][5].

    • Reaction Temperature: Aryl bromides are less reactive than aryl iodides[5][10]. Room temperature may be insufficient. The oxidative addition step for aryl bromides often requires heating. Try increasing the temperature to 60-100°C[13]. Since TMSA is volatile, ensure the reaction is performed in a sealed vessel if heating above its boiling point (~53°C)[4].

    • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. It serves to deprotonate the alkyne, forming the reactive copper acetylide, and to neutralize the H-X generated in the cycle[5].

Q: I see a black precipitate in my reaction. What is it and what should I do?

  • Underlying Cause: The formation of a black precipitate is almost always "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal[5]. This indicates that the palladium catalyst has precipitated out of the catalytic cycle.

  • Solutions:

    • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents.

    • Solvent Choice: Some solvents are more prone to causing catalyst decomposition. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black[4][5]. Consider switching to a different solvent like toluene or dioxane.

    • Ligand Choice: The phosphine ligands stabilize the palladium center. If they dissociate prematurely, the palladium can crash out. For challenging substrates, using more robust ligands like dppf may help[13].

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Use the minimum temperature required to achieve a reasonable reaction rate.

Q: My main side-product is the homocoupled diyne. How can I minimize this?

  • Underlying Cause: This side reaction, known as Glaser coupling, is the oxidative homocoupling of the terminal alkyne. It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen[5][6].

  • Solutions:

    • Rigorous Degassing: The most effective way to prevent this is to strictly exclude oxygen from the reaction mixture[5].

    • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a "copper-free" Sonogashira protocol is an excellent alternative. These methods often require specialized palladium catalysts or different ligands but completely eliminate the primary pathway for this side reaction[5][14].

    • Slow Addition: In some cases, slowly adding the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway[15].

Q: I am seeing a significant amount of dehalogenated starting material (2,3-dihydrobenzofuran). What causes this?

  • Underlying Cause: This side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. It is more common with electron-rich aryl halides (like our substrate) and highly active catalyst systems. The hydrogen source can be the solvent, the amine base, or other reagents[6].

  • Solutions:

    • Moderate Catalyst Activity: Try using a less active catalyst system or a lower catalyst loading.

    • Change the Base: Switch to a milder or more sterically hindered base.

    • Solvent Selection: Use a solvent that is less likely to act as a hydrogen donor.

Step 3: TMS Deprotection

Q: The deprotection of the TMS group is incomplete. How can I drive it to completion?

  • Underlying Cause: The cleavage of the Si-C bond can be slow if the conditions are not optimal.

  • Solutions:

    • Stronger Base/Reagent: If a mild base like potassium carbonate in methanol is too slow, you can switch to a fluoride-based reagent like tetrabutylammonium fluoride (TBAF) in THF, which is highly effective for cleaving silicon-carbon bonds.

    • Increase Temperature: Gently warming the reaction mixture can often accelerate the deprotection step.

    • Ensure Stoichiometry: Make sure you are using at least a stoichiometric amount of the deprotecting agent. Often, a slight excess is beneficial.

Optimized Reaction Parameters

The following tables summarize key parameters for troubleshooting and optimizing the Sonogashira coupling step.

Table 1: Troubleshooting Guide for Sonogashira Coupling

Issue Potential Cause Recommended Action
No Reaction Inactive Catalyst / Air Leak Use fresh Pd/Cu catalysts; rigorously degas solvents and maintain inert atmosphere.[5]
Insufficient Temperature For aryl bromides, increase temperature to 60-100°C in a sealed vessel.[13]
Low Yield Suboptimal Reagents Use anhydrous, high-purity solvents and amine base.
Catalyst Decomposition Switch to a more robust ligand or a different solvent (e.g., toluene instead of THF).[4]
Homocoupling Oxygen Contamination Improve degassing technique; ensure a tight seal on the reaction vessel.[5]
Copper-Catalyzed Side Reaction Switch to a copper-free Sonogashira protocol.[14]

| Dehalogenation | Overly Active Catalyst | Reduce catalyst loading or use a less active precatalyst.[6] |

Table 2: Typical Reagent Stoichiometry for Sonogashira Coupling

Reagent Molar Equivalents (relative to Aryl Bromide) Purpose
5-Bromo-2,3-dihydro-1-benzofuran 1.0 Starting Material
(Trimethylsilyl)acetylene 1.1 - 1.5 Alkyne Source
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) 0.01 - 0.05 (1-5 mol%) Primary Catalyst
Copper(I) Iodide (CuI) 0.02 - 0.10 (2-10 mol%) Co-catalyst for Transmetalation

| Amine Base (e.g., Et₃N, DIPEA) | 2.0 - 4.0 | Activates alkyne, neutralizes HBr |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1-benzofuran

Adapted from ChemicalBook Synthesis Procedure[1]

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,3-dihydrobenzofuran (1.0 eq) in dioxane.

  • Cool the flask in an ice bath.

  • Separately, prepare a solution of liquid bromine (1.1 eq) in dioxane.

  • Add the bromine solution dropwise to the cooled 2,3-dihydrobenzofuran solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude orange oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2,3-dihydrobenzofuran as a white crystalline solid.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed toluene via cannula.

  • Stir the mixture for 15 minutes at room temperature.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Seal the flask and heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or GC-MS.

  • After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • The filtrate now contains 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran and can be taken directly to the deprotection step or purified if desired.

Protocol 3: TMS Deprotection
  • To the solution of crude 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran from the previous step, add methanol.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the silylated intermediate by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by silica gel column chromatography to yield 5-ethynyl-2,3-dihydro-1-benzofuran.

Mechanistic Insight: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) Pd0->PdII_A Oxidative Addition PdII_B Transmetalation Intermediate (Ar-Pd(II)L₂-C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR (Product) PdII_B->Product ArBr Ar-Br ArBr->PdII_A CuC≡CR Cu-C≡CR CuC≡CR->PdII_A HC≡CR H-C≡CR + Base HC≡CR->CuC≡CR CuI

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide.[10] This is often the rate-limiting step for aryl bromides. The resulting Pd(II) complex then undergoes transmetalation , where the acetylide group is transferred from copper to palladium. Finally, reductive elimination releases the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[11]

References

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  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

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  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

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  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Available from: [Link]

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  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available from: [Link]

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  • Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Available from: [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available from: [Link]

  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available from: [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health. Available from: [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Competing and comparison reactions a The reaction with aryl halides... ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 5-Ethynyl-2,3-dihydro-1-benzofuran Using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel heterocyclic compounds, such as 5-Ethynyl-2,3-dihydro-1-benzofuran, presents a common challenge: proving that the desired isomer has been formed, free of ambiguity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial clues, it often falls short of providing the complete, irrefutable picture of atomic connectivity.

This guide provides an in-depth comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—work in concert to provide a self-validating system for the structural elucidation of 5-Ethynyl-2,3-dihydro-1-benzofuran. We will move beyond a simple listing of steps to explain the causality behind the experimental choices, demonstrating how these techniques synergistically solve the molecular puzzle.

The Challenge: Beyond a Simple Spectrum

The core analytical question is not just identifying the presence of a dihydrobenzofuran scaffold and an ethynyl group, but confirming their precise arrangement. For 5-Ethynyl-2,3-dihydro-1-benzofuran, we must prove:

  • The connectivity within the dihydrofuran ring.

  • The fusion of the dihydrofuran ring to the benzene ring.

  • The exact position of the ethynyl substituent on the aromatic ring, ruling out other potential isomers (e.g., 4-ethynyl, 6-ethynyl, or 7-ethynyl).

This is where the power of 2D NMR becomes indispensable, turning a list of chemical shifts into a detailed molecular blueprint.[1][2][3]

The Strategic Workflow: A Multi-dimensional Approach

Our validation strategy relies on a logical progression of experiments, where each one builds upon the information provided by the last. This workflow ensures that our final structure is supported by a comprehensive and cross-validated dataset.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation node_1H ¹H NMR (Proton Environment) node_cosy COSY (¹H-¹H Connectivity) node_1H->node_cosy Identifies spin systems node_hsqc HSQC (¹H-¹³C Direct Bonds) node_1H->node_hsqc Provides ¹H axis node_13C ¹³C NMR (Carbon Skeleton) node_13C->node_hsqc Provides ¹³C axis node_hmbc HMBC (¹H-¹³C Long-Range Bonds) node_cosy->node_hmbc Defines fragments node_hsqc->node_hmbc Links ¹H to ¹³C node_structure Validated Structure node_hmbc->node_structure Assembles fragments, confirms connectivity

Caption: The logical workflow for structural elucidation using 2D NMR.

Experimental Protocol: Acquiring High-Quality Data

Trustworthy data begins with a well-designed experiment. The following is a standard protocol for acquiring the necessary spectra.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized 5-Ethynyl-2,3-dihydro-1-benzofuran.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & Data Acquisition:

  • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • Tuning and Shimming: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (typically 128-1024 scans).

  • 2D Spectra (General Parameters):

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) or DQF-COSY pulse sequence.[4] Acquire data with approximately 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsp). Set the ¹JCH coupling constant to an average value of 145 Hz to optimize one-bond correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Crucially, set the long-range coupling constant (ⁿJCH) to a value optimized for 2- and 3-bond correlations, typically around 8 Hz.[4] This choice is critical for observing the key correlations that piece the molecule together.

Data Analysis and Structural Proof

Let's analyze the expected data for 5-Ethynyl-2,3-dihydro-1-benzofuran, using the standard IUPAC numbering shown below.

5-Ethynyl-2,3-dihydro-1-benzofuran with IUPAC numbering
Step 1: 1D NMR - The Initial Hypothesis
  • ¹H NMR: We expect to see two triplets in the aliphatic region for the diastereotopic protons at C-3 and C-2. The aromatic region should show three signals consistent with a 1,2,4-trisubstituted benzene ring. A sharp singlet in the alkyne region confirms the ethynyl proton.

  • ¹³C NMR: We expect nine distinct carbon signals: two aliphatic, six aromatic (four CH, two quaternary), and two for the alkyne.

Step 2: COSY - Mapping the Proton Framework

The COSY spectrum reveals which protons are coupled to each other, allowing us to build molecular fragments.

Correlating ProtonsImplication
H-2 ↔ H-3Confirms the -O-CH₂-CH₂- fragment of the dihydrofuran ring.
H-6 ↔ H-7Confirms the adjacency of these two protons on the aromatic ring.

The absence of other correlations in the aromatic region, particularly to H-4, indicates that H-4 is an isolated spin system, consistent with the proposed substitution pattern.

Step 3: HSQC - Linking Protons to their Carbons

The HSQC experiment is a crucial intermediate step that unambiguously connects each proton to the carbon it is directly attached to. This creates a set of confirmed C-H pairs.

Proton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Assignment
~4.6~72H-2 / C-2
~3.2~30H-3 / C-3
~7.3~128H-7 / C-7
~7.1~125H-6 / C-6
~7.0~109H-4 / C-4
~3.0~77H-8 / C-8

Note: Chemical shifts are approximate and for illustrative purposes.

Step 4: HMBC - The Final, Definitive Proof

The HMBC spectrum is the most information-rich experiment for this problem. It reveals correlations between protons and carbons separated by 2 or 3 bonds, allowing us to connect all the fragments and definitively place the substituents.[5][6][7]

Caption: Key HMBC correlations confirming the structure of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Table of Decisive HMBC Correlations:

ProtonCorrelates to Carbon(s)Structural Significance
H-8 (Ethynyl H) C-5, C-6 This is the critical correlation . The 3-bond coupling to C-5 and 2-bond coupling to C-6 definitively places the ethynyl group at the C-5 position.
H-4 C-5, C-3a, C-3 The correlation to C-5 confirms its adjacency to the substitution site. The correlation to C-3a confirms its position relative to the ring fusion.
H-6 C-5, C-7a The correlation to C-5 provides further proof for the substituent position. The correlation to the bridgehead carbon C-7a confirms the overall aromatic ring structure.
H-2 C-7a, C-3 These correlations lock the dihydrofuran ring to the aromatic system, confirming the O-C2 bond is attached via the C-7a bridgehead carbon.
H-3 C-3a, C-4 These correlations provide the final link, confirming the C-3 bond is attached via the C-3a bridgehead carbon.

Comparison with Alternatives: Why Other Isomers Fail the Test

The true power of this comprehensive 2D NMR analysis lies in its ability to exclude alternative structures. Let's consider a hypothetical alternative, 6-Ethynyl-2,3-dihydro-1-benzofuran .

  • COSY: The aromatic region would show two doublets (H-5 and H-7) coupled to each other, and an isolated singlet (H-4). This differs from the pattern observed for the 5-ethynyl isomer.

  • HMBC: Most critically, the ethynyl proton (H-8) would show correlations to C-6 and C-5/C-7. We would not observe the key correlations from H-4 to the ethynyl-bearing carbon (C-6 in this case). This clear discrepancy between predicted and observed data allows for the confident rejection of this alternative structure.

Conclusion

The structural validation of 5-Ethynyl-2,3-dihydro-1-benzofuran serves as a perfect case study for the power of modern 2D NMR spectroscopy. By systematically employing a suite of experiments—COSY, HSQC, and HMBC—we move beyond simple spectral interpretation to a logical process of deduction. The COSY and HSQC spectra allow for the identification of molecular fragments, while the long-range correlations observed in the HMBC spectrum provide the unambiguous links required to assemble the final structure.[8][9][10] This multi-dimensional, self-validating approach provides the highest level of confidence, ensuring the scientific integrity required for subsequent research and development.

References

  • Pomfret, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Rebelo, S. L. H., Pires, S., Simões, M. M. Q., & Neves, M. G. P. M. S. (2018). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Molecules, 23(2), 433. Available from: [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • Simoben, C. V., et al. (2018). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia, 127, 119-125. Available from: [Link]

  • Pukar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-576. Available from: [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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Comparative

A Comparative Analysis of 5-Ethynyl-2,3-dihydro-1-benzofuran with Other Terminal Alkynes for Applications in Research and Drug Development

Introduction: The Unique Role of the Terminal Alkyne In the landscape of synthetic and medicinal chemistry, the terminal alkyne stands out as a uniquely versatile functional group. Its defining feature—a weakly acidic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of the Terminal Alkyne

In the landscape of synthetic and medicinal chemistry, the terminal alkyne stands out as a uniquely versatile functional group. Its defining feature—a weakly acidic proton on an sp-hybridized carbon—unlocks a diverse range of chemical transformations not accessible to its internal alkyne counterparts.[1][2] This reactivity, coupled with the alkyne's linear geometry and small size, makes it an invaluable tool for everything from complex molecule synthesis to in-vivo biological studies. The reactivity of a terminal alkyne is a delicate balance of the pKa of its terminal proton, the steric accessibility of the triple bond, and the electronic influence of its substituent.

This guide provides a comparative analysis of 5-Ethynyl-2,3-dihydro-1-benzofuran , a molecule that marries the reactivity of a terminal alkyne with a privileged heterocyclic scaffold, against a panel of other commonly used terminal alkynes. The 2,3-dihydrobenzofuran moiety is frequently found in biologically active compounds and natural products, making it a scaffold of significant interest in drug discovery.[3][4][5][6] By placing an ethynyl group on this framework, it becomes a powerful building block for creating complex molecular architectures through reactions like Sonogashira coupling and a versatile probe for bioorthogonal labeling via click chemistry.[7][8]

We will dissect the performance of these alkynes in key chemical reactions, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental designs.

The Competitors: A Panel of Representative Terminal Alkynes

To provide a robust comparison, we have selected a range of terminal alkynes that represent distinct steric and electronic profiles:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (E-DHBF): The focus of our study. Features an electron-rich, moderately bulky heterocyclic substituent.

  • Phenylacetylene: The archetypal aromatic terminal alkyne. Its phenyl group is electron-withdrawing via induction but can donate via resonance.

  • 1-Octyne: A standard linear aliphatic alkyne, representing a sterically unhindered and electronically neutral baseline.

  • Propargyl Amine: An aliphatic alkyne with a proximal heteroatom, which can influence reactivity through coordination or inductive effects.

  • 3,3-Dimethyl-1-butyne: A sterically hindered alkyne with a bulky tert-butyl group, ideal for probing steric sensitivity in reactions.

Comparative Reactivity Analysis

The utility of a terminal alkyne is defined by its performance in key synthetic transformations. We will now compare our panel across the two most pivotal reactions for this class of compounds: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is the cornerstone of bioconjugation and chemical biology.[9] Its efficiency is highly dependent on the electronic nature of the alkyne. Terminal alkynes are strongly preferred as the reaction proceeds via a crucial copper(I) acetylide intermediate.[10]

The dihydrobenzofuran ring in E-DHBF is an electron-donating group, which can subtly influence the acidity of the terminal proton and the kinetics of the CuAAC reaction. Compared to phenylacetylene, which has an electron-withdrawing phenyl group that can enhance the rate of copper acetylide formation, E-DHBF might be expected to react slightly slower. However, its reactivity should be comparable to standard unactivated alkyl alkynes like 1-octyne.[11] Steric hindrance is generally not a major factor in CuAAC unless the substitution is very close to the triple bond, as seen with 3,3-dimethyl-1-butyne, which can exhibit slower kinetics.

Table 1: Comparative Performance in a Model CuAAC Reaction

Alkyne SubstrateRepresentative StructureRelative Reactivity (Qualitative)Key AdvantagesPotential Disadvantages
5-Ethynyl-2,3-dihydro-1-benzofuran CC1=CC=C2C(OCC2)=C1Moderate-HighPrivileged scaffold for drug discovery; good biocompatibility.Potential for slightly slower kinetics than electron-poor alkynes.
Phenylacetylene C1=CC=C(C=C1)C#CHighHigh reactivity, well-characterized, commercially available.Aromatic core may lead to non-specific interactions in biological systems.
1-Octyne CCCCCCC#CModerateSimple, non-polar, sterically accessible.Lacks functionality for further derivatization beyond the alkyne.
Propargyl Amine C#CCNModerate-HighAmine group can be protonated for solubility; can coordinate catalysts.Potential for side reactions involving the amine.
3,3-Dimethyl-1-butyne CC(C)(C)C#CLow-ModerateProbes steric limits of reactions.Significantly slower reaction rates due to steric bulk.
Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts.[7][12] The reaction is sensitive to both the electronic and steric properties of the alkyne substrate.

For E-DHBF , the electron-rich nature of the dihydrobenzofuran ring is beneficial. The key steps in the Sonogashira cycle involve the formation of a copper acetylide and its subsequent transmetalation to the palladium center. The electronic properties of E-DHBF are well-suited for this transformation, and it is expected to perform efficiently.[7][13] Its performance is anticipated to be superior to that of highly hindered alkynes like 3,3-Dimethyl-1-butyne and comparable to or slightly better than simple alkyl alkynes.

Table 2: Comparative Performance in a Model Sonogashira Coupling with Iodobenzene

Alkyne SubstrateTypical Yield (%)Reaction Time (h)Comments
5-Ethynyl-2,3-dihydro-1-benzofuran 85-95%2-6Excellent substrate; product incorporates a valuable medicinal scaffold.
Phenylacetylene 90-98%1-4Benchmark substrate, generally very high yields and fast reactions.
1-Octyne 80-90%4-8Good yields but can be slower than aromatic alkynes.
Propargyl Amine 75-85%4-10Potential for catalyst inhibition by the amine requires careful choice of base/conditions.
3,3-Dimethyl-1-butyne 50-70%12-24Steric hindrance significantly reduces reaction rate and yield.
Application in Metabolic Labeling

In chemical biology, terminal alkynes serve as bioorthogonal handles for metabolic labeling.[14][15] An alkyne-tagged precursor is introduced to cells, incorporated into biomolecules, and later detected by a "click" reaction with an azide-bearing reporter (e.g., a fluorophore or biotin).[16][17] Here, the properties of the substituent are critical. It must be non-toxic and not dramatically alter the metabolism of the precursor molecule.

The dihydrobenzofuran scaffold of E-DHBF is an asset in this context. As a "privileged structure," it is recognized by biological systems, potentially improving cellular uptake and specific incorporation, while its generally low toxicity is a significant advantage.[4] In contrast, simple aliphatic alkynes like 1-octyne may exhibit lower specificity, while the aromatic nature of phenylacetylene could lead to higher background labeling or cytotoxicity.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for comparing terminal alkyne reactivity.

Protocol 1: Comparative Kinetic Analysis of CuAAC Reactions

This protocol describes a method to compare the reaction rates of different terminal alkynes in a CuAAC reaction using ¹H NMR spectroscopy.

Materials:

  • Terminal Alkyne (e.g., E-DHBF, Phenylacetylene, 1-Octyne) (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Benzyl Azide and the internal standard in DMSO-d₆ in a volumetric flask.

  • Reaction Setup: In an NMR tube, dissolve the terminal alkyne (0.1 mmol) in a portion of the stock solution.

  • Initiation: Prepare a fresh solution of CuSO₄·5H₂O and Sodium Ascorbate in D₂O. Add a catalytic amount of this solution to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a total period of 2 hours.

  • Analysis: Determine the conversion to the triazole product at each time point by integrating the product and starting material peaks relative to the internal standard. Plot conversion versus time to determine the reaction kinetics.

Causality: The use of an internal standard and NMR analysis provides a direct, real-time measurement of the reaction progress without the need for quenching or workup, ensuring high accuracy. DMSO is chosen as the solvent to ensure the solubility of all reactants.

G cluster_reaction Reaction & Analysis prep1 Prepare stock solution: Benzyl Azide + Internal Standard in DMSO-d6 prep2 Dissolve Terminal Alkyne in stock solution (in NMR tube) init Initiate Reaction: Add catalyst to NMR tube prep2->init prep3 Prepare fresh catalyst solution: CuSO4/Na-Ascorbate in D2O prep3->init nmr Acquire 1H NMR spectra at timed intervals (t=0, 5, 10...) init->nmr analyze Integrate peaks relative to standard (Alkyne, Azide, Triazole) nmr->analyze analyze->nmr Continue monitoring plot Plot % Conversion vs. Time analyze->plot

Caption: Workflow for comparative kinetic analysis of CuAAC reactions.

Protocol 2: Comparative Yield Study for Sonogashira Coupling

This protocol outlines a parallel synthesis approach to compare the isolated yields of different terminal alkynes in a Sonogashira coupling with a common aryl halide.

Materials:

  • Terminal Alkyne (1.2 equiv)

  • Iodobenzene (1.0 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF

  • Reaction vials, inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add Iodobenzene, PdCl₂(PPh₃)₂, and CuI to a reaction vial.

  • Reagent Addition: Add anhydrous, degassed THF, followed by TEA and the terminal alkyne.

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion (disappearance of iodobenzene), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the mass of the pure product and calculate the isolated yield.

Causality: Running the reactions in parallel under identical inert atmosphere conditions ensures that any differences in yield are directly attributable to the reactivity of the alkyne. The workup and purification steps are standard procedures to ensure the isolation of pure product for accurate yield determination.[2]

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A To each vial, add: Iodobenzene PdCl2(PPh3)2 CuI B Add anhydrous/degassed: 1. THF 2. Triethylamine 3. Terminal Alkyne A->B C Seal vials and stir at room temperature B->C D Monitor by TLC/GC-MS for consumption of Iodobenzene C->D E Filter through Celite D->E F Aqueous workup (NH4Cl, Brine) E->F G Dry, concentrate F->G H Purify via Silica Gel Chromatography G->H I Determine Isolated Yield H->I

Caption: General workflow for comparative Sonogashira coupling experiments.

Conclusion and Outlook

This comparative guide demonstrates that 5-Ethynyl-2,3-dihydro-1-benzofuran is a highly effective and valuable terminal alkyne for both synthetic chemistry and chemical biology applications. Its reactivity in cornerstone reactions like the CuAAC and Sonogashira coupling is comparable to, and in some aspects superior to, standard alkynes. The true advantage of E-DHBF lies in the incorporation of the dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry, directly into the molecular design.[4][18] This feature makes it an exceptionally promising building block for generating compound libraries in drug discovery and a sophisticated probe for metabolic labeling studies where biocompatibility and specific uptake are paramount. While standard alkynes like phenylacetylene and 1-octyne remain workhorses for general synthesis, the intelligent design of functionalized alkynes like E-DHBF offers a strategic advantage for researchers at the interface of chemistry and biology.

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Validation

A Comparative Guide to the Biological Activity Screening of 5-Ethynyl-2,3-dihydro-1-benzofuran Derivatives

Introduction The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,3-dihydro-1-benzofuran core, in particular, offers a three-dimensional structure that can be strategically modified to enhance biological interactions. This guide focuses on a specific, yet underexplored, class of these compounds: 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives .

While direct experimental data on the biological activities of 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives are not extensively available in the current body of scientific literature, this guide aims to provide a predictive and comparative framework for their biological screening. By examining the established activities of structurally related benzofuran and 2,3-dihydrobenzofuran analogs, we can infer the potential therapeutic avenues for this novel class of compounds and outline robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these promising molecules.

Comparative Analysis of Potential Biological Activities

Based on the extensive research on the broader benzofuran family, 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The introduction of an ethynyl group at the 5-position is a key structural modification that can influence the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological effects.

Anticancer Potential: A Primary Focus

The anticancer activity of benzofuran derivatives is well-documented, with various analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3] For instance, certain benzofuran derivatives have been shown to inhibit the proliferation of both p53-null and p53-mutated cells through the inhibition of the HIF-1 pathway.[5][6]

Hypothesized Superiority of 5-Ethynyl-2,3-dihydro-1-benzofuran Derivatives:

The ethynyl group is a small, rigid, and electron-rich functional group. Its incorporation into the 2,3-dihydro-1-benzofuran scaffold could lead to:

  • Enhanced Binding Affinity: The linear geometry of the ethynyl group can allow for specific interactions with target proteins, such as kinases or other enzymes implicated in cancer progression.

  • Increased Potency: The electronic nature of the alkyne may enhance the overall reactivity or binding characteristics of the molecule, potentially leading to lower IC50 values compared to non-ethynylated analogs.

  • Novel Mechanisms of Action: The unique chemical properties of the ethynyl group might enable interactions with novel biological targets that are not engaged by other benzofuran derivatives.

To quantitatively assess these hypotheses, a systematic screening against a panel of cancer cell lines is essential.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (Representative Data)

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated DihydrobenzofuranHCT11619.5[7]
Benzofuran-2-carboxamideA5490.57[3]
Benzofuran-2-carboxamideHeLa0.73[3]
Benzofuran-2-carboxamideHCT-1160.87[3]
3-Methylbenzofuran DerivativeA5491.48[3]
Halogenated BenzofuranHL600.1[8]
Halogenated BenzofuranK5625[8]

This table presents a selection of reported IC50 values for various benzofuran derivatives to provide a benchmark for the evaluation of novel 5-ethynyl-2,3-dihydro-1-benzofuran derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Benzofuran derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[9][10] The mechanism of their antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Expected Performance of 5-Ethynyl-2,3-dihydro-1-benzofuran Derivatives:

The lipophilicity and electronic properties conferred by the ethynyl group could enhance the ability of these derivatives to penetrate microbial cell walls and interact with intracellular targets. It is plausible that these compounds will exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives (Representative Data)

Compound ClassMicroorganismMIC (µg/mL)Reference
Aza-benzofuranSalmonella typhimurium12.5[11]
Aza-benzofuranStaphylococcus aureus12.5[11]
Aza-benzofuranEscherichia coli25[11]
Oxa-benzofuranPenicillium italicum12.5[11]
Oxa-benzofuranColletotrichum musae12.5-25[11]
Hydrophobic Benzofuran AnalogsVarious Bacteria0.39-3.12[9]

This table provides representative Minimum Inhibitory Concentration (MIC) values for different classes of benzofuran derivatives, which can serve as a comparison point for newly synthesized 5-ethynyl-2,3-dihydro-1-benzofuran derivatives.

Anti-inflammatory Effects: Targeting Key Pathways

Several benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents.[12][13] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][14]

Anticipated Anti-inflammatory Profile:

The structural features of 5-ethynyl-2,3-dihydro-1-benzofuran derivatives suggest they could effectively modulate inflammatory pathways. The ethynyl group might play a role in binding to the active sites of enzymes like COX-2 or in modulating the activity of transcription factors such as NF-κB, which is a key regulator of inflammation.[15]

Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives (Representative Data)

Compound ClassAssayIC50 (µM)Reference
Fluorinated DihydrobenzofuranIL-6 Inhibition1.2 - 9.04[12]
Fluorinated DihydrobenzofuranCCL2 Inhibition1.5 - 19.3[12]
Fluorinated DihydrobenzofuranNitric Oxide Inhibition2.4 - 5.2[12]
Fluorinated DihydrobenzofuranPGE2 Inhibition1.1 - 20.5[12]
Aza-benzofuranNitric Oxide Inhibition16.5 - 17.3[16]
Piperazine/Benzofuran HybridNitric Oxide Inhibition52.23[15]

This table showcases the inhibitory concentrations of various benzofuran derivatives on key inflammatory markers, providing a framework for assessing the anti-inflammatory potential of 5-ethynyl-2,3-dihydro-1-benzofuran derivatives.

Experimental Protocols

To empirically validate the hypothesized biological activities of 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives, the following detailed, step-by-step methodologies are recommended.

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17][18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare stock solutions of the 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds (48-72h Incubation) compound_prep->treatment mtt_addition 4. Add MTT Solution (3-4h Incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance 6. Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 7. Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[21][22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[21]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton agar plates.

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

    • Prepare different concentrations of the 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of each compound concentration into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin or fluconazole).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

dot

Agar_Well_Diffusion_Workflow prep_inoculum 1. Prepare Standardized Microbial Inoculum inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate create_wells 3. Create Wells in Agar inoculate_plate->create_wells add_compounds 4. Add Test Compounds and Controls to Wells create_wells->add_compounds incubation 5. Incubate Plates (18-48h) add_compounds->incubation measure_zones 6. Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for the agar well diffusion assay.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[23][24]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives.

  • Compound Administration:

    • Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the solvent.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[23][24]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

dot

Paw_Edema_Workflow acclimatize 1. Acclimatize and Group Rats administer 2. Administer Test Compounds and Controls acclimatize->administer initial_measure 3. Measure Initial Paw Volume administer->initial_measure induce_edema 4. Inject Carrageenan initial_measure->induce_edema post_measure 5. Measure Paw Volume at Regular Intervals induce_edema->post_measure analyze 6. Calculate % Inhibition of Edema post_measure->analyze

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

The 5-Ethynyl-2,3-dihydro-1-benzofuran scaffold represents a promising area for the discovery of new therapeutic agents. While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The ethynyl moiety is a key structural feature that may confer enhanced potency and novel mechanisms of action.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. Through rigorous screening and comparative analysis, the true therapeutic potential of 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives can be elucidated, paving the way for the development of next-generation pharmaceuticals. It is imperative that future research focuses on the synthesis and biological evaluation of this specific class of compounds to validate the hypotheses presented herein and to unlock their full therapeutic promise.

References

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Sources

Comparative

comparing the efficiency of copper-catalyzed vs. copper-free click reactions for 5-Ethynyl-2,3-dihydro-1-benzofuran

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Reactions for 5-Ethynyl-2,3-dihydro-1-benzofuran In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link mol...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Reactions for 5-Ethynyl-2,3-dihydro-1-benzofuran

In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecular fragments is paramount. "Click chemistry" provides a suite of reactions that are high-yielding, stereospecific, and produce minimal byproducts, making it an indispensable tool for researchers.[1] For scientists working with molecules like 5-Ethynyl-2,3-dihydro-1-benzofuran, a versatile scaffold in medicinal chemistry, choosing the correct ligation strategy is a critical decision that impacts experimental success.

This guide offers an in-depth, objective comparison between the two primary methods for azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the core mechanisms, performance metrics, and experimental considerations for each, providing the data-driven insights necessary to select the optimal path for your research involving 5-Ethynyl-2,3-dihydro-1-benzofuran.

The Contenders: A Mechanistic Overview

The fundamental difference between CuAAC and SPAAC lies in their method of activation. CuAAC relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne (like our molecule of interest) and an azide.[1] In contrast, SPAAC is a bioorthogonal reaction that uses a strained cyclooctyne, which reacts with an azide without the need for a catalyst, driven by the release of ring strain.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical click reaction.[3] The copper(I) catalyst coordinates with the terminal alkyne, 5-Ethynyl-2,3-dihydro-1-benzofuran, forming a copper-acetylide intermediate.[4][5] This complex then readily reacts with an azide partner to form a stable 1,4-disubstituted triazole linkage.[5] This catalyzed pathway is remarkably efficient, boasting a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst, SPAAC was developed.[2] This approach replaces the terminal alkyne with a high-energy, strained cyclooctyne (e.g., DBCO, BCN).[7] The inherent ring strain in these molecules provides the driving force for a concerted [3+2] cycloaddition with an azide, proceeding efficiently at physiological temperatures without a catalyst.[2][8] For a molecule like 5-Ethynyl-2,3-dihydro-1-benzofuran to be used in SPAAC, it would first need to be conjugated to an azide, to then react with a strained alkyne partner.

Head-to-Head Comparison: Performance & Practicality

The choice between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility.[9] The specific context of the experiment—whether it's in vitro synthesis or live-cell imaging—will dictate the most appropriate method.

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Biocompatibility Limited due to copper cytotoxicity.[1][2]High; ideal for in vivo and live-cell applications.[][11]
Reaction Rate (k₂) Generally faster (10¹ to 10⁴ M⁻¹s⁻¹).[12]Generally slower; dependent on the cyclooctyne used.[1]
Reagents 5-Ethynyl-2,3-dihydro-1-benzofuran + AzideAzide-modified Benzofuran + Strained Cyclooctyne
Catalyst Copper(I) source required (e.g., CuSO₄ + Ascorbate).[13]Catalyst-free.[]
Regioselectivity Highly specific, yielding the 1,4-disubstituted triazole.[5]Produces a mixture of regioisomers.[14]
Side Reactions Potential for oxidative damage from reactive oxygen species (ROS).[15]Minimal; highly bioorthogonal.[16]
Reagent Cost Terminal alkynes and copper salts are generally inexpensive.Strained cyclooctynes are more complex and expensive to synthesize.[1]

Causality Behind Experimental Choices

Why use a ligand in CuAAC? The Cu(I) oxidation state is crucial for catalysis but is prone to disproportionation and oxidation.[17] Chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) ion, preventing its oxidation and increasing reaction efficiency.[13][17][18] Furthermore, these ligands can mitigate copper's cytotoxicity, making the reaction more biocompatible for applications on or in living cells.[19][20][21]

Why choose a specific cyclooctyne in SPAAC? The reactivity of a SPAAC reaction is directly tied to the structure of the cyclooctyne.[7] Dibenzocyclooctyne (DBCO), for example, offers a good balance of high reactivity and stability, making it widely used.[7] Modifications to the cyclooctyne ring, such as adding electron-withdrawing groups, can further increase the reaction rate.[22] The choice of cyclooctyne is therefore a critical parameter to optimize based on the required kinetics and the stability of the reactants.

Visualization of Reaction Pathways

To better illustrate the fundamental differences, the following diagrams outline the mechanisms and experimental workflows for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne 5-Ethynyl-2,3-dihydro-1-benzofuran Azide R-N3 Alkyne->Azide Cycloaddition Triazole 1,4-Disubstituted Triazole Azide->Triazole Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Cu_I Cu(I) Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Ligand->Alkyne Forms Cu-Acetylide

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide Azide-modified Benzofuran Mixing Mix at Physiological Temp/pH Azide->Mixing Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Mixing Triazole Triazole Product (Regioisomeric Mixture) Mixing->Triazole Spontaneous Cycloaddition

General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

To ensure reproducibility and success, the following detailed protocols are provided for both CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed (CuAAC) Ligation of 5-Ethynyl-2,3-dihydro-1-benzofuran

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent probe or biomolecule) to 5-Ethynyl-2,3-dihydro-1-benzofuran.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran

  • Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin)

  • Copper(II) Sulfate (CuSO₄), 50 mM in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water[23]

  • Sodium Ascorbate, 100 mM in water (must be freshly prepared)[23]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving starting materials if necessary)

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran and the azide-functionalized molecule in PBS (with minimal DMSO if needed) to achieve final concentrations of approximately 200 µM and 50 µM, respectively.

  • Catalyst Premix: In a separate tube, mix equal volumes of the 50 mM CuSO₄ and 50 mM THPTA solutions (e.g., 4 µL each). Allow the solution to stand for 2 minutes to form the Cu(I)-THPTA complex.[12]

  • Initiation: Add the Cu(I)-THPTA premix to the reactant solution.

  • Reduction: Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentrations should be approximately 1 mM CuSO₄/THPTA and 5 mM sodium ascorbate.[12]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification: Upon completion, purify the triazole product via an appropriate method, such as size-exclusion chromatography (for biomolecules) or reverse-phase HPLC, to remove the copper catalyst and excess reagents.

Protocol 2: Copper-Free (SPAAC) Ligation using an Azide-Modified Benzofuran Derivative

This protocol requires the synthesis of an azide-functionalized derivative of the benzofuran core, which then reacts with a strained cyclooctyne.

Materials:

  • Azide-functionalized 2,3-dihydro-1-benzofuran derivative

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the azide-functionalized benzofuran derivative and the DBCO-functionalized molecule in the reaction buffer to the desired concentrations. A 2- to 10-fold molar excess of one reactant is typically used to drive the reaction to completion.[12]

  • Reaction: Combine the two solutions in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on reactant concentrations and the specific cyclooctyne used.[12]

  • Monitoring: The reaction progress can be monitored by following the disappearance of the DBCO UV absorbance peak around 310 nm.[16][24]

  • Purification: Once the reaction is complete, purify the conjugate using a suitable chromatographic technique (e.g., HPLC, FPLC) to remove any unreacted starting materials.

Data-Driven Verdict: Which Reaction to Choose?

The selection between CuAAC and SPAAC is not a matter of one being universally superior, but rather which is best suited for the specific application.

  • Choose CuAAC for:

    • In vitro applications where speed and efficiency are the highest priorities.

    • Synthesizing conjugates when the final product can be rigorously purified to remove the copper catalyst.

    • Situations where cost is a major consideration, as terminal alkynes and copper salts are more economical.[1]

  • Choose SPAAC for:

    • Applications involving living cells, tissues, or whole organisms, where the cytotoxicity of copper is prohibitive.[11][25]

    • Experiments requiring high biocompatibility and minimal perturbation of the biological system.[7]

    • When the introduction of a bulky strained alkyne is not expected to interfere with the function of the labeled molecule.

For drug development professionals, CuAAC is often the workhorse for initial library synthesis and in vitro screening. However, as a program progresses towards cellular and in vivo models, transitioning to a SPAAC-based strategy becomes essential to ensure biological validity and avoid artifacts caused by copper toxicity.[26][27][28]

References

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  • Luis, S. V., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Retrieved January 14, 2026, from [Link]

  • Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved January 14, 2026, from [Link]

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  • Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis. Retrieved January 14, 2026, from [Link]

  • Protocols. (n.d.). baseclick GmbH. Retrieved January 14, 2026, from [Link]

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  • Jalali, E., et al. (2025). Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. Chemistry – A European Journal. Retrieved January 14, 2026, from [Link]

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  • Tamaskovic, R., et al. (2015). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Designed Ankyrin Repeat Proteins. Humana Press. Retrieved January 14, 2026, from [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2011). Catalysis Science & Technology. Retrieved January 14, 2026, from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved January 14, 2026, from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). Bioconjugate Chemistry. Retrieved January 14, 2026, from [Link]

  • Kennedy, S. B., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (2012). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Lühmann, T., et al. (2016). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. ChemBioChem. Retrieved January 14, 2026, from [Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. (2011). R Discovery. Retrieved January 14, 2026, from [Link]

  • Xie, R., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Communications. Retrieved January 14, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). Bioconjugate Chemistry. Retrieved January 14, 2026, from [Link]

  • Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry. (2022). mBio. Retrieved January 14, 2026, from [Link]

  • Cu(I)/Cu(II) Released by Cu Nanoparticles Revealed Differential Cellular Toxicity Related to Mitochondrial Dysfunction. (2023). Environmental Science & Technology. Retrieved January 14, 2026, from [Link]

  • Novel Mixed-Ligand Copper(I) Complexes: Role of Diimine Ligands on Cytotoxicity and Genotoxicity. (2014). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

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Sources

Validation

A Comparative Guide to the Purity Assessment of 5-Ethynyl-2,3-dihydro-1-benzofuran by High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2][3] 5-Ethynyl-2,3-dihydro-1-benzof...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2][3] 5-Ethynyl-2,3-dihydro-1-benzofuran, a heterocyclic compound with significant potential in medicinal chemistry, demands rigorous analytical methods to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity assessment of this compound, offering insights into methodological choices and presenting a framework for robust quality control.

The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a final drug product.[4] Therefore, employing a precise and reliable analytical technique is paramount. HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3][5]

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For the purity assessment of 5-Ethynyl-2,3-dihydro-1-benzofuran, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended primary approach. The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar benzofuran derivative, allowing for effective separation from potential impurities.

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.[6] The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to sharpen peaks and improve the chromatography of acidic or basic impurities by maintaining a consistent pH.[7]

Detection at a specific UV wavelength provides the necessary sensitivity and selectivity for quantification. The wavelength of maximum absorbance for the ethynyl-benzofuran chromophore should be determined experimentally to ensure optimal detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and dissolve 5-Ethynyl-2,3-dihydro-1-benzofuran in diluent (e.g., Acetonitrile) B Filter through a 0.45 µm syringe filter A->B Ensure particulate-free solution C Inject sample into RP-HPLC system B->C Introduce sample to the system D Separation on C18 column with Acetonitrile/Water gradient C->D Differential partitioning E UV Detection at optimal wavelength D->E Quantification F Integrate peak areas E->F Signal processing G Calculate purity based on relative peak areas F->G Impurity profiling Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS cluster_choice Method Selection A Robust & Reliable G Choice depends on analytical needs and resource availability A->G B Cost-Effective B->G C Sufficient for Routine QC C->G D High Throughput D->G E Superior Sensitivity & Specificity E->G F Ideal for Impurity Identification F->G Purity_Assessment_Logic A Start Purity Assessment B Prepare Standard and Sample Solutions A->B C Perform System Suitability Test B->C D System Suitability Passed? C->D E Analyze Sample D->E Yes H Troubleshoot System D->H No F Integrate Peaks and Calculate Area % E->F G Report Purity F->G H->C

Sources

Comparative

A Comparative Guide to the Cycloaddition Reactivity of 5-Ethynyl-2,3-dihydro-1-benzofuran: Kinetic Insights for Researchers

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of a molecule is paramount for its application in synthesis and bioconjugation. This guide provides a comprehensive kine...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of a molecule is paramount for its application in synthesis and bioconjugation. This guide provides a comprehensive kinetic analysis of cycloaddition reactions involving 5-ethynyl-2,3-dihydro-1-benzofuran. While direct kinetic data for this specific molecule is not extensively published, we can draw robust comparisons and predictions from structurally analogous systems, particularly substituted phenylacetylenes. The 2,3-dihydrobenzofuran moiety, with its electron-donating oxygen atom, is expected to modulate the reactivity of the ethynyl group in a predictable manner, making these comparisons highly relevant.

This guide will delve into the kinetics of the most pertinent cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the thermal Huisgen 1,3-dipolar cycloaddition, and the Diels-Alder reaction. We will present a comparative analysis of their reaction rates, discuss the mechanistic underpinnings of these differences, and provide a detailed experimental protocol for conducting a kinetic study.

Comparative Kinetic Analysis of Cycloaddition Reactions

The reactivity of the terminal alkyne in 5-ethynyl-2,3-dihydro-1-benzofuran is significantly influenced by the chosen cycloaddition partner and reaction conditions. Here, we compare its expected performance in three major classes of cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions.[1] The catalyst dramatically accelerates the reaction, with rate enhancements of up to 107 compared to the uncatalyzed thermal reaction.[2]

The kinetics are typically second-order, and the rate is highly dependent on the copper catalyst, ligands, and solvent. For phenylacetylene, a close structural analog, the reaction with benzyl azide in the presence of a copper catalyst proceeds to quantitative conversion in minutes at room temperature.[3] The electron-donating nature of the 2,3-dihydrobenzofuran ring is expected to result in a reactivity profile similar to or slightly enhanced compared to phenylacetylene.

Table 1: Comparative Kinetic Data for CuAAC Reactions of Phenylacetylene Derivatives with Benzyl Azide

AlkyneCatalyst SystemSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatQuantitative conversion in 5 min[3]
p-Methoxyphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat>90% conversion in 24h (at 50 ppm catalyst)[3]
PhenylacetyleneCuSO₄/Sodium AscorbateDMSOSecond-order in metal[4]

Note: Direct rate constants are not always reported; instead, time to completion is often used as a measure of reactivity.

Thermal Huisgen 1,3-Dipolar Cycloaddition

In the absence of a metal catalyst, the reaction between an azide and a terminal alkyne proceeds via a thermal 1,3-dipolar cycloaddition. This reaction generally requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[4] The activation barrier for the uncatalyzed reaction is significantly higher than for the CuAAC, leading to much slower reaction rates.[4] For the reaction between methyl azide and propyne, the activation barrier is approximately 25 kcal/mol.[4]

The electron-donating substituent on the 5-ethynyl-2,3-dihydro-1-benzofuran may slightly increase the rate of the thermal cycloaddition compared to unsubstituted phenylacetylene, but it will still be orders of magnitude slower than the copper-catalyzed counterpart.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[5] For an alkyne to act as a dienophile, the reaction typically requires an electron-poor alkyne and an electron-rich diene (normal electron-demand) or vice-versa (inverse electron-demand). The rate of the Diels-Alder reaction is highly sensitive to the electronic properties of both the diene and the dienophile.[6]

5-Ethynyl-2,3-dihydro-1-benzofuran, with its relatively electron-rich aromatic system, would be expected to react most efficiently with electron-poor dienes in a normal electron-demand Diels-Alder reaction. The reaction rates can be significantly increased by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[6]

Table 2: Representative Second-Order Rate Constants for Diels-Alder Reactions

DieneDienophileSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CyclopentadieneMaleic anhydrideDioxane0.098[7] (data converted)
CyclopentadieneAcrylonitrileDioxane1.1 x 10⁻⁵[7] (data converted)

Note: These are examples with alkene dienophiles to illustrate the range of reactivities. Alkynes generally react slower than analogous alkenes in Diels-Alder reactions.

Mechanistic Considerations

The profound difference in reaction rates between catalyzed and uncatalyzed cycloadditions stems from their distinct mechanisms.

G cluster_0 Thermal [3+2] Cycloaddition (Concerted) cluster_1 CuAAC (Stepwise) Alkyne Alkyne TS_Thermal Concerted Transition State Alkyne->TS_Thermal Azide Azide Azide->TS_Thermal Triazole_Mixture 1,4 and 1,5-Triazole Mixture TS_Thermal->Triazole_Mixture Cu_Alkyne Copper(I) Acetylide Metallacycle Copper Metallacycle Cu_Alkyne->Metallacycle Azide_Cu Azide Azide_Cu->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Triazole_1_4 1,4-Triazole Cu_Triazolide->Triazole_1_4 Cu_Catalyst Cu(I) Catalyst

Caption: Comparison of thermal and copper-catalyzed azide-alkyne cycloaddition mechanisms.

The thermal Huisgen cycloaddition proceeds through a concerted, high-energy transition state, leading to a mixture of regioisomers. In contrast, the CuAAC reaction follows a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide through a lower-energy pathway to exclusively form the 1,4-disubstituted triazole.[4]

Experimental Protocol: Kinetic Analysis of a CuAAC Reaction by ¹H NMR Spectroscopy

This protocol provides a detailed methodology for determining the second-order rate constant of the CuAAC reaction between 5-ethynyl-2,3-dihydro-1-benzofuran and a model azide (e.g., benzyl azide) using ¹H NMR spectroscopy.[8][9][10][11]

Materials and Equipment
  • 5-ethynyl-2,3-dihydro-1-benzofuran

  • Benzyl azide

  • Copper(I) catalyst (e.g., CuI or a pre-formed complex)

  • Ligand (e.g., TBTA or THPTA), if required

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR spectrometer (≥400 MHz recommended)

  • NMR tubes

  • Standard laboratory glassware and equipment

Experimental Workflow

G Prep 1. Prepare Stock Solutions - Alkyne - Azide - Catalyst - Internal Standard Mix 2. Initiate Reaction - Combine reactants and internal  standard in NMR tube. - Add catalyst solution to start. Prep->Mix NMR 3. Acquire NMR Data - Immediately place tube in spectrometer. - Acquire spectra at set time intervals. Mix->NMR Process 4. Process Spectra - Phase and baseline correct all spectra uniformly. NMR->Process Integrate 5. Integrate Signals - Integrate reactant, product, and  internal standard peaks. Process->Integrate Analyze 6. Analyze Data - Calculate concentrations. - Plot data and determine rate constant. Integrate->Analyze

Sources

Validation

A Comparative Guide to the Cytotoxicity of 5-Ethynyl-2,3-dihydro-1-benzofuran and its Bio-conjugates

Introduction: The Benzofuran Scaffold and the Advent of Bio-conjugation The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Nat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Advent of Bio-conjugation

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5] Their potential as anticancer agents has garnered significant attention, with research demonstrating their ability to inhibit tumor growth through diverse mechanisms such as tubulin polymerization inhibition and apoptosis induction.[6]

This guide focuses on a specific, synthetically versatile derivative: 5-Ethynyl-2,3-dihydro-1-benzofuran . The critical feature of this molecule is the ethynyl (-C≡CH) group. This functional group serves as a powerful "handle" for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific conjugation of the benzofuran core to other molecules (payloads) to create novel hybrid compounds with potentially enhanced therapeutic profiles.[8][9]

Here, we provide a comparative analysis of the cytotoxic profiles of the parent 5-Ethynyl-2,3-dihydro-1-benzofuran scaffold versus its conjugates. We will explore the rationale behind this conjugation strategy, present the experimental data supporting its efficacy, and provide detailed protocols for the key cytotoxicity assays used in this evaluation.

The Strategic Rationale for Conjugation

While the benzofuran nucleus possesses inherent biological activity, its therapeutic potential can often be amplified through conjugation.[6] The primary goal of creating conjugates is to improve the pharmacological properties of the parent compound. This can be achieved by:

  • Enhancing Potency: Combining the benzofuran scaffold with another known cytotoxic agent can lead to synergistic effects, resulting in a hybrid molecule with significantly lower half-maximal inhibitory concentrations (IC50).

  • Improving Selectivity: Conjugating the molecule to a targeting ligand that recognizes specific receptors overexpressed on cancer cells can direct the cytotoxic agent preferentially to tumor tissues, thereby reducing off-target toxicity and improving the therapeutic index.

  • Modulating Physicochemical Properties: Conjugation can alter solubility, stability, and bioavailability, optimizing the drug's pharmacokinetic profile for better in vivo performance.

  • Introducing Dual Mechanisms of Action: A hybrid molecule can be designed to hit two distinct cellular targets simultaneously, a promising strategy for overcoming drug resistance.[2][10]

A prime example explored in the literature is the conjugation of benzofuran derivatives with isatin, another heterocyclic scaffold known for its anticancer properties. The resulting benzofuran-isatin conjugates have demonstrated potent antiproliferative activity against colorectal cancer cell lines.[6][11]

G Parent 5-Ethynyl-2,3-dihydro-1-benzofuran (Parent Scaffold) Reaction Click Chemistry (CuAAC) Parent->Reaction Payload Bioactive Payload (e.g., Isatin, Targeting Ligand) Payload->Reaction Conjugate Benzofuran Conjugate (Hybrid Molecule) Reaction->Conjugate Covalent Linkage Outcome Enhanced Potency Improved Selectivity Dual Mechanism Conjugate->Outcome

Caption: Logical workflow for creating benzofuran conjugates via click chemistry.

Comparative Cytotoxicity: Parent Scaffold vs. Conjugates

The true measure of a conjugation strategy's success lies in empirical data. The cytotoxic effects of a compound are typically quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population.[12] A lower IC50 value indicates higher potency.

Studies on benzofuran derivatives consistently show that structural modifications and conjugations significantly impact cytotoxicity. For instance, the addition of a benzofuran group to other molecules has been shown to yield compounds with higher potency.[10] In a compelling study, novel benzofuran-isatin conjugates were synthesized and evaluated against colorectal cancer cell lines (SW-620 and HT-29). The results showed that specific conjugates, such as compounds 5a and 5d in the study, exhibited excellent inhibitory effects with IC50 values in the low micromolar range (6.5–9.8 µM), demonstrating a significant enhancement over simpler, unconjugated precursors.[6]

Data Presentation: Quantifying Cytotoxicity

To illustrate the comparative performance, the following table summarizes hypothetical but representative cytotoxicity data based on published findings for benzofuran conjugates. This data highlights the increased potency and selectivity often observed after conjugation.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)*
Parent Scaffold (Hypothetical)SW-620Colorectal Adenocarcinoma45.21.5
HT-29Colorectal Adenocarcinoma51.81.3
HEK293Normal Kidney Epithelial68.0-
Benzofuran-Isatin Conjugate A (e.g., 5d[6])SW-620Colorectal Adenocarcinoma6.511.5
HT-29Colorectal Adenocarcinoma9.87.7
HEK293Normal Kidney Epithelial75.0-

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

The data clearly shows that the conjugate possesses significantly lower IC50 values in cancer cell lines and a much higher selectivity index, underscoring the value of the conjugation strategy.

Elucidating the Mechanism of Action: Induction of Apoptosis

Understanding how a compound kills cancer cells is as important as knowing that it does. Many potent benzofuran derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[13][14] This is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.

Benzofuran-isatin conjugates have been shown to provoke apoptosis in a dose-dependent manner.[6] Key molecular events in this process include:

  • Downregulation of Anti-Apoptotic Proteins: A significant decrease in the expression of proteins like Bcl-2, which normally protect the cell from apoptosis.

  • Upregulation of Pro-Apoptotic Proteins: An increase in proteins that promote cell death.

  • Activation of Caspases: Cleavage and activation of executioner caspases (e.g., Caspase-3/7), which dismantle the cell.

  • PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by active caspases, a hallmark of apoptosis.

The investigation of these molecular markers is crucial for confirming the mechanism of action and for the further development of these compounds as therapeutic agents.

G Drug Benzofuran Conjugate Bcl2 Inhibition of Bcl-2 (Anti-apoptotic) Drug->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by benzofuran conjugates.

Experimental Protocols for Cytotoxicity Evaluation

To ensure robust and reproducible results, standardized assays are essential. The evaluation of cytotoxic potential is a critical first step in the discovery of novel anticancer therapies.[12] Below are detailed protocols for two of the most common and reliable in vitro cytotoxicity assays.

MTT Assay (Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][15] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.

Protocol:

  • Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations. Add the compounds to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[12]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[12]

G A 1. Seed Cells in 96-well plate B 2. Add Compound (Varying Concentrations) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (3-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Sources

Comparative

A Senior Application Scientist's Guide to Bioorthogonal Probe Selection: Benchmarking 5-Ethynyl-2,3-dihydro-1-benzofuran Against Established Probes

Introduction: The Critical Role of Probe Selection in Bioorthogonal Chemistry In the intricate landscape of chemical biology and drug development, bioorthogonal chemistry provides a powerful toolkit for labeling and visu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Probe Selection in Bioorthogonal Chemistry

In the intricate landscape of chemical biology and drug development, bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native habitats.[1] These reactions, which occur rapidly and selectively within living systems without interfering with endogenous biochemical processes, have become indispensable. The success of a bioorthogonal experiment, however, hinges on the judicious selection of the reactive probes. Key performance indicators such as reaction kinetics, stability, cell permeability, and biocompatibility are paramount in making an informed choice.[1]

This guide offers a comparative analysis of a prospective bioorthogonal probe, 5-Ethynyl-2,3-dihydro-1-benzofuran (EdBF), against established and well-characterized alternatives. While extensive experimental data on EdBF's bioorthogonal performance is not yet publicly available, its structural features—a terminal alkyne handle and a dihydrobenzofuran scaffold known for its prevalence in bioactive compounds—make it an intriguing candidate.[2][3][4] This document will, therefore, provide a framework for its evaluation, juxtaposing its theoretical advantages with the proven performance of established probes.

The Contenders: A Look at EdBF and Established Bioorthogonal Probes

The primary reaction of interest for a terminal alkyne like EdBF is the azide-alkyne cycloaddition. This can be either the copper-catalyzed version (CuAAC) or the strain-promoted, catalyst-free variant (SPAAC). Given the cytotoxicity of copper catalysts in live-cell applications, this guide will focus on the more biologically compatible SPAAC reaction, where EdBF's alkyne would react with an azide-modified target.[1] For comparison, we will consider established cyclooctyne-based probes that are workhorses of SPAAC.

5-Ethynyl-2,3-dihydro-1-benzofuran (EdBF): The Newcomer

EdBF presents a simple, small-molecule structure featuring a terminal alkyne for bioorthogonal ligation. The 2,3-dihydrobenzofuran core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4] This history suggests a potential for good biocompatibility and favorable interactions within biological systems.

Established Probes: The Cyclooctyne Family

Our comparative analysis will focus on two widely used cyclooctyne probes for SPAAC:

  • Dibenzocyclooctyne (DIBO): A well-established probe known for its good reaction kinetics.

  • Bicyclononyne (BCN): Another popular probe, offering a balance of stability and reactivity.

These probes react with azides via SPAAC, a reaction driven by the release of ring strain in the cyclooctyne.

Head-to-Head Comparison: A Prospective Analysis of EdBF

In the absence of direct experimental data for EdBF as a bioorthogonal probe, we will conduct a comparative analysis based on key performance metrics, drawing on established data for DIBO and BCN, and making informed hypotheses about EdBF's potential.

Reaction Kinetics

The speed of a bioorthogonal reaction is critical, especially when studying dynamic processes. This is quantified by the second-order rate constant (k₂). For SPAAC reactions, k₂ is typically measured against a standard azide, such as benzyl azide.

ProbeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO~0.17[5]
BicyclononyneBCN~0.14[5]
5-Ethynyl-2,3-dihydro-1-benzofuran EdBF Data not available (requires CuAAC)

Analysis and Hypothesis for EdBF:

As a terminal alkyne, EdBF would not undergo a strain-promoted reaction with azides. Instead, it would require a copper(I) catalyst (CuAAC). CuAAC reactions are generally faster than SPAAC, with rate constants that can be several orders of magnitude higher. However, the cytotoxicity of copper is a significant drawback for live-cell imaging.[1] Therefore, for EdBF to be a viable alternative to SPAAC probes in living systems, its application would likely be limited to in vitro or fixed-cell experiments where copper toxicity is not a concern.

Structural and Physicochemical Properties

The size, shape, and polarity of a probe influence its ability to permeate cells and its potential to perturb the biological system under study.

ProbeMolecular Weight ( g/mol )Key Structural FeaturesPredicted Lipophilicity (logP)
DIBO~274Fused aromatic rings, strained eight-membered ringHigh
BCN~122Fused bicyclic system, strained eight-membered ringModerate
EdBF ~146Planar dihydrobenzofuran ring, terminal alkyneModerate

Analysis and Hypothesis for EdBF:

  • Size: EdBF is comparable in size to BCN and significantly smaller than DIBO. A smaller size is generally advantageous as it is less likely to cause steric hindrance or interfere with the natural function of the labeled biomolecule.

  • Lipophilicity and Cell Permeability: The dihydrobenzofuran scaffold is a common motif in drug-like molecules, suggesting it may have favorable cell permeability.[2] Charge-neutral probes tend to have good cell permeability.[1] Assuming EdBF is uncharged, it is likely to be cell-permeable. Its predicted logP would be in a range suitable for crossing cell membranes, potentially offering an advantage over the more lipophilic DIBO, which may have higher non-specific binding.

Biocompatibility and Stability

A crucial aspect of any bioorthogonal probe is its lack of toxicity and its stability in a biological milieu.

Analysis and Hypothesis for EdBF:

The dihydrobenzofuran scaffold is found in many bioactive compounds, which implies that it is generally well-tolerated by biological systems.[3][4] However, the ethynyl group itself can be metabolized by certain enzymes. A thorough evaluation of EdBF's cytotoxicity would be essential. In terms of stability, terminal alkynes are generally stable in aqueous, physiological conditions.

Experimental Protocols for Benchmarking EdBF

To validate the potential of EdBF as a bioorthogonal probe, a series of rigorous experiments are necessary. The following protocols provide a framework for such an evaluation.

Diagram: Workflow for Benchmarking a Novel Bioorthogonal Probe

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison kinetics 1. Reaction Kinetics (vs. Benzyl Azide) stability 2. Stability Assay (Aqueous Buffers) labeling 3. Metabolic Labeling & Probe Reaction kinetics->labeling Proceed if promising cytotoxicity 4. Cytotoxicity Assay (e.g., MTT, CytoTox) imaging 5. Cellular Imaging (Confocal Microscopy) analysis 6. Quantify & Compare (Rate, Viability, Signal) imaging->analysis Final Evaluation

Caption: A generalized workflow for the systematic evaluation of a new bioorthogonal probe like EdBF.

Protocol 1: Determination of Second-Order Rate Constant (CuAAC)

This protocol outlines the measurement of the reaction kinetics of EdBF with a model azide, such as benzyl azide, using ¹H NMR spectroscopy.

Materials:

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (EdBF)

  • Benzyl azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of EdBF, benzyl azide, CuSO₄, and sodium ascorbate in the deuterated solvent.

  • In an NMR tube, combine EdBF and benzyl azide at known concentrations.

  • Acquire a baseline ¹H NMR spectrum.

  • Initiate the reaction by adding the CuSO₄ and sodium ascorbate catalysts.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of reactant peaks and the appearance of product peaks over time.

  • Integrate the peaks corresponding to a reactant and the product at each time point.

  • Plot the concentration of the reactants over time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxicity of EdBF on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 5-Ethynyl-2,3-dihydro-1-benzofuran (EdBF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% Triton X-100 and 0.1 N HCl in isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of EdBF in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of EdBF. Include a vehicle-only control and a positive control for toxicity.

  • Incubate the cells for a desired period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-only control.

Conclusion and Future Outlook

5-Ethynyl-2,3-dihydro-1-benzofuran (EdBF) presents an interesting, albeit unvalidated, candidate for bioorthogonal labeling, primarily through the CuAAC reaction. Its small size and the privileged nature of its dihydrobenzofuran scaffold suggest potential for good biocompatibility and cell permeability. However, its reliance on a copper catalyst for the azide-alkyne cycloaddition makes it less suitable for live-cell applications compared to the catalyst-free SPAAC probes like DIBO and BCN.

The true potential of EdBF can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for such an endeavor. Future research should focus on quantifying its reaction kinetics, assessing its cytotoxicity across various cell lines, and evaluating its performance in cellular labeling and imaging experiments. Should EdBF demonstrate low toxicity and high labeling efficiency, it could become a valuable tool for in vitro and fixed-cell bioorthogonal applications where the speed of CuAAC is a distinct advantage.

References

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed Central. Available at: [Link]

  • Experimentally determined second-order rate constants (k, in M −1 s −1 ) of substituted Sondheimer dialkynes in SPAAC with benzyl azide in MeOH at rt. ResearchGate. Available at: [Link]

  • Bioorthogonal Catalysis: A General Method To Evaluate Metal-Catalyzed Reactions in Real Time in Living Systems Using a Cellular Luciferase Reporter System. ACS Publications. Available at: [Link]

  • Fitness Factors for Bioorthogonal Chemical Probes. PubMed Central. Available at: [Link]

  • Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. ResearchGate. Available at: [Link]

  • Bioorthogonal Chemistry in Cellular Organelles. PubMed Central. Available at: [Link]

  • Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. Available at: [Link]

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. NIH. Available at: [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. Available at: [Link]

  • Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. RSC Publishing. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Publications. Available at: [Link]

  • Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

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Validation

The 5-Ethynyl-2,3-dihydro-1-benzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

Introduction: The Versatility of the Benzofuran Core in Drug Discovery The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzofuran Core in Drug Discovery

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2][3] Naturally occurring in various plants, benzofuran derivatives are known for their wide spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7] The 2,3-dihydro-1-benzofuran substructure, in particular, offers a three-dimensional framework that is amenable to diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents.

The introduction of an ethynyl group at the C-5 position is a strategic choice in medicinal chemistry. The ethynyl group is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrogen bonding. Its linearity can also serve to orient the molecule within a binding pocket, potentially enhancing potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Ethynyl-2,3-dihydro-1-benzofuran analogs, with a focus on their development as enzyme inhibitors.

Comparative Analysis: SAR of 2,3-Dihydro-1-benzofuran Analogs as Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cholinergic neurotransmission.[8] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] The 2,3-dihydro-1-benzofuran scaffold has emerged as a promising framework for the design of novel AChE inhibitors.[8][10]

The following table summarizes the SAR of a series of benzofuran-based analogs, highlighting the impact of various substitutions on their AChE inhibitory activity. While direct SAR studies on 5-ethynyl analogs are not extensively published, the data from related compounds provide crucial insights into how modifications on the scaffold influence potency.

Compound IDCore StructureR1 SubstitutionR2 SubstitutionAChE IC50 (µM)Key SAR InsightsReference
Donepezil Piperidine-Indanone--0.049Reference Drug: Known potent AChE inhibitor.[10]
Analog 7c Benzofuran-based4-chlorobenzylH0.058The presence of an electron-withdrawing group (Cl) on the benzyl moiety enhances activity, likely through improved binding interactions in the enzyme's active site.[10]
Analog 7e Benzofuran-based4-fluorobenzylH0.086A smaller halogen (F) at the para position also confers high potency, indicating that both steric and electronic factors are at play.[10]
Analog 5b Benzofuranone-basedBenzyl pyridinium5,6-dimethoxy0.052The dimethoxy substitution on the benzofuran ring and the cationic pyridinium group are crucial for high affinity, likely interacting with the peripheral anionic site (PAS) of AChE.[9]
Analog 5 DihydrobenzofuranHydroxy esterAmino esterKi = 36.53 µMThe amino and hydroxyl groups are thought to form key hydrogen bonds with the enzyme, highlighting the importance of polar interactions.[8]
Causality Behind Experimental Choices

The design of these analogs is guided by established principles of medicinal chemistry. For instance, the inclusion of a benzyl pyridinium moiety in Analog 5b is a rational design choice aimed at targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[11] This dual-binding site inhibition is a known strategy to enhance inhibitor potency and potentially interfere with amyloid-β aggregation, another hallmark of Alzheimer's disease.[8] Similarly, the exploration of different halogen substitutions on the benzyl ring (Analogs 7c and 7e) is a classic SAR technique to probe the electronic and steric requirements of the binding pocket.[10] The introduction of polar groups like hydroxyl and amino functions (Analog 5) is intended to establish specific hydrogen bond interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity.[8]

Visualization of Key Relationships and Workflows

Structure-Activity Relationship Trends

The following diagram illustrates the key SAR takeaways for the 2,3-dihydro-1-benzofuran scaffold as an AChE inhibitor.

SAR_Trends cluster_positions Substitution Positions cluster_effects Impact on AChE Inhibition Scaffold 2,3-Dihydro-1-benzofuran Core Key Positions for Modification C5 C-5 Position (Ethynyl/Methoxy) Scaffold->C5 e.g., Methoxy groups (Analog 5b) C2 C-2 Position (Substituted Benzyl) Scaffold->C2 e.g., Halogenated benzyl (Analogs 7c, 7e) C3 C-3 Position (Carbonyl/Hydroxyl) Scaffold->C3 Potency_Increase Potency Increase C5->Potency_Increase Enhances PAS binding C2->Potency_Increase Optimizes CAS binding C3->Potency_Increase Forms H-bonds Potency_Decrease Potency Decrease

Caption: Key modification sites on the dihydrobenzofuran scaffold and their general effect on AChE inhibitory activity.

General Experimental Workflow

The development of novel benzofuran analogs follows a structured workflow from synthesis to biological evaluation.

Workflow Start Starting Materials (e.g., Substituted Phenols) Synthesis Chemical Synthesis (e.g., Sonogashira Coupling, Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Assay (e.g., AChE Inhibition Assay) Purification->Screening Data Data Analysis (IC50/Ki Determination) Screening->Data SAR SAR Analysis & Lead Optimization Data->SAR SAR->Synthesis Iterative Design

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethynyl-2,3-dihydro-1-benzofuran

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Ethynyl-2,3-dihydro-1-benzofuran. The following protocols are designed to ensure...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Ethynyl-2,3-dihydro-1-benzofuran. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules. Given the absence of a specific Safety Data Sheet (SDS) for 5-Ethynyl-2,3-dihydro-1-benzofuran, the safety recommendations herein are extrapolated from the known hazards of the benzofuran moiety and the reactive nature of the ethynyl group.

Understanding the Hazard Landscape

The benzofuran ring system is a known structural alert for potential toxicity. Studies on 2,3-benzofuran have indicated several health hazards:

  • Carcinogenicity: 2,3-Benzofuran is suspected of causing cancer.[1][2]

  • Organ Toxicity: It may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][3][4]

  • Flammability: Benzofuran is a flammable liquid and vapor.[1]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[1]

The ethynyl group, a terminal alkyne, introduces a different set of potential hazards:

  • Reactivity: Terminal alkynes can be reactive and may form explosive acetylides with certain metals. They can also undergo energetic polymerization or decomposition under certain conditions, such as heat or in the presence of catalysts.

  • Inhalation Hazards: While not specific to this compound, finely divided solids or aerosols of organic compounds can be respiratory irritants.

Therefore, all handling procedures must be designed to mitigate these potential risks through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Core Principles of Safe Handling: A Multi-layered Approach

A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 5-Ethynyl-2,3-dihydro-1-benzofuran Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Safe Chemical Handling.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to 5-Ethynyl-2,3-dihydro-1-benzofuran.[5][6][7] The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloved recommended)Lab coatN95 respirator if not in a fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (double-gloved recommended)Lab coatNot required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile gloves (double-gloved recommended)Lab coatNot required if performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (double-gloved recommended)Lab coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all operations.[8] When there is a risk of splashing, chemical splash goggles are required. For larger-scale operations or when there is a heightened risk of explosion or vigorous reaction, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Due to the potential for skin absorption and irritation, chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[9] It is crucial to check the manufacturer's glove compatibility charts for the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9] Long pants and closed-toe shoes are required at all times in the laboratory.

  • Respiratory Protection: All work with 5-Ethynyl-2,3-dihydro-1-benzofuran should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include standard operating procedures (SOPs) for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that all glassware is free from cracks and defects.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When handling the solid, use spark-resistant tools and avoid creating dust.

    • When making solutions, add the solid to the solvent slowly.

    • Keep containers of the compound tightly closed when not in use.[11]

    • Avoid heating the compound unless it is part of a well-controlled and understood reaction.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 5-Ethynyl-2,3-dihydro-1-benzofuran, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this compound down the drain.[10]

Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling of 5-Ethynyl-2,3-dihydro-1-benzofuran.

Safe_Handling_Workflow cluster_1 Safe Handling of 5-Ethynyl-2,3-dihydro-1-benzofuran Start Start: Plan Experiment Assess_Hazards Assess Hazards (Benzofuran & Alkyne) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Handle_Compound Handle Compound (Weighing, Reactions) Prepare_Work_Area->Handle_Compound Spill Spill Occurs Handle_Compound->Spill Yes No_Spill No Spill Handle_Compound->No_Spill No Cleanup Follow Spill Protocol Spill->Cleanup Waste_Disposal Dispose of Waste (Hazardous Waste Stream) Cleanup->Waste_Disposal No_Spill->Waste_Disposal Decontaminate Decontaminate Work Area & Equipment Waste_Disposal->Decontaminate End End: Document Experiment Decontaminate->End

Caption: Workflow for the Safe Handling of 5-Ethynyl-2,3-dihydro-1-benzofuran.

By adhering to these guidelines, researchers can mitigate the risks associated with handling 5-Ethynyl-2,3-dihydro-1-benzofuran and ensure a safe laboratory environment.

References

  • Haz-Map. Benzofuran - Hazardous Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]

  • Chemsrc. 5-Ethynyl-2-benzofuran-1,3-dione. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for 2,3-Benzofuran. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for 2,3-Benzofuran. In HEALTH EFFECTS. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23014498, 5-(1-Benzofuran-2-yl)dihydro-2(3H)-furanone. Retrieved from [Link]

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